Ethylene glycol dipalmitate
Description
Properties
IUPAC Name |
2-hexadecanoyloxyethyl hexadecanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C34H66O4/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-33(35)37-31-32-38-34(36)30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h3-32H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IKVCSHRLYCDSFD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCC(=O)OCCOC(=O)CCCCCCCCCCCCCCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H66O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
32628-06-1 | |
| Record name | Polyethylene glycol dipalmitate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=32628-06-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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DSSTOX Substance ID |
DTXSID10211448 | |
| Record name | Ethylene glycol dipalmitate | |
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Molecular Weight |
538.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
624-03-3, 32628-06-1 | |
| Record name | 1,1′-(1,2-Ethanediyl) dihexadecanoate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=624-03-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | Ethylene glycol dipalmitate | |
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| Record name | Ethylene glycol dipalmitate | |
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| Record name | Poly(oxy-1,2-ethanediyl), .alpha.-(1-oxohexadecyl)-.omega.-[(1-oxohexadecyl)oxy]- | |
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| Record name | Ethylene glycol dipalmitate | |
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| Record name | Ethane-1,2-diyl palmitate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.842 | |
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| Record name | Poly(oxy-1,2-ethanediyl), α-(1-oxohexadecyl)-ω-[(1-oxohexadecyl)oxy] | |
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| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.131.409 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | ETHYLENE GLYCOL DIPALMITATE | |
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| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8XIR673VTI | |
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Foundational & Exploratory
An In-Depth Technical Guide to the Synthesis of Ethylene Glycol Dipalmitate via Esterification
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
Ethylene glycol dipalmitate (EGDP), a di-ester of ethylene glycol and palmitic acid, is a versatile compound with significant applications in the pharmaceutical, cosmetic, and polymer industries.[1][2] Its utility as an emulsifier, stabilizer, thickening agent, and biocompatible excipient stems from its unique physicochemical properties.[1][3] This guide provides a comprehensive technical overview of the synthesis of this compound, focusing on the principles and practices of direct acid-catalyzed esterification. We will explore the underlying reaction mechanism, compare various catalytic systems, present a detailed laboratory-scale protocol, and discuss methods for purification, characterization, and process optimization. This document is intended to serve as an expert resource, blending established chemical principles with practical, field-proven insights to enable researchers to synthesize, purify, and characterize EGDP with high efficiency and purity.
Introduction: The Significance of this compound
This compound (CAS No. 624-03-3) is a waxy, solid organic compound with the molecular formula C₃₄H₆₆O₄ and a molecular weight of 538.9 g/mol .[3] Structurally, it consists of a central ethylene glycol moiety linked to two palmitic acid chains via ester bonds. This structure confers a balance of hydrophilic and hydrophobic properties, making it an effective emulsifier and stabilizer.[3]
In the pharmaceutical sector, EGDP's biocompatibility and low toxicity are highly valued.[1] It serves as a carrier in drug formulations, potentially enhancing the solubility and stability of active pharmaceutical ingredients (APIs) in both topical and oral delivery systems.[3] The European Food Safety Authority (EFSA) has evaluated EGDP and concluded it is not a safety concern for consumers when used in plastic food contact materials, underscoring its favorable safety profile.[4] Its functions extend to the cosmetics industry, where it acts as an emollient and thickening agent in creams and lotions, and to the polymer industry, where it is used as a processing aid and lubricant in plastics manufacturing.[1][3]
The synthesis of EGDP is primarily achieved through the esterification of ethylene glycol with palmitic acid. This guide will focus on the most common and versatile method: direct acid-catalyzed esterification, also known as Fischer esterification.
The Chemistry of Synthesis: Mechanism and Kinetics
The synthesis of this compound from ethylene glycol and palmitic acid is a reversible condensation reaction. To achieve high yields, the equilibrium must be shifted towards the products. This is typically accomplished by removing water, a byproduct of the reaction, as it is formed.[3]
Reaction Mechanism: Acid-Catalyzed Esterification
The Fischer esterification proceeds through a well-established nucleophilic acyl substitution mechanism, catalyzed by a strong acid such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH).[3] The catalyst's role is to protonate the carbonyl oxygen of the carboxylic acid, thereby increasing the electrophilicity of the carbonyl carbon and making it more susceptible to nucleophilic attack by the alcohol.
The reaction occurs in two sequential steps:
-
Formation of Ethylene Glycol Monopalmitate: One molecule of palmitic acid reacts with ethylene glycol.
-
Formation of this compound: A second molecule of palmitic acid reacts with the remaining hydroxyl group of the monoester.
The detailed mechanism is illustrated below:
Caption: Step-by-step workflow for the synthesis and purification of EGDP.
Detailed Procedure
-
Reaction Setup: To a 500 mL three-neck round-bottom flask equipped with a magnetic stir bar, add palmitic acid (56.4 g, 0.22 mol), ethylene glycol (6.2 g, 0.10 mol), p-toluenesulfonic acid monohydrate (1.0 g), and toluene (150 mL).
-
Apparatus Assembly: Assemble a Dean-Stark apparatus with a reflux condenser on the central neck of the flask. Place a thermometer in one of the side necks. Place the entire setup in a heating mantle on a magnetic stir plate.
-
Reflux: Begin stirring and heat the mixture to reflux. The toluene will begin to boil and condense, carrying water over into the Dean-Stark trap. The denser water will collect at the bottom of the trap while the toluene overflows back into the reaction flask. [5]4. Monitoring: Continue refluxing for 4-6 hours, or until the theoretical amount of water (~3.6 mL) has been collected and the rate of water collection ceases.
-
Cooling and Workup: Allow the reaction mixture to cool to room temperature. Transfer the mixture to a 500 mL separatory funnel.
-
Washing: Wash the organic layer sequentially with 100 mL of saturated sodium bicarbonate (NaHCO₃) solution (caution: effervescence will occur as the acid is neutralized), 100 mL of deionized water, and finally 100 mL of brine (saturated NaCl solution). [6]7. Drying and Evaporation: Drain the organic layer into an Erlenmeyer flask and dry it over anhydrous magnesium sulfate (MgSO₄). Filter off the drying agent and concentrate the filtrate using a rotary evaporator to remove the toluene.
-
Purification by Recrystallization: Dissolve the resulting crude waxy solid in a minimal amount of hot acetone (~150-200 mL) in an Erlenmeyer flask. [1][7]If any insoluble impurities remain, perform a hot filtration. Allow the clear solution to cool slowly to room temperature, then place it in an ice bath to complete crystallization.
-
Final Product Collection: Collect the purified white crystals by vacuum filtration using a Buchner funnel. Wash the crystals with a small amount of cold acetone to remove any residual soluble impurities. Dry the product in a vacuum oven to a constant weight. A typical yield should be in the range of 85-95%.
Characterization of this compound
Proper characterization is essential to confirm the identity and purity of the synthesized product.
| Technique | Expected Result |
| Appearance | White, waxy solid. [1] |
| Melting Point | 69-72°C. [1][2] |
| FTIR (ATR) | Key peaks: ~2915 cm⁻¹ & ~2850 cm⁻¹ (C-H stretch), ~1735 cm⁻¹ (Ester C=O stretch), ~1170 cm⁻¹ (Ester C-O stretch). [1][6]The disappearance of the broad O-H stretch from the carboxylic acid (~3000 cm⁻¹) indicates reaction completion. |
| ¹H NMR (CDCl₃) | δ ~4.3 ppm (singlet, 4H, -O-CH₂-CH₂-O-), δ ~2.3 ppm (triplet, 4H, -O-CO-CH₂-), δ ~1.6 ppm (multiplet, 4H, -CO-CH₂-CH₂-), δ ~1.2-1.3 ppm (broad multiplet, 48H, -(CH₂)₁₂-), δ ~0.9 ppm (triplet, 6H, -CH₃). The chemical shift of the ethylene glycol protons shifts downfield from ~3.7 ppm to ~4.3 ppm upon esterification. [8][9] |
| Solubility | Soluble in acetone, chloroform, and diethyl ether; insoluble in water and ethanol. [1][10] |
Conclusion
The synthesis of this compound via acid-catalyzed direct esterification is a robust and well-established method suitable for laboratory-scale production. Success hinges on careful control of key parameters, particularly the stoichiometric ratio of reactants and the efficient removal of water to drive the reaction equilibrium. By following the detailed protocol and safety guidelines presented in this guide, researchers can reliably produce high-purity EGDP. The choice of catalyst and purification method can be adapted based on specific requirements for purity, scale, and environmental considerations. The analytical techniques outlined provide a clear pathway for validating the successful synthesis and purity of this industrially significant diester, empowering further research and development in its diverse application areas.
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The Good Scents Company. (n.d.). This compound, 624-03-3. Retrieved from [Link]
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An In-depth Technical Guide to the Physical Properties of Ethylene Glycol Dipalmitate
Introduction
Ethylene glycol dipalmitate (EGDP), with the CAS number 624-03-3, is a prominent member of the fatty acid ester family.[1] It is the diester formed from the reaction of ethylene glycol with two molecules of palmitic acid, a common saturated fatty acid.[1][2] This waxy, white to off-white solid at room temperature has found utility across various industries, including cosmetics, plastics, and pharmaceuticals, where it functions as an emulsifier, stabilizer, thickening agent, and lubricant.[1][2] A thorough understanding of its physical properties, particularly its melting point and solubility, is paramount for formulation scientists and researchers to effectively harness its potential in diverse applications. This guide provides a comprehensive overview of these critical parameters, grounded in scientific principles and supported by experimental data.
Molecular Structure and its Influence on Physical Properties
The physical characteristics of this compound are intrinsically linked to its molecular architecture. The molecule consists of a central, relatively polar ethylene glycol core flanked by two long, nonpolar C16 saturated fatty acid chains (palmitate). This structure imparts a significant hydrophobic character to the molecule.
Caption: Molecular structure of this compound.
Melting Point: A Transition from Solid to Liquid
The melting point of a substance is the temperature at which it changes state from solid to liquid. For a waxy solid like this compound, this is a critical parameter for processing and application.
The melting point is not a singular value but can be influenced by the purity of the substance and the analytical method used for its determination. However, for high-purity this compound, the melting point is consistently reported in the range of 69-72°C.
| Property | Value | Source(s) |
| Melting Point | 72.0 °C | [2][3] |
| Melting Point | 69.1 °C | [1][4] |
Causality Behind the Melting Point:
The relatively high melting point of this compound can be attributed to the strong intermolecular van der Waals forces between the long, saturated palmitate chains.[2][5] These straight chains allow for efficient packing in the solid crystalline lattice, maximizing the contact area between molecules and thus requiring more energy to overcome these forces and transition into the liquid state.[2][6] The presence of two long alkyl chains, as opposed to one, significantly increases these intermolecular attractions.
The symmetrical nature of the molecule also contributes to a more ordered and stable crystal lattice, which in turn leads to a higher melting point.[2] It is noteworthy that ethylene glycol distearate, with its longer C18 stearic acid chains, exhibits a higher melting point than this compound, a direct consequence of increased van der Waals forces with greater chain length.[1]
Experimental Protocol: Determination of Melting Point (Capillary Method)
This protocol outlines a standard laboratory procedure for determining the melting point of this compound, a method suitable for waxy solids.[7]
Apparatus:
-
Melting point apparatus (e.g., Thiele tube or digital melting point device)
-
Capillary tubes (one end sealed)
-
Thermometer (calibrated)
-
Mortar and pestle
-
Spatula
Procedure:
-
Sample Preparation: A small amount of this compound is finely ground into a powder using a mortar and pestle.
-
Capillary Tube Packing: The open end of a capillary tube is tapped into the powdered sample, forcing a small amount of the solid into the tube. The tube is then inverted and tapped gently on a hard surface to pack the sample into the sealed end. A sample height of 2-3 mm is ideal.
-
Apparatus Setup: The packed capillary tube is placed in the melting point apparatus alongside a calibrated thermometer.
-
Heating: The apparatus is heated at a steady and slow rate, approximately 1-2°C per minute, as the temperature approaches the expected melting point.
-
Observation and Recording: The temperature at which the solid first begins to melt (the appearance of a liquid phase) and the temperature at which the entire sample becomes a clear liquid are recorded. This range represents the melting point of the substance.
Caption: Workflow for melting point determination.
Solubility Profile: "Like Dissolves Like"
The solubility of a compound is its ability to dissolve in a solvent to form a homogeneous solution. The principle of "like dissolves like" is a fundamental concept in predicting solubility.
This compound, being a largely nonpolar molecule due to its long hydrocarbon chains, exhibits poor solubility in polar solvents like water.[1][4] Conversely, it is readily soluble in a range of nonpolar organic solvents.[1][2]
| Solvent | Solubility | Source(s) |
| Water | Insoluble | [1][3][4] |
| Ethanol | Insoluble | [1][4] |
| Acetone | Very Soluble | [1][4] |
| Diethyl Ether | Soluble | [1][4] |
| Hexane | Soluble | [2] |
| Chloroform | Soluble | [2] |
Understanding the Solubility Behavior:
The insolubility of this compound in water stems from the inability of its long, nonpolar alkyl chains to form favorable interactions with the highly polar water molecules, which are extensively hydrogen-bonded to each other.[6][8] While the ester groups can act as hydrogen bond acceptors, the overwhelming hydrophobic nature of the molecule prevents its dissolution.[8][9]
In contrast, in nonpolar organic solvents such as hexane and chloroform, the intermolecular forces (van der Waals forces) between the solvent molecules and the nonpolar chains of this compound are comparable in strength.[10] This allows the solute molecules to readily disperse among the solvent molecules, leading to dissolution. The solubility in solvents like acetone and diethyl ether, which have intermediate polarity, is also significant.[1][4]
Experimental Protocol: Qualitative Solubility Determination
This protocol provides a straightforward method for assessing the qualitative solubility of this compound in various solvents.
Apparatus:
-
Test tubes and test tube rack
-
Spatula
-
Graduated cylinder or pipettes
-
A selection of solvents (e.g., water, ethanol, hexane, acetone)
-
Vortex mixer (optional)
Procedure:
-
Solvent Dispensing: Add a fixed volume (e.g., 3 mL) of each solvent to be tested into separate, labeled test tubes.
-
Solute Addition: Add a small, consistent amount (e.g., 0.1 g) of this compound to each test tube.
-
Mixing: Agitate each test tube vigorously for a set period (e.g., 1 minute) using a vortex mixer or by manual shaking.
-
Observation: Allow the mixtures to stand and observe whether the solid has completely dissolved. If the solid remains, the substance is considered insoluble or sparingly soluble in that solvent. If a clear solution is formed, the substance is soluble.
-
Heating (Optional): For substances that are insoluble at room temperature, the test tubes can be gently warmed in a water bath to observe if solubility increases with temperature.
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Ethylene glycol dipalmitate CAS number 624-03-3
An In-depth Technical Guide to Ethylene Glycol Dipalmitate (CAS No. 624-03-3)
Authored by: A Senior Application Scientist
Abstract
This compound (EGDP), identified by CAS number 624-03-3, is a diester of significant interest across multiple industrial and research sectors. Formed from the esterification of ethylene glycol with two molecules of palmitic acid, this waxy, solid compound possesses a unique combination of properties that make it a versatile ingredient and processing aid.[1][2] This guide provides a comprehensive technical overview of EGDP, delving into its chemical and physical characteristics, synthesis methodologies, analytical characterization, key applications, and safety profile. The content is tailored for researchers, scientists, and drug development professionals, offering field-proven insights and detailed protocols to support advanced applications.
Core Chemical and Physical Properties
This compound is a symmetrical, long-chain fatty acid ester.[1][2] Its molecular structure consists of a central ethylene glycol backbone linked to two 16-carbon saturated fatty acid chains (palmitic acid) via ester bonds.[1] This structure results in a high molecular weight and a non-polar, hydrophobic nature, rendering it insoluble in water but soluble in many organic solvents such as acetone and diethyl ether.[2][3]
The molecule possesses no chiral centers, making it achiral and optically inactive.[1] This stereochemical simplicity ensures consistent physical and chemical properties across batches.[1] At room temperature, EGDP is a white to off-white waxy solid, a characteristic attributed to the strong van der Waals forces between its long, parallel-aligned alkyl chains within the crystal lattice.[1]
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
| CAS Number | 624-03-3 | [1][4] |
| Molecular Formula | C₃₄H₆₆O₄ | [1][4] |
| Molecular Weight | 538.9 g/mol | [1][4] |
| IUPAC Name | 2-hexadecanoyloxyethyl hexadecanoate | [1][4] |
| Melting Point | 69.1 - 72.0 °C | [2][3][5] |
| Boiling Point (est.) | 589.70 °C @ 760 mm Hg | [5] |
| Appearance | White to off-white waxy solid | [1] |
| Solubility | Insoluble in water; Soluble in organic solvents (e.g., acetone, diethyl ether, chloroform) | [2][3][5][6] |
| logP (o/w) (est.) | 14.820 | [5] |
Synthesis Methodologies: From Bench to Industrial Scale
The synthesis of this compound is primarily achieved through esterification, a reaction that can be driven by chemical catalysts or enzymes. The choice of method depends on the desired purity, scale, and environmental considerations.
Acid-Catalyzed Direct Esterification
This is the most conventional and widely employed method for producing EGDP.[1] The reaction involves heating ethylene glycol and palmitic acid in the presence of a strong acid catalyst.
Causality of Experimental Choices:
-
Catalyst: Strong acids like sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TSA) are used to protonate the carbonyl oxygen of the palmitic acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the hydroxyl groups of ethylene glycol.[1][2]
-
Temperature: Elevated temperatures (120-190°C) are necessary to overcome the activation energy of the reaction.[2][7]
-
Water Removal: The reaction is a reversible equilibrium. To drive it towards the product (ester), the water byproduct must be continuously removed. This is typically achieved through azeotropic distillation using a solvent like toluene or by operating under a vacuum.[2]
-
Molar Ratio: An excess of one reactant (often the less expensive or more easily removed one, like ethylene glycol) can be used to shift the equilibrium towards the product side, maximizing the conversion of the limiting reactant (palmitic acid).[7][8]
Caption: Workflow for Acid-Catalyzed Direct Esterification of EGDP.
Step-by-Step Protocol: Direct Esterification
-
Setup: Equip a three-necked round-bottom flask with a mechanical stirrer, a thermometer, and a Dean-Stark apparatus connected to a condenser.
-
Charging Reactants: Charge the flask with ethylene glycol (0.3 mol) and palmitic acid (0.1 mol).[7] Note: Molar ratios can be adjusted to optimize for mono- or di-ester formation.[8]
-
Catalyst Addition: Add the acid catalyst (e.g., p-toluenesulfonic acid, 0.5% by weight of the fatty acid).[7]
-
Reaction: Heat the mixture to 180–190°C with vigorous stirring under a nitrogen atmosphere.[7]
-
Water Removal: Collect the water byproduct in the Dean-Stark trap. The reaction is monitored by the amount of water collected and can be continued for several hours (e.g., 10 hours) until completion.[7]
-
Work-up: After cooling, neutralize the reaction mixture. Excess glycol can be removed by extraction with distilled water.[7]
-
Purification: The final product can be purified by recrystallization from a suitable organic solvent to yield the solid EGDP.
Enzymatic Synthesis
As an environmentally sustainable alternative, enzymatic synthesis utilizes lipases to catalyze the esterification.[1] This method operates under milder conditions, preserving thermally sensitive functional groups.[2]
Causality of Experimental Choices:
-
Enzyme: Lipases, such as Candida rugosa lipase, are highly effective catalysts for ester formation and are often preferred for their specificity and operation at lower temperatures (30–60°C).[1][9]
-
Reaction Medium: The reaction can be performed in organic solvents (like n-hexane) or in a solvent-free system to reduce environmental impact.[9]
-
Water Removal: As with acid catalysis, water removal (e.g., via molecular sieves or vacuum) is crucial to shift the equilibrium and achieve high conversion rates.[2]
Step-by-Step Protocol: Enzymatic Esterification
-
Mixing: Combine ethylene glycol, palmitic acid, n-hexane (as solvent), and Candida rugosa lipase (e.g., 5% w/w of total substrate) in a shaker flask.[9]
-
Incubation: Incubate the mixture on a horizontal shaker (e.g., 200 rpm) at 37°C for a specified duration (e.g., 18 hours).[9]
-
Enzyme Deactivation: Terminate the reaction by heating the mixture to 80°C to denature the lipase.[9]
-
Separation: Centrifuge the mixture to separate the enzyme and product phases. The product can be further purified as needed.[9]
Transesterification
EGDP can also be synthesized via transesterification, where ethylene glycol reacts with triglycerides containing palmitic acid (like palm oil) or with fatty acid methyl esters (FAMEs).[1][2] This pathway is particularly relevant for producing biolubricants from renewable feedstocks.[2]
Analytical Characterization
To confirm the identity and purity of synthesized EGDP, several analytical techniques are employed.
-
Infrared (IR) Spectroscopy: This is a fundamental technique to confirm the formation of the ester. The presence of a strong C=O stretching band around 1733–1735 cm⁻¹ and a C-O-C stretch near 1111 cm⁻¹ are characteristic of the ester linkage.[2]
-
Mass Spectrometry (MS): MS is used to verify the molecular weight of the compound. The molecular ion peak confirms the mass of 538.9 g/mol .[2]
-
Elemental Analysis: This technique validates the empirical formula (C₃₄H₆₆O₄) by determining the percentage composition of carbon, hydrogen, and oxygen, ensuring it matches the theoretical stoichiometry.[2]
Key Applications in Science and Industry
The unique physicochemical properties of EGDP underpin its use in a diverse range of applications.
Caption: Relationship between EGDP properties and its primary applications.
Polymer and Plastics Industry
EGDP serves as an effective processing aid, particularly in the manufacturing of plastics like PVC, polycarbonate (PC), and polylactic acid (PLA).[4] It functions as both an internal and external lubricant, reducing friction during processes like injection molding.[1][2][10] This improves the flow of the polymer melt and aids in the uniform distribution of other additives.[10] The European Food Safety Authority (EFSA) has approved its use in food contact materials at concentrations up to 2%.[1][2][10]
Cosmetics and Personal Care
In cosmetic formulations such as creams and lotions, EGDP acts as a thickening agent, emulsifier, and emollient.[1][2] Its waxy texture contributes to the desired viscosity and consistency of products. As an emollient, it helps to soften and smooth the skin. Its high degree of safety and low irritation potential make it a suitable ingredient for personal care products.[6]
Pharmaceuticals and Drug Delivery
The biocompatibility and low toxicity profile of EGDP make it a promising excipient in pharmaceutical formulations.[1][2] It can be used as a carrier in drug delivery systems to enhance the solubility and stability of active pharmaceutical ingredients (APIs).[1][2] While distinct from PEGylated esters used for nanoparticle formation, EGDP's lipidic nature can be leveraged in certain topical or solid dosage forms.[2][11]
Phase Change Materials (PCMs)
EGDP is being investigated for its potential in thermal energy storage systems.[1] As a phase change material, it can absorb, store, and release large amounts of thermal energy (latent heat) at its characteristic melting point. This property is valuable for applications requiring temperature regulation.[1]
Safety and Toxicological Profile
This compound is generally regarded as a safe compound with low toxicity.[1] This favorable safety profile is a key reason for its approval in food contact materials and its use in cosmetics.
-
Regulatory Assessment: The European Food Safety Authority (EFSA) has assessed EGDP and concluded that it is not a safety concern for consumers when used in plastics for food contact, provided the fatty acid precursors are from edible sources.[2][10]
-
Toxicity Data: Toxicological data on structurally similar compounds show no indication of genotoxic potential.[2][10] Studies on homologues also suggest no sub-chronic toxicity at relevant doses.[10]
-
Metabolism: In biological systems, EGDP is expected to be hydrolyzed by esterases back into its constituent parts: ethylene glycol and palmitic acid.[1][2] It is important to distinguish the toxicology of EGDP from that of free ethylene glycol, which is known to be toxic upon ingestion; the esterified form in EGDP has a much lower risk profile.[2]
-
Handling: According to safety data sheets, EGDP is not classified as a hazardous substance under the Globally Harmonized System (GHS).[4][12] Standard laboratory precautions, such as avoiding dust inhalation and contact with eyes, are sufficient when handling the material.[12] The EPA has also classified it as a chemical of low concern.[4]
Conclusion
This compound (CAS 624-03-3) is a highly versatile and functional diester with well-characterized properties. Its robust synthesis methods, combined with a strong safety profile, have established its role in the polymer, cosmetic, and pharmaceutical industries. Ongoing research into its applications, particularly in advanced areas like thermal energy storage and sustainable biolubricants, highlights its continued relevance and potential for innovation. This guide provides a foundational understanding for scientists and developers looking to leverage the unique attributes of this compound in their work.
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An In-Depth Technical Guide to the Spectroscopic Characterization of Ethylene Glycol Dipalmitate
Abstract
Ethylene glycol dipalmitate (EGDP), the diester of ethylene glycol and palmitic acid, is a waxy solid with significant applications as an emulsifier, stabilizer, and processing aid in cosmetics, pharmaceuticals, and polymer manufacturing.[1][2] Its chemical identity, purity, and stability are critical parameters that directly impact its functionality and safety in these applications. This technical guide provides a comprehensive overview of the fundamental spectroscopic techniques—Infrared (IR) Spectroscopy and Nuclear Magnetic Resonance (NMR) Spectroscopy—used for the definitive characterization of EGDP. We delve into the theoretical basis for spectral features, provide detailed experimental protocols, and present an analysis of reference spectral data. This document is intended for researchers, quality control analysts, and formulation scientists who require a robust understanding of how to acquire and interpret spectroscopic data for this important fatty acid ester.
Molecular Structure and Spectroscopic Overview
This compound (IUPAC Name: 2-hexadecanoyloxyethyl hexadecanoate) is a symmetrical molecule featuring a central ethylene glycol bridge linked to two C16 saturated fatty acid chains (palmitate) via ester bonds.[3][4] The molecular formula is C₃₄H₆₆O₄, and its molecular weight is 538.9 g/mol .[3]
The key structural features amenable to spectroscopic analysis are:
-
Ester Functional Groups (C=O, C-O): These give rise to strong, characteristic signals in IR and define the chemical environment of nearby atoms in NMR.
-
Ethylene Bridge (-O-CH₂-CH₂-O-): The protons and carbons of this central linker produce unique, symmetrical signals in NMR spectra.
-
Long Alkyl Chains (-(CH₂)₁₄-CH₃): These saturated hydrocarbon chains dominate the ¹H and ¹³C NMR spectra with characteristic overlapping signals and show prominent C-H stretching vibrations in the IR spectrum.
The symmetrical nature of the molecule simplifies the NMR spectra, as the two palmitate chains are chemically equivalent.
Caption: Experimental workflow for acquiring NMR spectra of EGDP.
Step-by-Step Protocol:
-
Sample Preparation: Weigh 20-30 mg of EGDP directly into a clean, dry 5 mm NMR tube.
-
Solvent Addition: Add approximately 0.7 mL of deuterated chloroform (CDCl₃), typically containing 0.03% v/v tetramethylsilane (TMS) as an internal standard. 3[5]. Dissolution: Cap the NMR tube securely and invert it several times until the solid is completely dissolved. A brief period in an ultrasonic bath can aid dissolution if necessary.
-
Instrument Setup: Insert the NMR tube into the spectrometer. Perform standard instrument procedures, including locking onto the deuterium signal of the solvent, tuning the probe, and shimming to optimize magnetic field homogeneity.
-
¹H Spectrum Acquisition: Acquire the proton spectrum. A 30-degree pulse and a relaxation delay of 1-2 seconds are typically sufficient. 8 to 16 scans are usually adequate for a high-quality spectrum.
-
¹³C Spectrum Acquisition: Acquire the proton-decoupled carbon spectrum. Due to the lower natural abundance of ¹³C and its longer relaxation times, more scans (e.g., 1024 or more) and a longer relaxation delay may be needed to achieve a good signal-to-noise ratio.
-
Data Processing: Process both spectra by applying a Fourier transform, phasing, and baseline correction. Calibrate the chemical shift axis by setting the TMS signal to 0.00 ppm for ¹H and the CDCl₃ solvent peak to 77.16 ppm for ¹³C. 8[5]. Data Analysis: Integrate the peaks in the ¹H spectrum and assign all signals in both spectra by comparing them to the reference data provided in this guide.
Summary
Spectroscopic analysis is indispensable for the structural verification and quality assessment of this compound. IR spectroscopy serves as a rapid and effective tool for confirming the presence of the critical ester functional groups, while high-resolution ¹H and ¹³C NMR spectroscopy provides a detailed, atom-level map of the entire molecular structure. The protocols and reference data presented in this guide constitute a self-validating system for the unambiguous characterization of this compound, ensuring its suitability for high-specification applications in research and industry.
References
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Spectroscopic Studies of the Quality of Fatty Acid Methyl Esters Derived from Waste Cooking Oil. (n.d.). MDPI. Retrieved from [Link]
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Characterization and Identification of Fatty Acid Ethyl Esters from Refined Used Cooking Oil as Biodiesel by Using Spectroscopic Techniques Approach. (n.d.). Scientific.Net. Retrieved from [Link]
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Doumenq, P., Guiliano, M., Bertrand, J. C., & Mille, G. (1990). GC/FT-IR Analysis of Fatty Acid Methyl Esters. Applied Spectroscopy, 44(8), 1355-1359. Retrieved from [Link]
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Infrared Analysis of Fatty Acid Methyl Esters by Direct Deposition after Gas Chromatography. (n.d.). Spectra Analysis. Retrieved from [Link]
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Spectroscopic Studies of the Quality of Fatty Acid Methyl Esters Derived from Waste Cooking Oil. (2021, August 5). ResearchGate. Retrieved from [Link]
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Unveiling the Solid-State Architecture: A Technical Guide to the Crystalline Structure of Ethylene Glycol Dipalmitate
For the attention of Researchers, Scientists, and Drug Development Professionals.
Preamble: The Significance of Crystalline Structure in Application
Ethylene glycol dipalmitate (EGDP), a diester of ethylene glycol and palmitic acid, is a waxy solid at room temperature utilized across various industries, including pharmaceuticals, cosmetics, and food-contact materials, primarily for its properties as an emulsifier, stabilizer, and thickening agent.[1][2] Its performance in these applications is intrinsically linked to its solid-state properties, which are governed by its crystalline structure. For drug development professionals, in particular, understanding and controlling the crystallinity of excipients like EGDP is paramount, as it can influence drug stability, release kinetics, and the overall manufacturability of the final product.
This in-depth technical guide provides a comprehensive overview of the crystalline structure of this compound. Moving beyond a simple data sheet, this document serves as a foundational resource for researchers, elucidating the theoretical underpinnings of its crystallographic properties and offering detailed methodologies for its characterization. While specific crystallographic data for EGDP is not extensively published, this guide synthesizes information from analogous long-chain esters to provide a robust framework for its analysis.
Molecular and Physicochemical Properties of this compound
A foundational understanding of the molecular and bulk properties of this compound is essential before delving into its crystalline characteristics.
| Property | Value | Source(s) |
| Chemical Name | 2-hexadecanoyloxyethyl hexadecanoate | [3] |
| Synonyms | Ethylene dipalmitate, Ethylene glycol dihexadecanoate | [3] |
| CAS Number | 624-03-3 | [1][3] |
| Molecular Formula | C₃₄H₆₆O₄ | [1][3] |
| Molecular Weight | 538.9 g/mol | [1][3] |
| Physical Form | White to off-white waxy solid | [1] |
| Melting Point | Approximately 69.1 - 72 °C | [1][4] |
| Solubility | Soluble in organic solvents like acetone and diethyl ether; insoluble in water.[2] |
The long, saturated C16 acyl chains of the palmitate moieties are the dominant feature of the EGDP molecule. These nonpolar chains, coupled with the more polar ethylene diester core, give the molecule an amphiphilic character that dictates its self-assembly into ordered crystalline structures. The molecular symmetry and lack of chiral centers simplify its stereochemical profile.[1]
The Phenomenon of Polymorphism in Long-Chain Esters
Long-chain fatty acid esters, including wax esters, are well-known for exhibiting polymorphism—the ability of a compound to exist in more than one crystalline form.[5] These different polymorphs, while chemically identical, possess distinct crystal lattices and, consequently, different physical properties such as melting point, solubility, and stability. For a material like EGDP, understanding and controlling polymorphism is critical, as an unintended polymorphic transition during processing or storage can drastically alter the performance of the final product.
The polymorphism in long-chain esters arises from the various ways the long alkyl chains can pack. Common polymorphic forms are designated as α, β', and β, in order of increasing stability and melting point. These forms differ in their subcell packing, which is the two-dimensional arrangement of the hydrocarbon chains in the crystal lattice.
-
α-form: This is typically the least stable, metastable form, often obtained by rapid cooling from the melt. The alkyl chains are packed in a hexagonal subcell, which allows for a degree of rotational disorder.
-
β'-form: This form exhibits an intermediate level of stability and is characterized by an orthorhombic perpendicular subcell. It is often the desired form in applications requiring a smooth texture, such as in fats and margarines.
-
β-form: This is generally the most stable polymorph, with a triclinic parallel subcell. The chains are more densely packed, resulting in a higher melting point and a more brittle texture.
The specific polymorphic behavior of EGDP has not been extensively detailed in the literature. However, based on studies of similar long-chain esters, it is highly probable that EGDP can exist in multiple crystalline forms. The crystallization conditions, such as the cooling rate, the presence of impurities or additives, and the solvent used for crystallization, will significantly influence which polymorphic form is obtained.
Analytical Techniques for Crystalline Structure Elucidation
A multi-technique approach is essential for a comprehensive characterization of the crystalline structure of this compound. The primary techniques include powder X-ray diffraction (PXRD), differential scanning calorimetry (DSC), and vibrational spectroscopy (FTIR and Raman).
Powder X-ray Diffraction (PXRD): The Fingerprint of the Crystal Lattice
PXRD is the most powerful technique for identifying crystalline phases and determining the geometry of the crystal lattice. The diffraction pattern is unique to a specific crystalline form and provides information on the arrangement of molecules in the solid state.
-
Sample Preparation:
-
Ensure the EGDP sample is a fine, homogeneous powder. Due to its waxy nature, this may require cryogenic grinding to prevent melting and agglomeration.
-
The optimal particle size is typically between 10 and 50 µm to ensure good particle statistics and minimize preferred orientation effects.
-
The powdered sample is then carefully packed into a sample holder, ensuring a flat, smooth surface that is level with the holder's reference plane. For small sample quantities, a low-background sample holder, such as a zero-diffraction silicon plate, is recommended.
-
-
Instrumental Setup:
-
Utilize a modern powder diffractometer equipped with a monochromatic X-ray source (commonly Cu Kα radiation).
-
The instrument should be well-aligned, with the zero point calibrated using a standard reference material (e.g., silicon or lanthanum hexaboride).
-
Data is typically collected over a 2θ range of 2-40°, with a step size and counting time optimized to achieve a good signal-to-noise ratio.
-
-
Data Analysis:
-
The resulting diffractogram is analyzed to determine the positions (2θ values) and intensities of the diffraction peaks.
-
The short-spacing region (typically 15-25° 2θ) provides information about the subcell packing of the alkyl chains, allowing for the identification of α, β', or β polymorphs.
-
The long-spacing region (low 2θ values) corresponds to the lamellar stacking of the molecules and can be used to determine the thickness of the crystalline layers.
-
The following diagram illustrates a typical workflow for PXRD analysis.
Caption: Workflow for Powder X-ray Diffraction Analysis of EGDP.
Differential Scanning Calorimetry (DSC): Probing Thermal Transitions
DSC is a fundamental technique for studying the thermal behavior of materials. It measures the heat flow into or out of a sample as a function of temperature, allowing for the determination of melting points, crystallization temperatures, and the enthalpy of phase transitions. For polymorphic substances like EGDP, DSC can reveal the presence of multiple crystalline forms and the transitions between them.
-
Sample Preparation:
-
Accurately weigh 3-5 mg of the EGDP sample into an aluminum DSC pan.
-
Hermetically seal the pan to prevent any sample loss during heating. An empty, sealed pan is used as a reference.
-
-
Instrumental Setup:
-
Calibrate the DSC instrument for temperature and enthalpy using a certified indium standard.
-
Use a constant flow of an inert purge gas, such as nitrogen (50 mL/min), to maintain a consistent atmosphere.
-
-
Thermal Program:
-
Equilibrate the sample at a temperature well below its expected melting point (e.g., 25°C).
-
Heat the sample at a controlled rate (e.g., 10°C/min) to a temperature above its melting point (e.g., 90°C). This first heating scan provides information on the initial crystalline state of the sample.
-
Hold the sample at the elevated temperature for a few minutes to erase its thermal history.
-
Cool the sample at a controlled rate (e.g., 10°C/min) back to the starting temperature to observe its crystallization behavior.
-
Perform a second heating scan at the same rate as the first. This scan reveals the thermal properties of the sample after controlled crystallization from the melt.
-
-
Data Analysis:
-
The DSC thermogram is analyzed to determine the onset and peak temperatures of melting and crystallization events.
-
The area under the peaks is integrated to calculate the enthalpy of fusion (ΔH_f) and crystallization (ΔH_c).
-
The presence of multiple melting peaks or exothermic transitions before melting can indicate polymorphism.
-
The following diagram illustrates a typical DSC heating and cooling cycle for a polymorphic material.
Caption: A typical DSC thermal protocol for analyzing a polymorphic material like EGDP.
Vibrational Spectroscopy: A Molecular-Level View of the Crystal Lattice
Fourier Transform Infrared (FTIR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of molecules. In the solid state, these vibrational modes are sensitive to the local molecular environment and the symmetry of the crystal lattice. Therefore, different polymorphs of EGDP will exhibit distinct FTIR and Raman spectra, making these techniques valuable for polymorph identification and characterization.
-
FTIR Spectroscopy: The ester carbonyl stretching vibration (around 1740 cm⁻¹) is a particularly sensitive probe of the intermolecular interactions in the crystal. Changes in the position, shape, and number of peaks in this region can be used to differentiate between polymorphs.
-
Raman Spectroscopy: The low-frequency region of the Raman spectrum (below 200 cm⁻¹) is particularly useful for studying polymorphism, as it corresponds to lattice vibrations (phonons) that are highly sensitive to the crystal packing.
Integrated Approach to Characterization
A comprehensive understanding of the crystalline structure of this compound requires an integrated approach that combines the insights from multiple analytical techniques.
The following diagram illustrates the logical flow of an integrated characterization strategy.
Caption: Integrated workflow for the comprehensive characterization of the crystalline structure of EGDP.
Conclusion and Future Perspectives
The crystalline structure of this compound is a critical determinant of its physical properties and performance in various applications. While a complete crystallographic dataset for EGDP is not yet publicly available, this guide provides a robust framework for its comprehensive characterization. By employing a multi-technique approach encompassing powder X-ray diffraction, differential scanning calorimetry, and vibrational spectroscopy, researchers can elucidate the polymorphic behavior and solid-state architecture of this important diester.
Future research should focus on the systematic investigation of the crystallization of EGDP under various conditions to isolate and fully characterize its different polymorphic forms. Single-crystal X-ray diffraction studies would be invaluable in providing definitive structural information. A thorough understanding of the factors that control the polymorphic landscape of EGDP will enable the rational design of formulation and processing strategies to optimize its performance in pharmaceutical and other applications.
References
- Fay, H., Meeker, S., Cayer-Barrioz, J., Mazuyer, D., Ly, I., Nallet, F., Desbat, B., Douliez, J.-P., Ponsinet, V., & Mondain-Monval, O. (2012). Polymorphism of natural fatty acid liquid crystalline phases. Langmuir, 28(1), 101–111.
-
The Good Scents Company. (n.d.). This compound. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). This compound (C34H66O4). PubChemLite. Retrieved from [Link]
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-
Drugfuture.com. (n.d.). This compound. Retrieved from [Link]
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-
Wikipedia. (n.d.). Wax ester. Retrieved from [Link]
-
ChemDB. (n.d.). This compound. Retrieved from [Link]
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An In-depth Technical Guide to the Safety and Toxicity of Ethylene Glycol Dipalmitate
Authored for Researchers, Scientists, and Drug Development Professionals
Executive Summary and Introduction
Ethylene glycol dipalmitate (CAS No. 624-03-3), a diester of ethylene glycol and palmitic acid, is a waxy solid utilized across various industries for its properties as an emulsifier, stabilizer, and processing aid.[1][2] Its applications span from cosmetic formulations to food contact materials and potential use in pharmaceutical drug delivery systems.[1][2] For the researcher and drug development professional, a comprehensive understanding of a substance's safety and toxicity profile is paramount for risk assessment and regulatory compliance. This guide provides a detailed technical analysis of this compound's safety, grounded in available scientific literature and regulatory assessments. The central thesis of its safety profile is its anticipated hydrolysis into ethylene glycol and palmitic acid, two compounds with well-characterized metabolic fates. This guide will dissect the toxicokinetics, evaluate key toxicological endpoints, and present the scientific reasoning behind its general classification as a substance of low toxicological concern.
Physicochemical Characteristics
The physicochemical properties of a compound are foundational to understanding its interaction with biological systems. For this compound, its high molecular weight and lipophilicity govern its absorption and distribution.
| Property | Value | Source |
| CAS Number | 624-03-3 | [1] |
| Molecular Formula | C34H66O4 | [3][4] |
| Molecular Weight | 538.9 g/mol | [1][3] |
| Appearance | Waxy solid at room temperature | [1][2] |
| Melting Point | Approx. 69.1 °C - 72.0 °C | [1][5] |
| Water Solubility | Insoluble (Estimated: 3.277e-010 mg/L @ 25 °C) | [1][5] |
| logP (o/w) | 14.820 (estimated) | [5] |
Toxicokinetics: The Metabolic Rationale for Safety
The biological fate of this compound is the cornerstone of its safety assessment. It is not the parent compound's activity that is of primary concern, but rather that of its metabolic products.
Absorption
Due to its large molecular size and high lipophilicity, dermal absorption of intact this compound is expected to be negligible. For oral exposure, the primary route for its use in food contact materials, the molecule is not likely to be absorbed intact. Instead, it is expected to undergo hydrolysis in the gastrointestinal tract.
Metabolism: Hydrolysis as the Key Pathway
The ester linkages in this compound are susceptible to hydrolysis by ubiquitous esterase enzymes present in the gut and various tissues. This enzymatic cleavage yields ethylene glycol and palmitic acid.[1][2] Palmitic acid is a common dietary saturated fatty acid that is readily incorporated into the endogenous fatty acid pool and metabolized via beta-oxidation for energy. Ethylene glycol is absorbed and metabolized in the liver.
This metabolic pathway is critical because it breaks down a large, complex molecule into smaller, well-understood components. The potential toxicity of this compound is therefore primarily related to the toxicity of its metabolite, ethylene glycol.
Caption: Metabolic pathway of this compound.
Evaluation of Toxicological Endpoints
Direct toxicological data for this compound is limited. Consequently, its safety assessment often relies on a "read-across" approach, using data from structurally similar compounds (e.g., other fatty acid esters) and its known metabolites.[6]
Acute Toxicity
This compound is considered to have a very low order of acute toxicity. The Safety Data Sheet (SDS) indicates no irritant effect on the skin or eyes and no known sensitizing effects.[7] While specific LD50 values for the parent compound are not determined, the high LD50 values for its metabolite, ethylene glycol, in animal models further support a low acute toxicity profile following hydrolysis.[5][8]
| Route | Species | Value | Classification | Source |
| Oral (Ethylene Glycol) | Rat | LD50: 4,000 - 19,600 mg/kg | Low Toxicity | [8][9] |
| Oral (Ethylene Glycol) | Mouse | LD50: 5,840 - 15,400 mg/kg | Low Toxicity | [10] |
| Dermal | - | No irritant effect | Non-irritating | [7] |
| Inhalation | - | Not determined; low volatility suggests minimal risk | Low Risk | [9] |
Irritation and Sensitization
Available data consistently show that this compound is not a skin or eye irritant.[7] Furthermore, there is no evidence to suggest it has skin-sensitizing potential.[7] This is consistent with the properties of many long-chain fatty acid esters used in cosmetics and topical formulations.[1][11]
Repeated Dose Toxicity
The European Food Safety Authority (EFSA) evaluated this compound for its use in food contact materials. Lacking direct studies on the substance, they reviewed data from two 90-day oral toxicity studies on structural homologues. Based on this read-across approach, the EFSA panel concluded that sub-chronic toxicity from this compound is not expected at doses below 1,000 mg/kg of body weight per day.[6]
Genotoxicity
A critical step in any safety assessment is the evaluation of genotoxic potential. Based on data from similar ethylene and propylene glycol fatty acid esters, the EFSA CEF Panel concluded that there is no indication of genotoxic potential for this compound.[1][6] The metabolites, palmitic acid and ethylene glycol, are also not considered genotoxic.[12]
Caption: Standard workflow for genotoxicity assessment.
Carcinogenicity
No long-term carcinogenicity studies have been conducted on this compound. However, given its lack of genotoxic potential and its metabolism into non-carcinogenic components, it is not expected to pose a carcinogenic risk.[12] The National Toxicology Program (NTP) conducted 2-year feed studies on ethylene glycol in mice and found no evidence of carcinogenic activity.[13]
Reproductive and Developmental Toxicity
While ethylene glycol itself can be a developmental toxicant at high doses, leading to renal toxicity and metabolic acidosis, the risk associated with this compound is considered low.[12][14] This is due to the rate-limited hydrolysis, which prevents the accumulation of toxic concentrations of ethylene glycol. A study cited by Cayman Chemical indicates that this compound is not toxic to rats during prenatal development when administered at a dose of 900 mg/kg per day.[15] The EFSA panel also noted that ethylene glycols are not expected to be embryotoxic in humans at relevant doses and do not cause adverse effects on fertility.[6][12]
Regulatory Status and Risk Assessment
This compound has been reviewed by several regulatory and scientific bodies, which supports its safe use in specified applications.
-
European Food Safety Authority (EFSA): The EFSA CEF Panel concluded that this compound is not a safety concern for consumers when used as a processing aid in plastics for food contact at concentrations up to 2%.[2][6] This is contingent on the precursor fatty acids being derived from edible sources.[6]
-
U.S. Environmental Protection Agency (EPA): The EPA's Safer Choice program has classified this compound as a "Green circle" chemical, meaning it has been verified to be of low concern based on experimental and modeled data.[3]
-
Cosmetic Ingredient Review (CIR): While a specific report on this compound was not found, the CIR has reviewed related ingredients like PEG diesters and found them to be safe in cosmetics when formulated to be non-irritating.[11]
Experimental Protocol: In Vitro Hydrolysis Assay
To experimentally validate the foundational metabolic assumption for a novel ester-based compound, an in vitro hydrolysis assay using simulated intestinal fluid or liver microsomes is a key study.
Objective: To determine the rate and extent of hydrolysis of this compound into ethylene glycol and palmitic acid in a biologically relevant matrix.
Methodology:
-
Preparation of Simulated Intestinal Fluid (SIF): Prepare SIF containing pancreatin or specific lipases according to USP (United States Pharmacopeia) guidelines to mimic the enzymatic conditions of the small intestine.
-
Incubation:
-
Add a known concentration of this compound (solubilized in a suitable vehicle like DMSO) to pre-warmed SIF.
-
Incubate the mixture at 37°C with gentle agitation.
-
Collect aliquots at various time points (e.g., 0, 15, 30, 60, 120 minutes).
-
-
Reaction Termination: Stop the enzymatic reaction in the collected aliquots by adding a quenching agent, such as a cold organic solvent (e.g., acetonitrile), which also serves to precipitate proteins.
-
Sample Preparation: Centrifuge the samples to pellet the precipitated proteins. Collect the supernatant for analysis.
-
Analytical Quantification:
-
Analyze the supernatant using a validated analytical method, such as LC-MS/MS (Liquid Chromatography with tandem Mass Spectrometry).
-
Develop specific methods to quantify the remaining parent compound (this compound) and the appearance of the metabolites (palmitic acid and ethylene glycol).
-
-
Data Analysis: Plot the concentration of the parent compound and metabolites over time. Calculate the rate of hydrolysis (e.g., half-life, t½) from the disappearance of the parent compound.
Self-Validation System:
-
Positive Control: Include a known ester substrate that is rapidly hydrolyzed by the enzyme system to ensure the assay is performing correctly.
-
Negative Control: Incubate the test substance in SIF that has been heat-inactivated to demonstrate that the hydrolysis is enzyme-mediated.
-
Matrix Spikes: Spike known concentrations of the parent compound and metabolites into the matrix at time zero and at the end of the experiment to assess recovery and stability.
Conclusion
The comprehensive toxicological profile of this compound indicates a low level of hazard for its intended applications in cosmetics, food contact materials, and pharmaceuticals. Its safety is fundamentally linked to its metabolic fate—rapid hydrolysis into ethylene glycol and palmitic acid. These metabolites are managed through well-established physiological pathways, precluding significant systemic exposure to the parent compound and mitigating the risks associated with high concentrations of ethylene glycol. The substance is non-irritating, non-sensitizing, and lacks genotoxic, carcinogenic, or developmental toxicity potential at relevant exposure levels. This robust safety profile, supported by regulatory evaluations, positions this compound as a favorable ingredient for researchers and developers in various scientific fields.
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National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 69347, this compound. Retrieved from [Link]
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EFSA Panel on Food Contact Materials, Enzymes, Flavourings and Processing Aids (CEF) (2015). Scientific Opinion on the safety assessment of the substance this compound, CAS No 624-03-3, for use in food contact materials. EFSA Journal, 13(2), 4019. Retrieved from [Link]
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Cosmetic Ingredient Review (2017). Safety Assessment of PEG Diesters as Used in Cosmetics. Retrieved from [Link]
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National Industrial Chemicals Notification and Assessment Scheme (2012). Existing Chemical Hazard Assessment Report: Diethylene Glycol. Retrieved from [Link]
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MEGlobal (2021). SAFETY DATA SHEET: Diethylene Glycol. Retrieved from [Link]
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Agency for Toxic Substances and Disease Registry (2010). Toxicological Profile for Ethylene Glycol. Retrieved from [Link]
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National Toxicology Program (1993). NTP Toxicology and Carcinogenesis Studies of Ethylene Glycol (CAS No. 107-21-1) in B6C3F1 Mice (Feed Studies). National Toxicology Program technical report series, 413, 1–177. Retrieved from [Link]
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Corley, R. A., Carney, E. W., & Johnson, K. A. (2017). A toxicological review of the ethylene glycol series: Commonalities and differences in toxicity and modes of action. Critical reviews in toxicology, 47(7), 553–580. Retrieved from [Link]
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Environmental Working Group (n.d.). EWG Skin Deep® | What is GLYCOL PALMITATE. Retrieved from [Link]
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Wurlina, W., Paulina, Y., Sianita, M. M., Christoffel, L. M., Pertiwi, D., Suwanti, L. T., ... & Suub, M. C. (2024). Acute toxicity effects of ethylene glycol on lethal dose 50 (LD50), urine production, and histopathology change renal tubule cell in mice. Open veterinary journal, 14(12), 36. Retrieved from [Link]
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ECETOC (1995). The Toxicology of Glycol Ethers and its Relevance to Man. Technical Report No. 64. Retrieved from [Link]
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Wurlina, W., et al. (2024). Acute toxicity effects of ethylene glycol on lethal dose 50 (LD50), urine production, and histopathology change renal tubule cell in mice. PubMed. Retrieved from [Link]
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An In-Depth Technical Guide to Ethylene Glycol Dipalmitate for Pharmaceutical Development
Introduction: Unveiling the Potential of a Versatile Excipient
In the landscape of pharmaceutical formulation and drug delivery, the selection of appropriate excipients is paramount to achieving desired therapeutic outcomes. Among the myriad of available options, ethylene glycol dipalmitate (EGDP) emerges as a multifaceted compound with significant potential for researchers, scientists, and drug development professionals. This guide provides a comprehensive technical overview of this compound, delving into its chemical identity, physicochemical properties, synthesis, and diverse applications in modern drug delivery systems. As we navigate through this guide, we will not only explore the "what" and "how" but, more importantly, the "why" behind the utilization of this versatile ester, offering insights grounded in scientific principles and practical application.
Chemical Identity and Nomenclature: A Comprehensive Overview
This compound is a diester formed from the esterification of one molecule of ethylene glycol with two molecules of palmitic acid.[1] Its unambiguous identification is crucial for regulatory compliance and scientific accuracy.
Synonyms and Common Names
Clarity in scientific communication necessitates a thorough understanding of the various synonyms used to identify this compound. These include:
-
Ethylene dipalmitate[2]
-
Ethylene glycol dihexadecanoate[2]
-
Hexadecanoic acid, 1,2-ethanediyl ester[2]
-
Palmitic acid, ethylene ester[2]
-
1,2-Di-O-Hexadecanoylethanediol[2]
-
Ethane-1,2-diyl dipalmitate[2]
-
2-hexadecanoyloxyethyl hexadecanoate (IUPAC Name)[2]
Chemical Identifiers
For precise identification and information retrieval, the following chemical identifiers are essential:
| Identifier | Value | Source |
| CAS Number | 624-03-3 | [2] |
| EC Number | 210-826-5 | [2] |
| UNII | 8XIR673VTI | [2] |
| Molecular Formula | C₃₄H₆₆O₄ | [3] |
| InChIKey | IKVCSHRLYCDSFD-UHFFFAOYSA-N | [4] |
graph "Molecular_Structure_of_Ethylene_Glycol_Dipalmitate" { layout=neato; node [shape=plaintext, fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=10];// Define the nodes for the atoms C1 [label="CH₃", pos="0,0!"]; C2 [label="CH₂", pos="1,0!"]; C3 [label="...", pos="2,0!"]; // Represents the long alkyl chain C15 [label="CH₂", pos="3,0!"]; C16 [label="C", pos="4,0!"]; O1 [label="O", pos="4.5,0.5!"]; O2 [label="O", pos="4.5,-0.5!"]; C17 [label="CH₂", pos="5.5,-0.5!"]; C18 [label="CH₂", pos="6.5,-0.5!"]; O3 [label="O", pos="7.5,-0.5!"]; C19 [label="C", pos="8.5,-0.5!"]; O4 [label="O", pos="9,0!"]; C20 [label="CH₂", pos="10,0!"]; C21 [label="...", pos="11,0!"]; C33 [label="CH₂", pos="12,0!"]; C34 [label="CH₃", pos="13,0!"];
// Define the edges for the bonds C1 -- C2; C2 -- C3; C3 -- C15; C15 -- C16; C16 -- O1 [label="="]; C16 -- O2; O2 -- C17; C17 -- C18; C18 -- O3; O3 -- C19; C19 -- O4 [label="="]; C19 -- C20; C20 -- C21; C21 -- C33; C33 -- C34;
// Add labels for the ester linkages ester1 [label="Ester Linkage", pos="5,-1!", fontsize=8, fontcolor="#34A853"]; ester2 [label="Ester Linkage", pos="8,-1!", fontsize=8, fontcolor="#34A853"]; }
Caption: Molecular Structure of this compound.
Physicochemical Properties: The Foundation of Functionality
The utility of this compound in pharmaceutical formulations is intrinsically linked to its distinct physicochemical properties. Its waxy, solid nature at room temperature is a key attribute that underpins many of its applications.
| Property | Value | Source |
| Molecular Weight | 538.9 g/mol | [2] |
| Appearance | White to off-white waxy solid | [1] |
| Melting Point | Approximately 69.1 °C | [5] |
| Solubility | Soluble in acetone and diethyl ether; Insoluble in water and ethanol | [5] |
| LogP (calculated) | 14.7 | [2] |
The high lipophilicity, as indicated by its insolubility in water and high calculated LogP, is a defining characteristic. This property is fundamental to its role in forming lipid-based drug delivery systems and as a hydrophobic matrix former.
Synthesis of this compound: From Benchtop to Production
The synthesis of this compound can be achieved through two primary routes: chemical synthesis via acid-catalyzed esterification and enzymatic synthesis using lipases. The choice of method often depends on the desired purity, scale of production, and environmental considerations.
Chemical Synthesis: Acid-Catalyzed Esterification
This traditional method involves the direct esterification of ethylene glycol with palmitic acid in the presence of an acid catalyst.
Caption: Acid-Catalyzed Esterification of Ethylene Glycol and Palmitic Acid.
Experimental Protocol: Acid-Catalyzed Esterification
-
Reactor Setup: Equip a three-necked flask with a magnetic stirrer, thermometer, nitrogen inlet, and a condenser.
-
Charging Reactants: Charge the flask with ethylene glycol (0.3 mol) and palmitic acid (0.1 mol).
-
Catalyst Addition: Add p-toluene sulfonic acid (0.5% by weight of the fatty acid) to the reaction mixture.[6]
-
Reaction Conditions: Heat the mixture to 180-190°C under a nitrogen atmosphere with continuous stirring for 10 hours.[6]
-
Work-up: After the reaction, remove excess glycol by extraction with distilled water. The product can be further purified by recrystallization.
Self-Validation: The progress of the reaction can be monitored by determining the acid value of the reaction mixture at different time intervals. A significant decrease in the acid value indicates the consumption of palmitic acid and the formation of the ester.
Enzymatic Synthesis: A Greener Approach
Enzymatic synthesis, utilizing lipases, offers a more sustainable and selective alternative to chemical methods. This approach is conducted under milder conditions, reducing the risk of side reactions and thermal degradation of products.
Experimental Protocol: Lipase-Catalyzed Esterification
-
Reaction Setup: In a suitable vessel, mix ethylene glycol and palmitic acid (e.g., in a 1:2 molar ratio).
-
Enzyme Addition: Add a lipase, such as Candida rugosa lipase (5% of the total substrate weight), as the catalyst.[7]
-
Solvent (Optional): The reaction can be carried out in an organic solvent like n-hexane or in a solvent-free system.[7]
-
Incubation: Incubate the mixture in a shaker incubator at a controlled temperature (e.g., 37°C) and agitation (e.g., 200 rpm) for a specified duration (e.g., 18 hours).[7]
-
Enzyme Deactivation and Product Recovery: Terminate the reaction by heating the mixture (e.g., to 80°C) and then separate the enzyme by centrifugation.[7] The product can be purified from the remaining reactants.
Self-Validation: The conversion efficiency can be determined by titrating the remaining fatty acids in the reaction mixture with a standardized sodium hydroxide solution.[7]
Applications in Pharmaceutical Formulations: A Multifaceted Role
The unique properties of this compound make it a valuable excipient in a variety of pharmaceutical applications, from oral solid dosage forms to advanced drug delivery systems.
Lubricant in Tablet Manufacturing
In the production of tablets, particularly through direct compression, lubricants are essential to reduce the friction between the tablet surface and the die wall during ejection.[7] this compound, with its waxy nature, can function as an effective lubricant.
Causality: The hydrophobic and waxy characteristics of EGDP allow it to form a thin film on the surfaces of the granules and the die wall, reducing the ejection force required to push the tablet out of the die. This prevents common tableting problems such as sticking and picking. Its performance can be an alternative to commonly used lubricants like magnesium stearate, especially in formulations where the hydrophobicity of magnesium stearate might negatively impact tablet disintegration and dissolution.[8]
Solid Lipid Nanoparticles (SLNs) for Drug Delivery
Solid Lipid Nanoparticles (SLNs) are colloidal carriers made from solid lipids, offering a promising platform for the delivery of both lipophilic and hydrophilic drugs.[9] this compound, being a solid lipid at room and body temperature, is a suitable candidate for the lipid matrix of SLNs.
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An In-depth Technical Guide to the Enzymatic Synthesis of Ethylene Glycol Dipalmitate Using Lipase
Abstract
Ethylene glycol dipalmitate (EGDP), a diester of significant industrial value, finds extensive applications in the pharmaceutical, cosmetic, and food industries as an emulsifier, stabilizer, and thickening agent.[1] Traditional chemical synthesis routes for EGDP often involve harsh reaction conditions and the use of aggressive catalysts. This guide provides a comprehensive overview of a more sustainable and efficient alternative: the enzymatic synthesis of EGDP using lipase. We will delve into the core principles of lipase-catalyzed esterification, offer detailed experimental protocols, and provide insights into process optimization and downstream processing. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the benefits of biocatalysis for the production of high-purity esters.
Introduction to this compound
This compound (CAS 624-03-3) is a waxy, solid diester formed from the esterification of ethylene glycol with two molecules of palmitic acid.[2] Its molecular formula is C34H66O4, and it has a molecular weight of 538.9 g/mol .[3] EGDP is characterized by its high melting point of approximately 69.1°C and its solubility in organic solvents like acetone and diethyl ether, while being insoluble in water.[2][4] These properties make it a valuable ingredient in various formulations, where it functions as a processing aid, lubricant, emulsifier, and stabilizer.[1][2] In the pharmaceutical sector, its biocompatibility makes it a suitable carrier in drug formulations for controlled release applications.[1]
The Enzymatic Advantage: Why Lipase?
The synthesis of esters like EGDP has traditionally relied on chemical catalysis, which often requires high temperatures and pressures, and can lead to undesirable byproducts and color impurities.[5] Lipase-catalyzed synthesis offers a compelling "green" alternative with several key advantages:
-
Mild Reaction Conditions: Enzymatic reactions proceed at lower temperatures and atmospheric pressure, reducing energy consumption and minimizing thermal degradation of products.
-
High Specificity: Lipases exhibit high chemo-, regio-, and enantioselectivity, leading to purer products with fewer side reactions.[6]
-
Reduced Environmental Impact: Biocatalysis avoids the use of harsh chemical catalysts and solvents, aligning with the principles of green chemistry.[5]
-
Improved Product Quality: The gentle nature of enzymatic synthesis often results in products with better color and odor profiles.
Lipases (triacylglycerol acylhydrolases, EC 3.1.1.3) are enzymes that catalyze the hydrolysis of fats and oils in vivo.[6] In vitro, under low water conditions, the equilibrium of this reaction can be shifted to favor ester synthesis.[6]
Reaction Mechanism: A Closer Look at Lipase Catalysis
The lipase-catalyzed esterification of ethylene glycol and palmitic acid follows a "ping-pong bi-bi" mechanism, which involves the formation of a covalent acyl-enzyme intermediate.
The catalytic triad at the lipase's active site, typically composed of serine, histidine, and aspartate residues, is central to this process.[6]
Here is a step-by-step breakdown of the mechanism:
-
Acylation: The serine hydroxyl group in the active site performs a nucleophilic attack on the carbonyl carbon of palmitic acid, forming a tetrahedral intermediate. This intermediate then collapses, releasing a water molecule and forming an acyl-enzyme complex.
-
Deacylation: Ethylene glycol then enters the active site and its hydroxyl group attacks the carbonyl carbon of the acyl-enzyme complex. This leads to the formation of another tetrahedral intermediate, which subsequently breaks down to release the monoester, ethylene glycol monopalmitate, and regenerate the free enzyme.
-
Second Acylation and Deacylation: The process repeats with a second molecule of palmitic acid acylating the enzyme, followed by the deacylation by the remaining hydroxyl group of ethylene glycol monopalmitate to form the final product, this compound.
Caption: Lipase-catalyzed synthesis of EGDP.
Key Experimental Parameters and Optimization
The efficiency of the enzymatic synthesis of EGDP is influenced by several critical parameters. Optimization of these factors is crucial for achieving high conversion rates and product yields.
Lipase Selection
The choice of lipase is paramount. Lipases from different microbial sources exhibit varying activities and stabilities. Candida rugosa lipase has been successfully used for the esterification of ethylene glycol and palmitic acid.[7] Immobilized lipases, such as Novozym 435 (from Candida antarctica lipase B), are often preferred in industrial applications due to their enhanced stability, reusability, and ease of separation from the reaction mixture.[8][9]
Reaction Medium
While solvent-free systems are an environmentally friendly option, the use of an organic solvent can be beneficial in dissolving the substrates and reducing viscosity.[5] N-hexane is a commonly used solvent for this type of reaction.[7] The choice of solvent can significantly impact enzyme activity and stability.
Molar Ratio of Substrates
The molar ratio of ethylene glycol to palmitic acid affects the reaction equilibrium. An excess of one of the reactants can drive the reaction towards product formation. For the synthesis of diesters, a molar ratio of alcohol to acid of 1:2 is stoichiometrically required. However, optimizing this ratio is essential to maximize the yield of the desired diester and minimize the formation of the monoester.
Temperature
Temperature influences both the reaction rate and enzyme stability. Higher temperatures generally increase the reaction rate, but can also lead to enzyme denaturation. The optimal temperature for the lipase-catalyzed synthesis of similar esters is often found to be in the range of 37-70°C.[5][7]
Enzyme Concentration
Increasing the enzyme concentration generally leads to a higher reaction rate.[5] However, there is a point of diminishing returns, and the cost of the enzyme must be considered for process economics.
Water Content
A small amount of water is essential for maintaining the active conformation of the lipase. However, excess water can shift the reaction equilibrium back towards hydrolysis, reducing the ester yield. The optimal water content is typically very low in esterification reactions.
Experimental Protocol: A Step-by-Step Guide
This section provides a generalized protocol for the enzymatic synthesis of this compound. It is intended as a starting point, and optimization of specific parameters is recommended for each unique experimental setup.
Materials
-
Ethylene Glycol (reagent grade)
-
Palmitic Acid (reagent grade)
-
Immobilized Lipase (e.g., Novozym 435 or lipase from Candida rugosa)
-
Organic Solvent (e.g., n-hexane, heptane)
-
Sodium Hydroxide (for titration)
-
Phenolphthalein indicator
-
Ethanol (for titration)
Experimental Workflow
Caption: Experimental workflow for EGDP synthesis.
Procedure
-
Reactant Preparation: Accurately weigh ethylene glycol and palmitic acid in the desired molar ratio (e.g., 1:2).
-
Reaction Setup: Place the reactants in a suitable reaction vessel (e.g., a stirred-tank reactor or a shaker flask). Add the chosen organic solvent (if applicable) and the immobilized lipase. A typical enzyme loading is around 5-10% (w/w) of the total substrate weight.[7]
-
Enzymatic Reaction: Incubate the mixture at the optimized temperature with constant agitation to ensure proper mixing. Monitor the progress of the reaction by periodically taking samples.
-
Monitoring Reaction Progress: The conversion can be determined by titrating the remaining fatty acid content in the reaction mixture with a standardized sodium hydroxide solution using phenolphthalein as an indicator.[7]
-
Reaction Termination: Once the desired conversion is achieved, the reaction can be terminated by deactivating the enzyme. This is typically done by heating the mixture to a temperature that denatures the lipase (e.g., 80°C).[7]
-
Enzyme Recovery: The immobilized lipase can be recovered from the reaction mixture by filtration or centrifugation.[5] The recovered enzyme can be washed with a solvent (e.g., n-hexane) and dried for reuse in subsequent batches.[5]
-
Product Isolation and Purification: The solvent can be removed from the product mixture by vacuum evaporation. Further purification of the this compound may be necessary to remove any unreacted substrates or byproducts.
Characterization of this compound
The synthesized product should be characterized to confirm its identity and purity. Common analytical techniques include:
-
Fourier-Transform Infrared (FTIR) Spectroscopy: To confirm the presence of the ester functional group, which typically shows a strong absorption band around 1735-1740 cm⁻¹.[2]
-
Mass Spectrometry (MS): To determine the molecular weight of the product and confirm the presence of this compound.[2]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: To elucidate the chemical structure of the synthesized ester.
-
Melting Point Determination: To compare the melting point of the synthesized product with the literature value.[2]
Downstream Processing and Purification
After the enzymatic synthesis, the reaction mixture contains the desired this compound, unreacted substrates, the monoester byproduct, and the solvent. A robust downstream processing strategy is essential to isolate and purify the final product.
A potential purification scheme involves:
-
Enzyme Removal: As described previously, the immobilized enzyme is first separated by filtration or centrifugation.
-
Solvent Evaporation: The bulk of the organic solvent is removed under reduced pressure using a rotary evaporator.
-
Purification: Further purification to remove unreacted starting materials and the monoester can be achieved through techniques like crystallization or column chromatography.
Troubleshooting and Considerations
-
Low Conversion Rates: This could be due to suboptimal reaction conditions (temperature, pH, water content), enzyme inhibition, or mass transfer limitations. Re-optimization of parameters and ensuring adequate mixing are key.
-
Enzyme Deactivation: Repeated use can lead to a decrease in enzyme activity. Proper handling, washing, and storage of the immobilized lipase are crucial for maintaining its stability and reusability.[5][10]
-
Byproduct Formation: The formation of ethylene glycol monopalmitate can be minimized by optimizing the molar ratio of the reactants.
Conclusion
The enzymatic synthesis of this compound using lipase presents a highly efficient, selective, and environmentally benign alternative to conventional chemical methods. By carefully selecting the lipase and optimizing key reaction parameters, researchers and manufacturers can achieve high yields of a pure product. The principles and protocols outlined in this guide provide a solid foundation for the successful implementation of this green technology in the pharmaceutical, cosmetic, and food industries. The continued development of robust and cost-effective immobilized lipases will further enhance the industrial viability of this sustainable synthetic route.
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- Matsumoto, M., & Tahara, Y. (2023). Enhanced Esterification Activity and Thermostability of Imprinted Poly(Ethylene Glycol)-Lipase Complex. Chemical and Biochemical Engineering Quarterly, 37(4), 255-260.
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Methodological & Application
Ethylene glycol dipalmitate as a phase change material for thermal energy storage
An Application Guide to Ethylene Glycol Dipalmitate for Thermal Energy Storage
Abstract
Phase Change Materials (PCMs) are at the forefront of thermal energy storage (TES) technology, offering high energy storage density and nearly isothermal energy transfer. Among organic PCMs, fatty acid esters are a promising class due to their high latent heat of fusion, chemical stability, and biodegradability.[1] This document provides a comprehensive guide for researchers and drug development professionals on the application of this compound (EGDP) as a medium-temperature PCM. We will cover its synthesis via Fischer esterification, detailed protocols for thermophysical characterization using Differential Scanning Calorimetry (DSC) and the T-History method, and strategies for enhancing its performance.
Introduction to this compound as a PCM
Thermal energy storage is critical for bridging the temporal gap between energy availability and demand, with applications ranging from solar energy utilization to industrial waste heat recovery and building temperature regulation.[2] Latent heat storage using PCMs is particularly efficient because it exploits the substantial energy absorbed or released during a material's phase transition.[1]
Organic PCMs, such as paraffins and fatty acids, are advantageous due to their congruent melting and freezing, lack of phase segregation, and chemical stability.[3][4] this compound (EGDP), a diester formed from ethylene glycol and palmitic acid, emerges as a highly suitable candidate for medium-temperature applications.[5] Its key attributes include:
-
High Latent Heat: Fatty acid esters are known for high enthalpies of fusion, often exceeding 190 J/g, allowing for compact energy storage.[1]
-
Defined Melting Point: EGDP has a reported melting point of approximately 69.1 °C, making it ideal for applications like domestic hot water systems and waste heat recovery.[5]
-
Thermal and Chemical Stability: Ester linkages provide good stability, allowing for repeated melting and freezing cycles with minimal degradation.[1]
-
Low Supercooling: Unlike some inorganic PCMs, many esters exhibit minimal supercooling, ensuring that energy is released at a temperature close to the melting point.[1]
-
Safety and Environmental Profile: EGDP is considered to be of low toxicological concern and is approved for use in food contact materials.[6][7]
This guide provides the necessary protocols to synthesize, characterize, and optimize EGDP for robust TES applications.
Synthesis and Purification of EGDP
The most common and efficient method for producing EGDP is the Fischer esterification of ethylene glycol with palmitic acid.[1][5] This is an acid-catalyzed equilibrium reaction where water is removed to drive the synthesis towards the ester product.[1]
Protocol 1: Synthesis of EGDP via Fischer Esterification
Rationale: This protocol utilizes an excess of the fatty acid and an acid catalyst under reflux to maximize the yield of the diester. Toluene is used to form an azeotrope with the water byproduct, facilitating its removal via a Dean-Stark apparatus and shifting the reaction equilibrium towards the product side, in accordance with Le Châtelier's principle.[1]
Materials:
-
Palmitic Acid (2 moles)
-
Ethylene Glycol (1 mole)
-
p-Toluenesulfonic acid (catalyst, ~1-2% of total reactant weight)
-
Toluene (solvent)
-
Sodium bicarbonate solution (5% w/v)
-
Anhydrous magnesium sulfate
-
Deionized water
Equipment:
-
Round-bottom flask (3-neck)
-
Reflux condenser
-
Dean-Stark apparatus
-
Heating mantle with magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reactant Setup: Add palmitic acid, ethylene glycol, and p-toluenesulfonic acid to the round-bottom flask. Add sufficient toluene to dissolve the reactants upon heating.
-
Reaction: Assemble the Dean-Stark apparatus and reflux condenser. Heat the mixture to reflux (typically 120-150°C) with vigorous stirring.[5]
-
Water Removal: Collect the water byproduct in the Dean-Stark trap. The reaction is complete when no more water is collected.
-
Neutralization: Cool the reaction mixture to room temperature. Transfer it to a separatory funnel and wash with the 5% sodium bicarbonate solution to neutralize the acid catalyst. Repeat until the aqueous layer is neutral.
-
Washing: Wash the organic layer with deionized water to remove any remaining salts.
-
Drying: Dry the organic layer (toluene containing EGDP) over anhydrous magnesium sulfate.
-
Solvent Removal: Filter out the drying agent and remove the toluene using a rotary evaporator to yield the crude EGDP product.
-
Purification: The crude product can be further purified by recrystallization from a suitable solvent like acetone or ethanol to achieve high purity.[5]
Caption: Workflow for the synthesis of this compound (EGDP).
Thermophysical Characterization Protocols
Accurate characterization is mandatory for designing and modeling any TES system.[2] The key properties for a PCM are its phase change temperature, latent heat of fusion, thermal conductivity, and long-term stability.
Phase Change Temperature & Latent Heat
These are the most critical properties of a PCM. Differential Scanning Calorimetry (DSC) is the most common technique, though it has limitations related to small sample size which may not be representative of the bulk material.[2][8][9][10] The T-History method provides a complementary analysis on a much larger scale.[11][12]
Table 1: Comparison of DSC and T-History Characterization Methods [9][11]
| Feature | Differential Scanning Calorimetry (DSC) | T-History Method |
| Principle | Measures heat flow difference between a sample and a reference as a function of temperature. | Records temperature evolution of a sample and a reference material during cooling/heating.[11] |
| Sample Size | Very small (1-10 mg).[12] | Large (grams), more representative of bulk application.[11][13] |
| Key Outputs | Melting/Freezing Temperature, Latent Heat, Specific Heat.[9] | Melting/Freezing Temperature, Latent Heat, Specific Heat.[14] |
| Advantages | High precision, fast, widely available. | Overcomes sample size limitations of DSC, accounts for bulk behavior.[11][12] |
| Disadvantages | Sample may not be representative of bulk, results depend on heating/cooling rate.[8][11] | Accuracy depends heavily on experimental setup and procedure.[11] |
Protocol 2: Characterization by Differential Scanning Calorimetry (DSC)
Rationale: DSC measures the energy absorbed or released by the EGDP sample during its phase transition by comparing it to an inert reference. The resulting heat flow curve allows for precise determination of melting/freezing points and the latent heat of fusion.
Equipment:
-
DSC Instrument
-
Hermetically sealed aluminum pans and lids
-
Crimper for sealing pans
-
Microbalance
Procedure:
-
Sample Preparation: Accurately weigh 5-10 mg of purified EGDP into an aluminum DSC pan.
-
Sealing: Hermetically seal the pan to prevent any mass loss during heating. Prepare an empty, sealed pan as a reference.
-
Instrument Setup: Place the sample and reference pans into the DSC cell.
-
Thermal Program: a. Equilibrate the sample at a temperature well below the expected melting point (e.g., 25°C). b. Heat the sample at a controlled rate (e.g., 10 °C/min) to a temperature well above its melting point (e.g., 90°C).[1] This is the melting curve. c. Hold isothermally for 5 minutes to ensure complete melting. d. Cool the sample at the same controlled rate (10 °C/min) back to the starting temperature. This is the freezing (crystallization) curve.
-
Data Analysis:
-
Melting/Freezing Point: Determined from the onset or peak of the melting/freezing endotherm/exotherm on the heat flow vs. temperature curve.
-
Latent Heat (Enthalpy): Calculated by integrating the area under the melting/freezing peak.
-
Protocol 3: Characterization by T-History Method
Rationale: The T-History method analyzes the cooling or heating curves of a relatively large PCM sample and a reference material (with known properties and no phase change in the test range, e.g., water or copper) under identical environmental conditions.[12][13] By comparing the two curves, the thermophysical properties of the PCM can be derived. The setup must ensure a low Biot number (<0.1) so that the temperature within the sample is uniform.[12][13]
Equipment:
-
Insulated chamber or water bath for controlled cooling/heating
-
Identical test tubes for the PCM and reference material
-
High-precision temperature sensors (e.g., T-type thermocouples)
-
Data acquisition system
Procedure:
-
Sample Preparation: Fill one test tube with a known mass of EGDP and another with the same volume of the reference material (e.g., water).
-
Sensor Placement: Insert a temperature sensor into the geometric center of each sample.
-
Heating: Place both test tubes in a water bath heated to a uniform temperature well above the melting point of EGDP (e.g., 90°C) and allow them to reach thermal equilibrium.
-
Cooling (Data Acquisition): Simultaneously remove both test tubes from the hot bath and place them in a controlled environment at a constant temperature well below the freezing point (e.g., 25°C). Record the temperature of both samples over time until they reach equilibrium with the environment.
-
Data Analysis: The resulting T-t (temperature-time) curves are analyzed. The plateau in the EGDP curve indicates the phase change temperature. By applying energy balance equations that compare the heat loss from the PCM and the reference, the latent heat and specific heat in both solid and liquid phases can be calculated.[14]
Caption: Comparison of DSC and T-History experimental workflows.
Thermal Conductivity
A significant drawback of organic PCMs is their inherently low thermal conductivity, which impedes heat transfer rates during charging and discharging cycles.[3][15]
Measurement: Thermal conductivity can be measured using various transient methods, such as the Transient Plane Source (TPS), Laser Flash Analysis (LFA), or Transient Hot Wire techniques.[9][11] These methods are preferred for their speed and accuracy.
Enhancement Strategies: To overcome low conductivity, thermally conductive fillers are often incorporated into the PCM matrix.
-
Carbon-Based Materials: Expanded graphite (EG) is highly effective. It forms a porous network that can be impregnated with molten EGDP, creating a shape-stabilized composite with significantly improved thermal conductivity.[15] Graphene nanoplatelets are also used.[16]
-
Nanoparticles: Dispersing nanoparticles such as metal oxides (Al₂O₃, MgO) or Silicon Carbide (SiC) can also enhance thermal conductivity.[17][18][19]
Thermal Stability and Reliability
For practical applications, a PCM must withstand thousands of heating and cooling cycles without significant degradation in its thermal properties.
Protocol 4: Accelerated Thermal Cycling Test
Rationale: This protocol assesses the long-term stability of EGDP by subjecting it to a large number of melt/freeze cycles and evaluating any changes in its thermophysical properties.
Procedure:
-
Baseline Characterization: Perform a DSC analysis (Protocol 2) on a pristine sample of EGDP to determine its initial melting point (Tm_initial) and latent heat of fusion (ΔH_initial).
-
Cycling: Place a sealed sample of EGDP in a thermal cycler or programmable oven. Cycle the temperature repeatedly between a point below its freezing temperature and above its melting temperature (e.g., 25°C to 90°C).
-
Periodic Analysis: After a set number of cycles (e.g., 100, 500, 1000), remove the sample and perform another DSC analysis to measure the new melting point (Tm_cycled) and latent heat (ΔH_cycled).
-
Evaluation: Compare the initial and cycled values. A stable PCM will show minimal changes in Tm and ΔH. A significant drop in these values indicates thermal degradation.[20]
-
Chemical Analysis (Optional): Techniques like Fourier Transform Infrared (FTIR) spectroscopy can be used before and after cycling to check for any changes in the chemical structure (e.g., degradation of ester bonds).[20]
Thermogravimetric Analysis (TGA): TGA should be performed to determine the onset temperature of thermal decomposition. This defines the upper limit of the operational temperature range for EGDP.[1]
Summary of Properties and Conclusion
This compound stands out as a robust and reliable phase change material for medium-temperature thermal energy storage. Its favorable combination of a high latent heat of fusion, stable cycling performance, and a well-defined phase change temperature makes it suitable for a variety of applications.
Table 2: Expected Thermophysical Properties of Fatty Acid Ester PCMs
| Property | Typical Value Range | Significance |
| Melting Temperature | ~50-70 °C | Defines the operating temperature of the TES system.[5] |
| Latent Heat of Fusion | >190 J/g | High values lead to greater energy storage density.[1][20] |
| Thermal Conductivity | Low (~0.2 W/m·K) | A key limitation; often requires enhancement for practical applications.[15] |
| Heat Capacity | ~2 J/g·K | Influences sensible heat storage capacity. |
| Supercooling | Low (<7 °C) | Ensures energy release occurs close to the desired temperature.[1] |
| Thermal Stability | High | Essential for long operational lifetime and reliability.[20] |
By following the synthesis and characterization protocols outlined in this guide, researchers can effectively harness the potential of this compound for developing next-generation thermal energy storage systems.
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Application Notes & Protocols: The Role of Ethylene Glycol Dipalmitate as an Emulsifier and Stabilizer
For: Researchers, scientists, and drug development professionals.
Introduction: Unveiling the Potential of Ethylene Glycol Dipalmitate
This compound (EGDP) is a diester of ethylene glycol and palmitic acid.[1][2] Its distinct molecular structure, featuring a hydrophilic ethylene glycol core and two lipophilic palmitate chains, imparts valuable surfactant properties. This makes it an effective emulsifier, stabilizer, and thickening agent in a variety of formulations.[1][2] While classified as a non-ionic surfactant, its primary function in many systems is to enhance viscosity, provide opacity, and stabilize emulsions.[3] This guide offers a comprehensive overview for utilizing this compound in research and development, particularly in creating stable emulsions for the pharmaceutical, cosmetic, and food industries.[1][3] We will explore its mechanisms of action, present detailed formulation protocols, and discuss methods for characterizing the final product.
Section 1: Physicochemical Properties and Mechanism of Action
This compound is a waxy, white to off-white solid at room temperature.[1] Its key physicochemical properties are summarized below.
| Property | Value | Source(s) |
| Chemical Formula | C₃₄H₆₆O₄ | [1][4][5][6] |
| Molar Mass | 538.9 g/mol | [1][4][5] |
| Melting Point | ~69.1 - 72°C | [2][5][7] |
| Solubility | Insoluble in water; Soluble in organic solvents like acetone and diethyl ether. | [2][5] |
Mechanism of Emulsion Stabilization
EGDP contributes to the stability of emulsions through several key mechanisms:
-
Interfacial Film Formation: At the oil-water interface, EGDP molecules align with their lipophilic palmitate tails in the oil phase and the more hydrophilic ethylene glycol portion towards the water phase. This orientation creates a stabilizing film that reduces interfacial tension between the two immiscible liquids.
-
Viscosity Modification: A primary role of EGDP is to increase the viscosity of the continuous phase in an emulsion. In oil-in-water (o/w) emulsions, as the formulation cools, EGDP crystallizes into a network of fine platelets.[8] This structured network effectively traps the dispersed oil droplets, impeding their movement and preventing coalescence, which significantly enhances the long-term stability of the emulsion.
-
Opacifying and Pearlescent Effect: The crystalline network formed by EGDP scatters light, imparting a pearlescent or opaque appearance to products like lotions, creams, and shampoos.[8]
The following diagram illustrates a typical workflow for developing and evaluating an emulsion containing EGDP.
Caption: Workflow for Emulsion Formulation and Characterization with EGDP.
Section 2: Applications in Pharmaceutical and Cosmetic Formulations
The unique properties of this compound make it a versatile excipient in a wide range of products.[1]
Pharmaceutical Applications
In the pharmaceutical sector, EGDP is utilized in both topical and oral dosage forms.
-
Topical Creams and Ointments: Its ability to increase viscosity and stabilize emulsions makes it an excellent choice for creating elegant and stable creams and ointments with a desirable skin feel.
-
Drug Delivery Systems: Due to its biocompatibility and low toxicity, EGDP is being explored for use in drug delivery systems to enhance the solubility and stability of active pharmaceutical ingredients.[1][2]
-
Controlled-Release Formulations: The waxy nature of EGDP allows it to function as a matrix-forming agent in solid dosage forms, enabling the controlled release of medications.
Cosmetic and Personal Care Applications
The cosmetic industry extensively uses this compound for its functional and aesthetic benefits.[1][9]
-
Lotions and Creams: As in pharmaceutical preparations, it imparts a rich texture and body to lotions and creams.[1]
-
Shampoos and Conditioners: EGDP is a common pearlescing agent in shampoos and conditioners, providing a rich, opaque appearance.[10] It can also contribute to the conditioning effect by depositing a thin, lubricating film on the hair.
-
Color Cosmetics: In products like foundations and liquid makeup, it aids in the suspension of pigments and provides a smooth application.
Section 3: Protocols for Formulation and Characterization
This section provides detailed protocols for the preparation and evaluation of a model oil-in-water (o/w) emulsion stabilized with this compound.
Protocol for Preparation of a Model O/W Cream
Objective: To prepare a stable o/w cream using this compound as a co-emulsifier and stabilizer.
Materials:
-
Oil Phase:
-
Mineral Oil: 15% (w/w)
-
Cetyl Alcohol: 3% (w/w)
-
Stearic Acid: 2% (w/w)
-
This compound: 2-5% (w/w) (concentration can be varied for optimization)
-
-
Aqueous Phase:
-
Deionized Water: q.s. to 100%
-
Glycerin: 5% (w/w)
-
Primary Emulsifier (e.g., Polysorbate 80): 1-3% (w/w)
-
Preservative (e.g., Phenoxyethanol): 0.5% (w/w)
-
Equipment:
-
Beakers
-
Hot plate with magnetic stirrer
-
High-shear homogenizer
-
Water bath
-
Calibrated balance
Procedure:
-
Prepare the Oil Phase: In a beaker, combine the mineral oil, cetyl alcohol, stearic acid, and this compound. Heat the mixture to 75-85°C on a hot plate with gentle stirring until all components are completely melted and the phase is uniform.
-
Prepare the Aqueous Phase: In a separate beaker, combine the deionized water, glycerin, and primary emulsifier. Heat this mixture to 75-85°C in a water bath with stirring until all components are dissolved. Add the preservative.
-
Emulsification: Slowly add the hot aqueous phase to the hot oil phase while continuously mixing with a high-shear homogenizer at a moderate speed.
-
Homogenization: Increase the speed of the homogenizer and continue mixing for 5-10 minutes to ensure the formation of a fine and uniform emulsion.
-
Cooling: Remove the emulsion from the heat and allow it to cool to room temperature with gentle, continuous stirring.[11] The cream will thicken as it cools due to the crystallization of the fatty alcohols and this compound.
-
Final QC: Once the cream has reached room temperature, perform final quality control checks, including pH measurement and visual inspection for homogeneity.
The following diagram illustrates the key steps in the emulsification process.
Caption: Step-by-step Emulsification Process.
Protocol for Emulsion Characterization
Objective: To assess the physical properties and stability of the prepared emulsion.
1. Particle Size Analysis:
-
Method: Laser Diffraction
-
Procedure:
-
Interpretation: A narrow particle size distribution with a small mean droplet size is generally indicative of a more stable emulsion.
2. Viscosity Measurement:
-
Method: Rotational Viscometry
-
Procedure:
-
Allow the cream to equilibrate to a controlled temperature (e.g., 25°C).
-
Measure the viscosity using a rotational viscometer with an appropriate spindle and rotational speed.
-
Record the viscosity in centipoise (cP) or Pascal-seconds (Pa·s).
-
-
Interpretation: Viscosity measurements provide information about the consistency and flow properties of the cream. Changes in viscosity over time during stability studies can indicate potential instability.
3. Accelerated Stability Testing:
-
Centrifugation:
-
Place a sample of the cream in a centrifuge tube.
-
Centrifuge at a specified speed (e.g., 3000 rpm) for a set duration (e.g., 30 minutes).
-
Visually inspect the sample for any signs of phase separation, such as creaming or coalescence.
-
-
Freeze-Thaw Cycling:
-
Subject the cream to alternating cycles of freezing (e.g., -10°C for 24 hours) and thawing (e.g., 25°C for 24 hours).
-
After a predetermined number of cycles (e.g., 3-5), visually inspect the sample for changes in appearance, consistency, and any signs of phase separation.
-
-
Elevated Temperature Storage:
-
Store samples of the cream at elevated temperatures (e.g., 40°C and 50°C).
-
Periodically (e.g., weekly for one month), evaluate the samples for changes in color, odor, pH, viscosity, and for any signs of phase separation.
-
Section 4: Troubleshooting and Optimization
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Phase Separation | - Insufficient emulsifier concentration- Inadequate homogenization- Incompatible ingredients | - Increase the concentration of the primary emulsifier or EGDP.- Increase homogenization time or speed.- Review the compatibility of all formulation components. |
| Grainy Texture | - Cooling too rapidly- Improper dispersion of EGDP | - Cool the emulsion more slowly with continuous, gentle stirring.- Ensure EGDP is fully melted and uniformly dispersed in the oil phase before emulsification. |
| Viscosity too High/Low | - Incorrect concentration of EGDP or other thickening agents | - Adjust the concentration of EGDP. Decrease for lower viscosity, increase for higher viscosity. |
Conclusion
This compound is a highly functional and versatile ingredient for creating stable and aesthetically pleasing emulsions. Its primary roles as a viscosity modifier and stabilizer, combined with its opacifying and pearlescent properties, make it an invaluable tool for formulators in the pharmaceutical and cosmetic industries. By understanding its physicochemical properties and adhering to systematic formulation and characterization protocols, researchers can effectively leverage the benefits of EGDP to develop robust and high-quality products. The European Food Safety Authority (EFSA) has concluded that EGDP is not a safety concern for consumers when used in plastics for food contact, provided the fatty acid precursor is from edible sources, further supporting its favorable safety profile.[2][12]
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Protocol for the Synthesis of Ethylene Glycol Dipalmitate via Transesterification of Triglycerides
An Application Note for Researchers, Scientists, and Drug Development Professionals
Abstract
Ethylene glycol dipalmitate (EGDP) is a valuable diester with wide-ranging applications in the pharmaceutical, cosmetic, and polymer industries, where it functions as an emulsifier, stabilizer, lubricant, and a matrix for controlled drug release systems.[1][2] This application note provides a detailed protocol for the synthesis of this compound through the base-catalyzed transesterification of triglycerides. The guide offers a comprehensive, step-by-step methodology, an in-depth explanation of the reaction mechanism, and guidelines for product purification and characterization. It is designed for researchers and professionals seeking a reliable and reproducible method for producing high-purity EGDP.
Introduction
This compound (CAS 624-03-3) is a waxy solid formed from ethylene glycol and two molecules of palmitic acid.[1] Its synthesis can be achieved through direct esterification of palmitic acid with ethylene glycol or via transesterification of triglycerides rich in palmitic acid residues.[2] Transesterification, also known as alcoholysis, is an efficient process for exchanging the alkoxy group of an ester. In this context, the glycerol backbone of a triglyceride is exchanged with ethylene glycol, yielding a mixture of fatty acid glycol esters and glycerol as a by-product.[2][3]
This method is particularly advantageous when utilizing natural fats and oils (e.g., palm oil, which is rich in tripalmitin) as the starting material. Base-catalyzed transesterification is often preferred for its high efficiency and favorable reaction rates at moderate temperatures.[4] This protocol will focus on a robust base-catalyzed pathway suitable for laboratory-scale synthesis.
Reaction Mechanism: Base-Catalyzed Transesterification
The transesterification of a triglyceride with ethylene glycol in the presence of a base catalyst proceeds through a nucleophilic acyl substitution mechanism. The process occurs in a stepwise manner, converting triglycerides to diglycerides, then monoglycerides, and finally to the desired glycol esters and glycerol.
The core mechanism involves three main steps:
-
Formation of the Alkoxide: The base catalyst (e.g., NaOH, KOH, or Li₂CO₃) reacts with ethylene glycol to form a potent nucleophile, the ethylene glycolate (glycol-alkoxide) ion. This deprotonation makes the alcohol a stronger nucleophile.[4][5]
-
Nucleophilic Attack: The alkoxide ion attacks the electrophilic carbonyl carbon of the triglyceride's ester group. This results in the formation of a tetrahedral intermediate.[6][7]
-
Intermediate Breakdown and Product Formation: The unstable tetrahedral intermediate collapses, leading to the formation of a fatty acid ethylene glycol ester and a diglyceride anion. The diglyceride anion is then protonated by the alcohol, regenerating the alkoxide catalyst and allowing the cycle to continue until all fatty acid chains are transesterified.[8]
This sequence is repeated for the remaining fatty acid chains on the glycerol backbone.
Caption: Base-catalyzed transesterification mechanism.
Experimental Protocol
This protocol describes the synthesis of this compound from a triglyceride source rich in palmitic acid, such as tripalmitin or refined palm oil.
Materials and Reagents
| Reagent/Material | Grade | Supplier Example | Notes |
| Tripalmitin (or Palm Oil) | ≥99% | Sigma-Aldrich | Ensure low free fatty acid (<0.5%) and water content. |
| Ethylene Glycol | Anhydrous, ≥99.8% | Fisher Scientific | Must be anhydrous to prevent side reactions like saponification. |
| Lithium Carbonate (Li₂CO₃) | ACS Reagent, ≥99% | Alfa Aesar | Catalyst. Other bases like NaOH or KOH can be used.[9] |
| Diethyl Ether | ACS Grade | VWR | For extraction. |
| Acetic Acid | Glacial | J.T.Baker | For neutralization. |
| Saturated Sodium Chloride | N/A | Lab-prepared | For washing. |
| Anhydrous Magnesium Sulfate | N/A | Lab-prepared | For drying the organic phase. |
| Deionized Water | High Purity | In-house | For washing steps. |
Equipment
-
Three-neck round-bottom flask (250 mL)
-
Reflux condenser
-
Magnetic stirrer with heating mantle and temperature controller
-
Thermometer or thermocouple
-
Nitrogen gas inlet and bubbler
-
Separatory funnel (500 mL)
-
Rotary evaporator
-
Glass funnel and filter paper
-
Beakers and Erlenmeyer flasks
Experimental Workflow Diagram
Caption: Experimental workflow for EGDP synthesis.
Step-by-Step Procedure
A. Reaction Setup and Synthesis
-
Apparatus Assembly: Assemble the three-neck flask with a heating mantle, magnetic stirrer, reflux condenser, and a thermometer. Create an inert atmosphere by connecting a nitrogen gas line to one of the necks.
-
Reagent Charging: To the flask, add the triglyceride (e.g., 0.1 mol of tripalmitin) and ethylene glycol. A molar ratio of 1:6 (triglyceride:glycol) is recommended to drive the reaction towards the formation of diesters.[10]
-
Catalyst Addition: Add the lithium carbonate catalyst, typically 0.5% by weight based on the oil.[10]
-
Reaction: Begin stirring and gently heat the mixture to 180–190°C under a slow stream of nitrogen.[10] Maintain this temperature for 8-10 hours. The inert atmosphere is crucial to prevent oxidation at high temperatures.
-
Monitoring (Optional): The reaction progress can be monitored by taking small aliquots and analyzing them using Thin Layer Chromatography (TLC) to observe the disappearance of the triglyceride spot.
B. Product Isolation and Purification
-
Cooling: After the reaction is complete, turn off the heat and allow the mixture to cool to room temperature.
-
Neutralization: Slowly add a dilute solution of acetic acid to neutralize the catalyst.[10] Check the pH to ensure it is near neutral.
-
Extraction: Transfer the mixture to a separatory funnel. Add an equal volume of diethyl ether to dissolve the organic components and then add an equal volume of deionized water to begin the washing process.
-
Washing: Shake the funnel vigorously and allow the layers to separate. Drain the lower aqueous layer, which contains excess glycol, glycerol, and neutralized catalyst. Repeat the washing process two more times with deionized water, followed by one wash with saturated sodium chloride (brine) to break any emulsions.[10]
-
Drying: Collect the upper organic layer (diethyl ether) and dry it over anhydrous magnesium sulfate.
-
Solvent Removal: Filter the solution to remove the drying agent and concentrate the filtrate using a rotary evaporator to remove the diethyl ether. The crude product should be a waxy solid.
-
Recrystallization (Purification): For higher purity, the crude product can be recrystallized from a suitable solvent like acetone or ethanol.[1] Dissolve the crude solid in a minimal amount of hot solvent and allow it to cool slowly to form crystals. Filter the crystals and dry them under a vacuum.
Characterization of this compound
The identity and purity of the synthesized EGDP should be confirmed using standard analytical techniques.
| Parameter | Method | Expected Result |
| Structure | FT-IR Spectroscopy | Presence of a strong ester carbonyl (C=O) stretch around 1735 cm⁻¹ and a C-O stretch near 1111 cm⁻¹.[1] |
| Molecular Weight | Mass Spectrometry | Identification of the molecular ion peak corresponding to the mass of EGDP (538.9 g/mol ).[1] |
| Purity | GC or HPLC | A major peak corresponding to EGDP. Purity can be calculated from the peak area percentage.[1] |
| Melting Point | Melting Point Apparatus | The literature value for the melting point of EGDP is approximately 69.1°C.[1] |
| Acid Value | Titration | A low acid value indicates minimal residual free fatty acids. |
Troubleshooting
| Issue | Possible Cause | Solution |
| Low Yield | Incomplete reaction. | Extend reaction time or increase temperature slightly. Ensure the catalyst is active and the reagents are anhydrous. |
| Loss of product during workup. | Be careful during extractions; avoid vigorous shaking that can lead to persistent emulsions. | |
| Product is Oily/Not Solid | Incomplete reaction (mixture of mono-, di-esters, and glycerides). | Optimize the molar ratio of ethylene glycol to favor diester formation. Ensure sufficient reaction time. |
| Saponification (Soap Formation) | Presence of water in reagents; catalyst is too strong or concentrated. | Use anhydrous reagents. Use a milder catalyst like Li₂CO₃ or optimize the concentration of stronger bases. |
| Persistent Emulsion during Washing | Formation of soaps or partial esters. | Add a small amount of saturated brine (NaCl solution) to help break the emulsion. |
Safety Precautions
-
Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and chemical-resistant gloves.
-
Ventilation: Conduct the reaction in a well-ventilated fume hood, especially when working with hot organic solvents.
-
High Temperatures: Use caution when working with the heating mantle. Ensure the apparatus is securely clamped.
-
Reagent Handling: Ethylene glycol is harmful if swallowed. Handle all chemicals in accordance with their Safety Data Sheet (SDS). Diethyl ether is extremely flammable.
References
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ResearchGate. Mechanism of base catalyzed transesterification. | Download Scientific Diagram. Available from: [Link]
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Application Notes & Protocols: Ethylene glycol dipalmitate in the Production of Biolubricants
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
The increasing demand for environmentally friendly lubricants has driven research and development into sustainable alternatives to petroleum-based products. Biolubricants, derived from renewable resources like vegetable oils, offer significant advantages, including biodegradability, low toxicity, and excellent lubricity.[1][2] This document provides a detailed technical guide on the application of ethylene glycol dipalmitate (EGDP) in the production of high-performance biolubricants. We will explore the synthesis of EGDP via a two-step transesterification process, detailing the underlying chemical principles, step-by-step experimental protocols, and methods for characterization and performance evaluation. The aim is to provide researchers and scientists with the necessary knowledge to produce and evaluate EGDP-based biolubricants for various industrial applications.
Introduction: The Role of this compound in Biolubricants
Conventional lubricants, derived from crude oil, pose significant environmental risks due to their poor biodegradability and potential for soil and water contamination.[1][3] Biolubricants from vegetable oils present a promising, eco-friendly alternative. However, vegetable oils in their natural triglyceride form have limitations, such as low thermal oxidative stability and poor performance at low temperatures.[1][2][4]
Chemical modification through transesterification can overcome these drawbacks.[2] This process alters the molecular structure of the vegetable oil to create esters with improved lubricant properties. One such modification involves the synthesis of this compound (EGDP), a diester with a branched structure that enhances its performance as a lubricant base stock.[1][5] The ethylene glycol backbone improves the cold-flow properties and thermal stability of the resulting biolubricant.[6]
EGDP is a waxy solid at room temperature and is formed from the reaction of ethylene glycol with palmitic acid, a common saturated fatty acid found in palm oil.[7][8] Its molecular structure, CH3(CH2)14COOCH2CH2OOC(CH2)14CH3, gives it desirable characteristics for a lubricant, including high viscosity, a high flash point, and good thermal stability.[5][7]
Chemical Structure of this compound
Caption: Molecular structure of this compound.
Synthesis of this compound: A Two-Step Transesterification Approach
The most common and efficient method for producing EGDP from vegetable oils is a two-step transesterification process.[1][9] This involves:
-
Step 1: Synthesis of Fatty Acid Methyl Esters (FAMEs). The vegetable oil (triglycerides) is reacted with methanol in the presence of a catalyst to produce FAMEs and glycerol.
-
Step 2: Synthesis of this compound. The resulting FAMEs are then reacted with ethylene glycol to produce the final EGDP biolubricant.
This two-step process is preferred because it is milder and more efficient than direct esterification.[10]
Logical Workflow of EGDP Synthesis
Caption: Workflow for the two-step synthesis of EGDP.
Experimental Protocols
Protocol 1: Synthesis of Fatty Acid Methyl Esters (FAMEs) from Palm Kernel Oil
This protocol is adapted from the methodology described in the synthesis of ethylene glycol-based biolubricants from palm kernel oil.[3][4][11][12]
Materials:
-
Palm Kernel Oil (PKO)
-
Methanol (CH₃OH)
-
Potassium Hydroxide (KOH)
-
500 mL conical flask
-
Hot plate with magnetic stirrer
-
Water bath
-
Separatory funnel
Procedure:
-
Measure 300 g of PKO and transfer it to the 500 mL conical flask.
-
Preheat the PKO in a water bath to 65°C.
-
Prepare the methoxide solution by dissolving 2.5 g of KOH pellets (1% w/w of oil) in 100 g of methanol.
-
Add the methoxide solution to the preheated PKO in the conical flask.
-
Place the flask on a hot plate with a magnetic stirrer and maintain the temperature at 60°C.
-
Stir the mixture at 700 rpm for 90 minutes.[4]
-
After the reaction, transfer the mixture to a separatory funnel and allow it to settle for 24 hours.
-
Two layers will form: the upper layer containing the Palm Kernel Methyl Ester (PKME) and the lower layer containing glycerol.
-
Carefully separate and collect the upper PKME layer.
-
Wash the PKME with warm distilled water to remove any remaining catalyst and impurities.
-
Dry the PKME to remove any residual water. The yield of PKME is expected to be around 94.53 wt%.[3][4][11][12]
Protocol 2: Synthesis of this compound (EGDP) from FAMEs
This protocol details the second transesterification step to produce the final biolubricant.[1][4][11][12]
Materials:
-
Palm Kernel Methyl Ester (PKME) from Protocol 1
-
Ethylene Glycol (EG)
-
Potassium Hydroxide (KOH)
-
Methanol
-
250 mL three-neck round-bottom flask
-
Magnetic stirrer, condenser, and thermometer
-
Heating mantle
Procedure:
-
Set up the reaction apparatus with the three-neck round-bottom flask equipped with a magnetic stirrer, condenser, and thermometer.
-
Add a known amount of PKME and ethylene glycol to the flask. An optimized molar ratio of FAME to ethylene glycol is 3:1.[4][11][12]
-
Prepare a potassium methoxide catalyst by dissolving 0.8% w/w of the reactants in a small amount of methanol and heating for a few minutes.[1]
-
Add the catalyst to the reaction vessel.
-
Heat the reaction mixture to the optimized temperature of 135°C.[4][11][12]
-
Maintain the reaction for approximately 2.5 hours with continuous stirring.[4][11][12]
-
After the reaction is complete, cool the mixture and transfer it to a separatory funnel.
-
Wash the product with warm water to remove the catalyst and any unreacted ethylene glycol.
-
Dry the resulting this compound (biolubricant). A maximum recovery of around 81.48 wt% can be expected under these optimized conditions.[4][11][12]
Characterization of this compound Biolubricant
The synthesized EGDP must be characterized to confirm its structure and purity.
Fourier Transform Infrared (FT-IR) Spectroscopy
FT-IR is used to identify the functional groups present in the synthesized biolubricant and confirm the conversion of FAMEs to EGDP.[3][4][5][11][12]
Expected Spectral Features:
-
Disappearance of -OH peak: The broad -OH peak from ethylene glycol should diminish significantly, indicating its consumption in the reaction.
-
Presence of C=O ester peak: A strong absorption peak around 1740 cm⁻¹ confirms the presence of the ester functional group.
-
Presence of C-O stretching peaks: Peaks in the region of 1170-1250 cm⁻¹ indicate the C-O stretching of the ester.
-
Presence of C-H stretching peaks: Strong peaks around 2850-2960 cm⁻¹ correspond to the long aliphatic chains of the palmitate groups.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is employed to determine the composition and purity of the synthesized EGDP.[3][4][5][11][12] This technique separates the components of the mixture and provides their mass spectra for identification. The presence of a major peak corresponding to the molecular weight of this compound (538.89 g/mol ) confirms the successful synthesis.[8][13]
Performance Evaluation of EGDP Biolubricant
The performance of the synthesized EGDP as a lubricant is evaluated by measuring its key physicochemical properties.
Key Lubricant Properties and Their Significance
| Property | Standard Test Method | Significance in Lubrication | Typical Values for EGDP-based Biolubricants |
| Kinematic Viscosity | ASTM D445 | Measures the fluid's resistance to flow under gravity. It is a critical parameter for forming a stable lubricating film. | 32.67 cSt at 40°C, 6.10 cSt at 100°C[2] |
| Viscosity Index (VI) | ASTM D2270 | Indicates the effect of temperature on the viscosity of the oil. A higher VI signifies less change in viscosity with temperature. | High VI is a desirable trait for biolubricants.[2][4] |
| Pour Point | ASTM D97 | The lowest temperature at which the oil will flow. A lower pour point is crucial for low-temperature applications. | The ethylene glycol backbone helps in lowering the pour point.[6] |
| Flash Point | ASTM D92 | The lowest temperature at which the vapors of the oil will ignite. A high flash point is important for safety in high-temperature applications. | Diester biolubricants generally have high flash points.[5] |
| Oxidative Stability | ASTM D2272 | Measures the oil's resistance to oxidation at high temperatures. Poor oxidative stability is a known issue with some biolubricants. | Chemical modification to form diesters improves oxidative stability.[6] |
The physicochemical properties of the synthesized biolubricant from palm kernel oil have been shown to conform to ISO Viscosity Grade (VG) criteria, indicating its potential as a high-performance biolubricant feedstock.[4][11][12]
Enzymatic Synthesis: A Green Alternative
While chemical catalysis is effective, enzymatic synthesis using lipases is gaining attention as a more environmentally friendly approach.[14][15]
Advantages of Enzymatic Synthesis:
-
Milder reaction conditions (lower temperature and pressure).
-
High selectivity, leading to fewer by-products.
-
Reusable catalyst (immobilized enzymes).
-
Solvent-free reaction medium is possible.[15]
Research into the enzymatic esterification of fatty acids with diols has shown promising results, achieving high conversion rates under optimized conditions.[15] For instance, using an immobilized lipase like Lipozyme® 435, a high conversion can be achieved at temperatures around 80°C with a biocatalyst concentration of 2.5% (w/w).[15]
Logical Flow of Enzymatic Synthesis
Caption: Enzymatic synthesis of EGDP.
Conclusion and Future Outlook
This compound synthesized from renewable vegetable oils presents a viable and sustainable alternative to conventional mineral oil-based lubricants. The two-step transesterification process is a well-established and optimized method for its production on a laboratory scale. The resulting biolubricant exhibits favorable properties that make it suitable for various industrial applications.
Future research should focus on scaling up the production process and further optimizing reaction conditions to improve yield and reduce costs. The exploration of enzymatic catalysis on a larger scale could lead to more sustainable and cost-effective production methods. Additionally, performance testing of EGDP-based biolubricants in real-world applications will be crucial for their commercial adoption.
References
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Mohammed, I. S., Aliyu, M., Dauda, S. M., Balami, A. A., & Yunusa, B. K. (2018). Synthesis and optimization process of ethylene glycol-based bio-lubricant from Palm Kernel Oil (PKO). Journal of Renewable Energy and Environment, 5(2), 1-9. [Link]
- Darnoko, D., & Cheryan, M. (2000). Transesterification of palm oil: effect of reaction parameters. JAOCS, 77(12), 1263-1267.
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Mustapha, A. O., Aliru, O., & Afolabi, U. O. (2024). Synthesis and Optimization of Ethylene Glycol-Based Biolubricant from Castor (Ricinus communis) Seed Oil. Systematic Reviews in Pharmacy, 15(9), 290-301. [Link]
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Hilde, Y., & Soerawidjaya, T. H. (2018). Synthesis and Characterization of Ethylene Glycol Ester from Spent Bleaching Earth Oil and Ethylene Glycol as Hydraulic Lubricants. AIP Conference Proceedings, 2024(1), 020052. [Link]
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Mohammed, I. S., et al. (2018). Synthesis and Optimization Process of Ethylene Glycol-Based Bio-lubricant from Palm Kernel Oil (PKO). FUTMinna Institutional Repository. [Link]
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Mustapha, A. O., Aliru, O., & Afolabi, U. O. (2024). Synthesis and Optimization of Ethylene Glycol-Based Biolubricant from Castor (Ricinus communis) Seed Oil. Systematic Reviews in Pharmacy. [Link]
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ChemSRC. (n.d.). This compound. [Link]
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National Center for Biotechnology Information. (n.d.). This compound. PubChem. [Link]
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- Fernandez-Lafuente, R., et al. (2022). Understanding the Enzymatic Synthesis of a New Biolubricant: Decane-1,10-diyl bis(2-methylpentanoate).
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Mohammed, I. S., et al. (2019). Synthesis and Optimization Process of Ethylene Glycol-Based Bio-lubricant from Palm Kernel Oil (PKO). ResearchGate. [Link]
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EFSA Panel on Food Contact Materials, Enzymes, Flavourings and Processing Aids (CEF). (2015). Scientific Opinion on the safety assessment of the substance this compound, CAS No 624-03-3, for use in food contact materials. EFSA Journal, 13(2), 4019. [Link]
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Fernandez-Lafuente, R., et al. (2022). Understanding the Enzymatic Synthesis of a New Biolubricant: Decane-1,10-diyl bis(2-methylpentanoate). National Center for Biotechnology Information. [Link]
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The Good Scents Company. (n.d.). This compound. [Link]
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Application Notes and Protocols: Incorporation of Ethylene Glycol Dipalmitate in Advanced Paint Formulations
Introduction: A Novel Approach to Surface Modification in Coatings
In the dynamic landscape of paint and coating technology, the pursuit of enhanced performance, durability, and novel functionalities is perpetual. Ethylene Glycol Dipalmitate (EGDP), a diester of ethylene glycol and palmitic acid, has emerged as a multifunctional additive with significant potential to redefine surface characteristics in advanced paint formulations.[1][2] Traditionally utilized in cosmetics and as a processing aid in plastics, its unique physicochemical properties are now being leveraged to impart superior surface integrity and specialized functionalities to coatings.[1][2]
This comprehensive guide provides researchers, scientists, and formulation chemists with a foundational understanding and practical protocols for the successful incorporation of EGDP into paint systems. We will delve into its mechanism of action, provide detailed methodologies for creating and integrating EGDP wax emulsions, and outline rigorous testing protocols to validate performance enhancements.
Physicochemical Properties of this compound
This compound is a waxy, white to off-white solid at room temperature, characterized by its high melting point and insolubility in water.[1][2] Its molecular structure, featuring a hydrophilic ethylene glycol core flanked by two long, hydrophobic palmitic acid chains, underpins its functionality as a surface-active agent.
| Property | Value | Source |
| Chemical Formula | C₃₄H₆₆O₄ | [3] |
| Molecular Weight | 538.9 g/mol | [3] |
| Melting Point | Approx. 69.1 °C | [3] |
| Appearance | Waxy Solid | [1][2] |
| Solubility | Insoluble in water; Soluble in organic solvents like acetone | [3] |
Mechanism of Action in Paint Formulations
The primary role of this compound in paint formulations is as a surface modifier . When incorporated as a wax emulsion, the fine EGDP particles migrate to the surface of the coating during the drying and curing process. This migration is driven by the principles of surface energy reduction and can be understood through two primary mechanisms:
-
Blooming Mechanism: As the solvent or water evaporates from the paint film, the molten or softened wax particles float to the surface. Upon cooling and film formation, these particles recrystallize, forming a thin, continuous, wax-enriched layer at the air-coating interface. This layer imparts desirable surface properties.
-
Ball Bearing Mechanism: Solid, hard wax particles can protrude from the coating surface, acting as microscopic ball bearings. This reduces the coefficient of friction and enhances properties like slip and mar resistance.
The ethylene glycol moiety of EGDP is hypothesized to play a crucial role in providing antifouling properties . Polyethylene glycol (PEG) and PEG-containing surfaces are known to create a tightly bound layer of water molecules, forming a hydration layer that resists the attachment of proteins and microorganisms, which is the initial step in biofouling.[4][5][6][7] This hydrophilic barrier effectively renders the surface "invisible" to fouling organisms.[4][5][6][7]
Protocol 1: Preparation of a Stable this compound Wax Emulsion
The successful incorporation of EGDP into water-based paint formulations necessitates its preparation as a stable oil-in-water emulsion. This protocol outlines a laboratory-scale procedure for creating a 30% solids EGDP wax emulsion.
Materials:
-
This compound (EGDP)
-
Non-ionic emulsifier blend (e.g., Sorbitan Monostearate - Span 60 and Polysorbate 60 - Tween 60)
-
Deionized water
-
Heating mantle with magnetic stirrer
-
High-shear homogenizer
-
Beakers and other standard laboratory glassware
Rationale for Emulsifier Selection:
Non-ionic emulsifiers are selected due to their broad compatibility and stability across a range of pH values commonly found in paint formulations.[8] The Hydrophilic-Lipophilic Balance (HLB) system is a critical tool for selecting the appropriate emulsifier blend. Waxy esters like EGDP typically require an HLB value in the range of 10-14 for stable oil-in-water emulsions.[9][10] A blend of a low HLB emulsifier (Span 60, HLB ~4.7) and a high HLB emulsifier (Tween 60, HLB ~14.9) allows for the precise tuning of the overall HLB of the emulsifier system to achieve optimal emulsion stability.[9][10][11]
Procedure:
-
Calculate the Required HLB: For this protocol, we will target an HLB of 12. The required proportions of Span 60 and Tween 60 can be calculated using the following formula: % of Emulsifier A = 100 * (HLB_required - HLB_B) / (HLB_A - HLB_B)
-
Prepare the Oil Phase:
-
In a beaker, combine the calculated amounts of this compound, Span 60, and Tween 60.
-
Heat the mixture to approximately 80-85°C (above the melting point of EGDP) using a heating mantle with gentle stirring until a homogenous, clear liquid is formed.
-
-
Prepare the Water Phase:
-
In a separate beaker, heat the deionized water to 80-85°C.
-
-
Emulsification:
-
Slowly add the hot water phase to the hot oil phase while stirring vigorously with a magnetic stirrer.
-
Immediately transfer the mixture to a high-shear homogenizer and process for 5-10 minutes at high speed. The exact time and speed may need to be optimized based on the equipment. The goal is to achieve a fine, uniform dispersion of the wax particles.
-
-
Cooling:
-
Rapidly cool the emulsion to below the melting point of the wax while maintaining gentle agitation. This can be achieved using an ice bath. Rapid cooling helps to "set" the wax particles and prevent agglomeration.
-
-
Quality Control of the Emulsion:
-
Particle Size Analysis: Utilize a laser diffraction particle size analyzer to ensure a narrow particle size distribution, ideally with a mean particle size of less than 1 micron for high gloss applications.
-
pH Measurement: The pH should be near neutral.
-
Stability Testing: Observe the emulsion for any signs of separation, creaming, or sedimentation over a period of 24-48 hours at room temperature and under accelerated aging conditions (e.g., 50°C).
-
Diagram of the Emulsification Workflow:
Sources
- 1. keylinktech.com [keylinktech.com]
- 2. Buy this compound | 624-03-3 [smolecule.com]
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- 10. colloidmueg.weebly.com [colloidmueg.weebly.com]
- 11. makingcosmetics.com [makingcosmetics.com]
Troubleshooting & Optimization
Technical Support Center: A Guide to Improving the Solubility of Ethylene Glycol Dipalmitate in Organic Solvents
Introduction: Ethylene glycol dipalmitate (EGDP) is a waxy, solid ester with a high melting point, making it a challenging compound to dissolve in organic solvents at room temperature.[1] Its structure, featuring two long palmitate chains, contributes to its lipophilic nature and tendency to form a stable crystal lattice.[1] This guide provides researchers, scientists, and drug development professionals with troubleshooting strategies and in-depth answers to frequently encountered solubility issues.
Part 1: Troubleshooting Guide for Common Solubility Issues
This section addresses specific problems you might encounter during your experiments and offers solutions grounded in chemical principles.
Issue 1: this compound Fails to Dissolve in an Organic Solvent at Room Temperature
Root Cause Analysis: The primary obstacle to dissolving EGDP at ambient temperatures is its high crystal lattice energy. The strong van der Waals forces between the long palmitate chains create a stable crystalline structure that requires significant energy to disrupt.[1] The solvation energy provided by the organic solvent at room temperature is often insufficient to overcome this energy barrier.
Step-by-Step Troubleshooting Protocol:
-
Solvent Selection: The "like-dissolves-like" principle is paramount. EGDP is a nonpolar molecule, and therefore, nonpolar solvents are the most suitable choice.
-
Thermal Intervention:
-
Protocol: Gently heat the solvent while stirring continuously. Gradually add the EGDP to the heated solvent. The melting point of EGDP is approximately 69.1°C, and heating near or above this temperature will facilitate dissolution.[2][3]
-
Scientific Rationale: Applying heat increases the kinetic energy of the solvent molecules, allowing them to more effectively penetrate and break down the EGDP crystal lattice.
-
-
Mechanical Agitation:
-
Protocol: Employ consistent stirring, vortexing, or sonication.
-
Scientific Rationale: Agitation increases the surface area of the EGDP particles exposed to the solvent, accelerating the rate of dissolution. Sonication, in particular, uses high-frequency sound waves to create cavitation bubbles, and their collapse generates localized high-energy jets that can effectively break apart solute aggregates.
-
Experimental Workflow for Initial Dissolution:
Caption: A stepwise workflow for the initial attempts at dissolving this compound.
Issue 2: this compound Precipitates from Solution Upon Cooling
Root Cause Analysis: This phenomenon, known as recrystallization, occurs because the solubility of EGDP is highly temperature-dependent. As the solution cools, the kinetic energy of the solvent molecules decreases, reducing their ability to keep the EGDP molecules solvated. The strong intermolecular attractions between the EGDP molecules then cause them to re-form a solid crystalline structure.
Strategies to Maintain Solubility:
-
Co-solvency:
-
Principle: A mixture of solvents can often provide a more favorable environment for a solute than a single solvent. A co-solvent can help to disrupt the solute's crystal lattice and improve solvation.[4]
-
Recommended Mixtures: For EGDP, a combination of a primary nonpolar solvent (like chloroform or toluene) with a small amount of a more polar co-solvent (such as ethanol or methanol) can be effective.
-
Experimental Approach: Begin by dissolving the EGDP in the primary nonpolar solvent at an elevated temperature. Then, while the solution is still warm, slowly titrate in the co-solvent. The optimal ratio will need to be determined empirically for your specific concentration and desired storage temperature.
-
-
Use of Surfactants:
-
Mechanism: Surfactants are amphiphilic molecules that can form micelles in solution. The nonpolar (lipophilic) tails of the surfactant molecules can encapsulate the EGDP, while the polar (hydrophilic) heads interact with the solvent, creating a stable microscopic dispersion that prevents precipitation.[5] This is a common technique for improving the solubility of poorly soluble compounds.[6]
-
Selection: The choice of surfactant will depend on your solvent system and the requirements of your downstream application. Non-ionic surfactants like Tween 80 or Span 80 are often good starting points.
-
Decision Tree for Preventing Precipitation:
Sources
Technical Support Center: Preventing Crystallization of Ethylene Glycol Dipalmitate (EGDP) in Formulations
Welcome to the technical support hub for managing and preventing the crystallization of Ethylene Glycol Dipalmitate (EGDP) in your formulations. This guide is designed for researchers, scientists, and drug development professionals who encounter stability challenges related to this versatile but often problematic excipient. Here, we will move beyond simple procedural steps to explore the underlying physicochemical principles, offering robust, evidence-based solutions to your formulation challenges.
Section 1: Frequently Asked Questions (FAQs)
This section addresses the fundamental questions regarding EGDP and its crystallization behavior.
Q1: What is this compound (EGDP) and why is it used in my formulation?
A1: this compound (EGDP) is a diester of ethylene glycol and palmitic acid.[1] It is a waxy, solid material at room temperature with a melting point of approximately 69.1°C.[1][2] Its chemical structure gives it useful properties as an emulsifier, stabilizer, thickening agent, and lubricant in various industries, including pharmaceuticals and cosmetics.[3] In drug delivery, it can be used to encapsulate active pharmaceutical ingredients (APIs), enabling their controlled release.[1]
Q2: Why is my EGDP-containing formulation turning cloudy or forming solid particles over time?
A2: This is a classic sign of crystallization. EGDP, like many lipids, can exist in a supercooled or amorphous state within a formulation, especially after a heating and cooling cycle during manufacturing. However, this state is thermodynamically unstable. Over time, or when triggered by factors like temperature fluctuations or the presence of nucleation sites, the EGDP molecules will self-assemble into a more stable, ordered crystalline structure.[4] This process results in the formation of solid particles, leading to cloudiness, changes in viscosity, and phase separation.
Q3: What is the primary driver of EGDP crystallization?
A3: The primary driver is thermodynamics. The crystalline state is a lower energy state compared to the amorphous (disordered) state in which the EGDP may be dispersed after processing.[5] The process is initiated by nucleation (the formation of initial, tiny crystal embryos) followed by crystal growth . This is heavily influenced by factors such as:
-
Supersaturation: The concentration of EGDP in the solvent system is above its equilibrium solubility.
-
Temperature: Cooling a formulation below EGDP's melting point creates the thermodynamic drive for crystallization. The rate of cooling can significantly impact the final crystal size and morphology.[6][7]
-
Formulation Composition: The presence of other excipients can either promote or inhibit crystallization.[8]
Section 2: Troubleshooting Guide: Common Crystallization Issues
This section provides a problem-and-solution framework for issues you may be encountering in the lab.
| Observed Problem | Potential Root Cause(s) | Recommended Troubleshooting Actions & Rationale |
| Rapid crystallization occurs immediately upon cooling the formulation. | 1. High Degree of Supersaturation: The concentration of EGDP is far too high for the solvent system at that temperature.2. Rapid Cooling Rate: Fast cooling promotes rapid nucleation, leading to many small crystals.[7]3. Presence of Nucleating Impurities: Undissolved particles or impurities are acting as seeds for crystal growth.[9] | 1. Reduce EGDP Concentration: Lower the EGDP level to within its saturation limit at the storage temperature.2. Implement Controlled Cooling: Slow the cooling rate (e.g., 1-5°C/min). This reduces the thermodynamic shock, allowing for fewer, more controlled nucleation events.[10]3. Pre-filtration: Filter the hot formulation through an appropriate filter (e.g., 0.22 µm) to remove potential nucleating agents before cooling. |
| Crystals form slowly over days or weeks of storage. | 1. Metastable Formulation: The formulation is in a delicate balance, and minor temperature fluctuations are enough to initiate nucleation over time.2. Polymorphic Transition: EGDP may initially form a less stable crystal form (polymorph) that slowly converts to a more stable, less soluble form, causing it to precipitate out.[11] | 1. Incorporate a Crystallization Inhibitor: Add a polymer or surfactant to the formulation (see Section 3). These additives interfere with nucleation and growth, enhancing long-term stability.[8]2. Characterize Polymorphs: Use Differential Scanning Calorimetry (DSC) and X-ray Diffraction (XRD) to identify if polymorphic transitions are occurring (see Protocol 2). |
| Formulation viscosity increases dramatically, becoming a semi-solid gel. | Pervasive Crystal Network Formation: Instead of discrete particles, the EGDP crystals are growing into an interconnected 3D network, entrapping the solvent and increasing viscosity. | 1. Introduce Shear During Cooling: Gentle agitation during the cooling process can disrupt the formation of a continuous crystal network.2. Add a Crystal Habit Modifier: Certain surfactants or polymers can adsorb to crystal faces, altering the crystal shape (habit) and preventing the formation of an interlocking network.[12] |
| Batch-to-batch variability in crystallization onset. | 1. Inconsistent Cooling Profiles: Minor differences in cooling rates between batches are leading to different nucleation kinetics.2. Variable Raw Material Quality: Different lots of EGDP or other excipients may contain varying levels of impurities that can act as nucleants. | 1. Standardize Cooling Protocol: Implement a precise, automated cooling profile for all batches to ensure reproducibility.2. Qualify Raw Materials: Perform DSC analysis on incoming raw materials to check for thermal inconsistencies that might indicate the presence of impurities. |
Section 3: Advanced Prevention Strategies & Protocols
Strategic Selection of Crystallization Inhibitors
The most robust method for preventing crystallization is the addition of inhibitory excipients. The choice of inhibitor is critical and depends on the formulation's solvent system (e.g., oil-based, aqueous emulsion).
1. Polymeric Inhibitors: Polymers are highly effective at preventing crystallization in the solid state and from supersaturated solutions.[8] They work primarily by increasing the viscosity of the medium and by sterically hindering the self-assembly of EGDP molecules into an ordered crystal lattice.[13]
- Common Examples: Polyvinylpyrrolidone (PVP), Hydroxypropyl Methylcellulose (HPMC), Soluplus®, and HPMC-AS.[8][14]
- Mechanism of Action: These polymers can adsorb onto the surface of crystal nuclei, effectively blocking sites for further growth.[14] In amorphous solid dispersions, high glass transition (Tg) polymers are particularly effective as they limit molecular mobility, kinetically trapping the drug or excipient in its amorphous state.[5]
2. Surfactants and Co-surfactants: In emulsion systems, surfactants are essential. Beyond their role as emulsifiers, they can significantly influence crystallization.[15]
- Common Examples: Polysorbates (e.g., Tween 80), Sorbitan esters (Span), Lecithin, and Pluronics (Poloxamers).[15][16]
- Mechanism of Action: Surfactants can adsorb onto the surfaces of nascent EGDP crystals, which can inhibit crystal growth.[12] The choice of surfactant can even influence the final crystal shape (polymorph).[15] Some non-ionic surfactants are particularly effective at creating the desired platelet-like crystals for pearlescent effects in cosmetic formulations.[17] Ideal co-surfactants are often amphiphilic with significant hydrophobic regions but are also water-soluble.[11][16]
Protocol 1: Screening Crystallization Inhibitors using Isothermal Observation
Objective: To empirically determine the effectiveness of selected inhibitors at preventing EGDP crystallization under stressed conditions.
Materials:
-
EGDP-containing formulation base (without inhibitor)
-
Selected inhibitors (e.g., PVP K30, HPMC E5, Polysorbate 80)
-
Glass vials (e.g., 4 mL) with screw caps
-
Calibrated hot plate with magnetic stirring
-
Polarized Light Microscope (PLM)
-
Temperature-controlled oven or incubator
Procedure:
-
Preparation of Samples: a. Prepare a stock solution of your EGDP formulation base. b. Heat the base to 80°C (approx. 10°C above the EGDP melting point) with gentle stirring until all components are fully dissolved and the solution is clear. c. Aliquot the hot base into separate vials. d. To each vial, add a pre-determined concentration of an inhibitor (e.g., 0.5%, 1.0%, 2.0% w/w). Include a "Control" vial with no inhibitor. e. Stir each sample at 80°C for 15 minutes to ensure the complete dissolution of the inhibitor.
-
Controlled Cooling & Isothermal Hold: a. Turn off the heat and allow all samples to cool to room temperature on the benchtop (uncontrolled cooling) or in a controlled water bath. b. Once cooled, place the vials in a stability chamber or oven set to a constant temperature (e.g., 25°C).
-
Observation and Analysis: a. At set time points (e.g., 1 hr, 4 hrs, 24 hrs, 48 hrs, 1 week), remove the vials and visually inspect for any signs of cloudiness or precipitation. b. Place a small drop of each sample on a microscope slide. c. Using a Polarized Light Microscope (PLM), examine the sample. The presence of bright, birefringent structures against a dark background confirms the presence of crystalline material. The amorphous liquid phase will appear dark. d. Record the time at which crystallization is first observed for each sample. The most effective inhibitor will be the one that remains free of crystals for the longest duration.
Protocol 2: Characterizing EGDP Thermal Behavior with Differential Scanning Calorimetry (DSC)
Objective: To analyze the melting and crystallization behavior of EGDP in your formulation and determine the impact of inhibitors. DSC is a powerful tool for studying the thermotropic properties of lipids.[18][19]
Materials:
-
Differential Scanning Calorimeter (DSC)
-
Hermetic aluminum DSC pans and lids
-
Your formulation samples (with and without inhibitors)
Procedure:
-
Sample Preparation: a. Accurately weigh 5-10 mg of your liquid or semi-solid formulation into a tared aluminum DSC pan. b. Hermetically seal the pan to prevent any solvent evaporation during the experiment. c. Prepare an identical empty, sealed pan to be used as a reference.
-
DSC Thermal Program (Heat-Cool-Heat Cycle): a. Place the sample and reference pans into the DSC cell. b. First Heating Scan: Equilibrate the sample at 25°C. Ramp the temperature up to 80°C at a controlled rate (e.g., 10°C/min). This scan will show the melting point (endothermic peak) of any existing EGDP crystals and erase the sample's prior thermal history. c. Controlled Cooling Scan: Hold the sample at 80°C for 5 minutes. Then, cool the sample down to 0°C at a controlled rate (e.g., 10°C/min). An exothermic peak during this phase indicates the temperature at which EGDP crystallizes from the melt. d. Second Heating Scan: Hold the sample at 0°C for 5 minutes. Ramp the temperature back up to 80°C at 10°C/min. This scan reveals the melting behavior of the crystals that were formed during the controlled cooling step.
-
Data Interpretation:
-
Control Sample: In the cooling scan, note the onset temperature of the exothermic crystallization peak. This is your baseline. In the second heating scan, observe the melting point.
-
Inhibitor Samples: An effective inhibitor will lower the crystallization temperature during the cooling scan or, in some cases, completely suppress the crystallization exotherm. This indicates that a higher degree of supercooling is required for nucleation to occur, signifying enhanced stability.
-
Polymorphism: If multiple melting peaks appear in the second heating scan, it may indicate the presence of different crystal polymorphs, which can have different stabilities and morphologies.[20]
-
By systematically applying these troubleshooting principles and analytical protocols, you can gain a deeper understanding of the crystallization phenomena in your specific formulation and develop a robust, stable, and effective final product.
References
-
American Pharmaceutical Review. Formulating Amorphous Solid Dispersions: Bridging Particle Engineering and Formulation. Published 2016-12-01. Available from: [Link]
-
Pharmaceutical Technology. Improving Solubility with Amorphous Solid Dispersions. Published 2020-11-03. Available from: [Link]
-
MDPI. Lipid-Based Nanoformulations for Drug Delivery: An Ongoing Perspective. Available from: [Link]
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PMC - NIH. Manufacturing strategies to develop amorphous solid dispersions: An overview. Available from: [Link]
-
Contract Pharma. Amorphous Solid Dispersions for Bioavailability Enhancement. Published 2023-03-10. Available from: [Link]
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Journal of Colloid and Interface Science. Influence of co-surfactants on crystallization and stability of solid lipid nanoparticles. Published 2014-07-15. Available from: [Link]
-
chem.info. This compound. Available from: [Link]
-
ResearchGate. Formulation strategies for improving drug solubility using solid dispersions. Published 2025-08-06. Available from: [Link]
-
ResearchGate. The Effect of Polyglycerol Esters of Fatty Acids on the Crystallization of Palm Olein. Available from: [Link]
-
Technobis. Use of additives for inhibition and promotion of crystallization. Published 2020-06-16. Available from: [Link]
-
Vísindavefurinn. Influence of co-surfactants on crystallization and stability of solid lipid nanoparticles. Available from: [Link]
-
ResearchGate. Influence of co-surfactants on crystallization and stability of solid lipid nanoparticles | Request PDF. Published 2025-08-07. Available from: [Link]
-
NIH. Internal Factors Affecting the Crystallization of the Lipid System: Triacylglycerol Structure, Composition, and Minor Components. Published 2024-04-18. Available from: [Link]
-
MDPI. Application of Polymers as a Tool in Crystallization—A Review. Available from: [Link]
-
MDPI. Fundamental Aspects of Lipid-Based Excipients in Lipid-Based Product Development. Available from: [Link]
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MDPI. Surfactant Provided Control of Crystallization Polymorphic Outcome and Stabilization of Metastable Polymorphs of 2,6-Dimethoxyphenylboronic Acid. Published 2022-12-01. Available from: [Link]
-
ResearchGate. Influence of emulsifiers on the crystallization of solid lipid nanoparticles. Published 2025-08-06. Available from: [Link]
-
MDPI. Internal Factors Affecting the Crystallization of the Lipid System: Triacylglycerol Structure, Composition, and Minor Components. Published 2024-04-18. Available from: [Link]
-
ResearchGate. Crystallization of Lipids: Fundamentals and Applications in Food, Cosmetics and Pharmaceuticals. Available from: [Link]
-
Materials Horizons (RSC Publishing). Ice-recrystallization inhibiting polymers protect proteins against freeze-stress and enable glycerol-free cryostorage. Available from: [Link]
-
PMC - PubMed Central. Using Polymers as Crystal Inhibitors to Prevent the Crystallization of the Rotigotine Patch. Published 2024-05-08. Available from: [Link]
-
ResearchGate. DSC and synchrotron-radiation X-ray diffraction studies on crystallization and polymorphic behavior of palm stearin in bulk and oil-in-water emulsion states | Request PDF. Published 2025-08-06. Available from: [Link]
-
YouTube. Physical Properties in Organic Chemistry | Melting Point, Boiling Point & Solubility Explained. Published 2021-02-13. Available from: [Link]
-
Technology Networks. Using DSC to characterize thermotropic phase transitions in lipid bilayer membranes. Available from: [Link]
-
SpringerLink. Differential Scanning Calorimetry of Protein–Lipid Interactions. Available from: [Link]
-
PubMed. Differential scanning calorimetry in the study of lipid phase transitions in model and biological membranes: practical considerations. Available from: [Link]
-
PMC - NIH. Characterization of Lipid Matrices for Membrane Protein Crystallization by High-Throughput Small Angle X-ray Scattering. Available from: [Link]
-
Reddit. How does cooling rate affect the point at which crystalisation occures and why? Published 2020-03-16. Available from: [Link]
-
Lumen Learning. Physical Properties | CHEM101 ONLINE: General Chemistry. Available from: [Link]
-
YouTube. How Does Cooling Rate Affect Polymer Crystallization? Published 2025-08-17. Available from: [Link]
-
PubChem - NIH. This compound | C34H66O4 | CID 69347. Available from: [Link]
-
CurlyArrows. Physical Properties - Melting Point, Boiling Point, Solubility, and Density. Available from: [Link]
-
ResearchGate. Effects of surfactants on crystallization of ethylene glycol distearate in oil-in-water emulsion. Published 2025-08-09. Available from: [Link]
-
PMC - NIH. Influence of Cooling Rate on Crystallization Behavior of Semi-Crystalline Polypropylene: Experiments and Mathematical Modeling. Available from: [Link]
-
Breaking Atom. Physical Properties. Published 2021-06-19. Available from: [Link]
-
MDPI. Effects of Pressure and Cooling Rates on Crystallization Behavior and Morphology of Isotactic Polypropylene. Published 2023-06-08. Available from: [Link]
-
Quora. Does the boiling point and melting point affect the solubility of a compound? Published 2018-12-12. Available from: [Link]
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- 20. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Acid-Catalyzed Synthesis of Ethylene Glycol Dipalmitate
This guide, designed for researchers, scientists, and drug development professionals, provides in-depth technical support for the acid-catalyzed synthesis of ethylene glycol dipalmitate. As Senior Application Scientists, we have compiled this resource to address common challenges and provide field-proven insights to optimize your experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental reaction for synthesizing this compound?
This compound is synthesized via a direct esterification reaction, specifically a Fischer esterification, between ethylene glycol and two equivalents of palmitic acid.[1][2] This reaction is typically catalyzed by a strong acid and involves the removal of water to drive the equilibrium towards the formation of the diester product.[1][2]
Q2: Which acid catalysts are most effective for this synthesis?
Strong acid catalysts are crucial for protonating the carbonyl oxygen of the palmitic acid, making it more susceptible to nucleophilic attack by ethylene glycol.[3][4] Commonly used and effective catalysts include:
-
Sulfuric acid (H₂SO₄): A strong, cost-effective catalyst.[1][2]
-
p-Toluenesulfonic acid (p-TsOH): A solid, organic acid that is often easier to handle and can lead to cleaner reactions.[1][2]
-
Acidic ion-exchange resins (e.g., Amberlyst 36): These heterogeneous catalysts simplify product purification as they can be easily filtered out of the reaction mixture.[1]
Q3: Why is water removal critical during the reaction?
Fischer esterification is a reversible reaction.[4][5] The formation of water as a byproduct means that its presence can shift the equilibrium back towards the reactants (hydrolysis of the ester).[1][6] Therefore, continuous removal of water is essential to achieve a high yield of this compound.[1][2] This is often accomplished using a Dean-Stark apparatus with an azeotrope-forming solvent like toluene or xylene.[1][2]
Q4: What are the typical reaction conditions?
While optimal conditions can vary, a general starting point for the synthesis is:
| Parameter | Recommended Range | Rationale |
| Molar Ratio (Palmitic Acid:Ethylene Glycol) | 2.2:1 to 3:1 | An excess of the fatty acid can help drive the reaction towards the formation of the diester. A molar ratio of 2.2-3 for acetic acid to ethylene glycol has been noted in similar syntheses.[7] |
| Catalyst Loading | 0.1-1% of total reactant mass | Sufficient to catalyze the reaction without causing excessive side reactions or complicating purification.[7] |
| Temperature | 120°C - 180°C | Ensures a sufficient reaction rate. The specific temperature depends on the solvent and catalyst used.[2] |
| Solvent | Toluene or Xylene | Forms an azeotrope with water, facilitating its removal. |
Q5: How can I monitor the progress of the reaction?
Monitoring the reaction is crucial to determine the optimal endpoint and avoid the formation of byproducts from prolonged reaction times.[8] Effective techniques include:
-
Thin Layer Chromatography (TLC): A simple and rapid method to qualitatively track the disappearance of the starting materials and the appearance of the product.
-
Gas Chromatography (GC): Provides quantitative data on the conversion of reactants and the formation of the product.[8]
-
Water Collection in Dean-Stark Trap: The amount of water collected can be used to calculate the extent of the reaction.
Troubleshooting Guide
Issue 1: Low Yield of this compound
A low yield is a common problem that can stem from several factors. The following troubleshooting workflow can help identify and resolve the issue.
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- 6. Ester Hydrolysis: Acid and Base-Catalyzed Mechanism - Chemistry Steps [chemistrysteps.com]
- 7. CN103724195A - Synthetic method of ethylene glycol diacetate - Google Patents [patents.google.com]
- 8. benchchem.com [benchchem.com]
Technical Support Center: Purification of Crude Ethylene Glycol Dipalmitate
Welcome to the technical support center for the purification of crude ethylene glycol dipalmitate (EGDP). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for common challenges encountered during the purification of this versatile diester.
Understanding Your Crude Product: Common Impurities
The first step in any successful purification is to understand the potential impurities in your crude this compound. The synthesis of EGDP, typically through the esterification of ethylene glycol with palmitic acid, can result in several byproducts and unreacted starting materials.[1][2]
Common Impurities Include:
-
Unreacted Starting Materials: Ethylene glycol and palmitic acid.
-
Monoester: Ethylene glycol monopalmitate.
-
Catalyst Residues: Acid catalysts such as sulfuric acid or p-toluenesulfonic acid are often used and must be removed.[1][2]
-
Solvents: Reaction solvents like toluene or xylene may be present.[2]
-
Water: A byproduct of the esterification reaction.[2]
-
Side-Reaction Products: At elevated temperatures, side reactions can lead to the formation of ethers or other undesired byproducts.[2]
The choice of purification technique will largely depend on the nature and quantity of these impurities.
Purification Techniques: A Comparative Overview
Several techniques can be employed to purify crude EGDP. The selection of the most appropriate method depends on the scale of the purification, the desired final purity, and the available equipment.
| Technique | Principle | Best For Removing | Advantages | Disadvantages |
| Recrystallization | Difference in solubility of the compound and impurities in a solvent at different temperatures.[3] | Unreacted starting materials, monoester, some side-reaction products. | High purity achievable, cost-effective for large scales. | Potential for product loss in the mother liquor, requires careful solvent selection.[4] |
| Solvent Extraction | Differential solubility of the compound and impurities in two immiscible liquids.[5] | Acid catalyst, water-soluble impurities. | Simple, rapid, and effective for removing acidic and polar impurities.[6] | Requires large volumes of solvents, may not remove structurally similar impurities. |
| Column Chromatography | Differential adsorption of components onto a stationary phase.[7] | Monoester, structurally similar side-reaction products. | High resolution separation, adaptable to various scales. | Can be time-consuming and require large volumes of solvent, potential for product decomposition on silica gel.[8] |
| Distillation (Vacuum) | Differences in boiling points of the components.[9] | Unreacted ethylene glycol, residual solvents. | Effective for removing volatile impurities. | High temperatures can cause decomposition of the ester, requires specialized equipment.[9][10] |
Frequently Asked Questions (FAQs)
Q1: What is the best initial purification step for crude EGDP synthesized using an acid catalyst?
A1: The most effective initial step is typically a solvent extraction (liquid-liquid extraction) to remove the acid catalyst and any water-soluble impurities. This involves dissolving the crude product in an organic solvent immiscible with water (e.g., diethyl ether, ethyl acetate) and washing it with a basic aqueous solution, such as sodium bicarbonate, followed by water.[6][11] This neutralizes and removes the acid catalyst.
Q2: My EGDP "oils out" during recrystallization instead of forming crystals. What should I do?
A2: "Oiling out" occurs when the solute comes out of solution as a liquid rather than a solid.[12][13] This can happen if the boiling point of the solvent is higher than the melting point of your compound or if there are significant impurities. To resolve this, try the following:
-
Re-heat the solution to dissolve the oil, add a small amount of additional solvent, and allow it to cool more slowly.[12]
-
Try a different recrystallization solvent or a two-solvent system.[3]
-
Pre-purify the crude product using another technique like solvent extraction to remove impurities that may be hindering crystallization.
Q3: How can I confirm the purity of my final this compound product?
A3: Several analytical techniques can be used to assess the purity of your EGDP:
-
Gas Chromatography (GC): This is a powerful technique to separate and quantify volatile and semi-volatile compounds. The fatty acid esters are typically analyzed by GC.[14][15]
-
Thin-Layer Chromatography (TLC): A quick and simple method to qualitatively assess the number of components in your sample.[16]
-
Melting Point Analysis: A pure crystalline solid will have a sharp melting point range. For EGDP, the expected melting point is around 72°C.[1] A broad melting range indicates the presence of impurities.
Troubleshooting Guides
Recrystallization
| Problem | Potential Cause | Solution |
| No crystals form upon cooling. | 1. Too much solvent was used, and the solution is not saturated.[12] 2. The solution is supersaturated.[4][12] | 1. Boil off some of the solvent to concentrate the solution and then allow it to cool again.[3] 2. Induce crystallization by scratching the inside of the flask with a glass rod at the surface of the solution or by adding a seed crystal of pure EGDP.[3][4] |
| The product "oils out" instead of crystallizing. | 1. The solution cooled too quickly. 2. The melting point of the solute is lower than the boiling point of the solvent.[13] 3. High concentration of impurities.[12] | 1. Reheat the solution until the oil dissolves completely, then allow it to cool much more slowly. Insulating the flask can help.[12] 2. Choose a lower-boiling point solvent or use a two-solvent recrystallization system. 3. Perform a preliminary purification step (e.g., solvent extraction) to remove impurities. |
| Low recovery of purified product. | 1. Too much solvent was used, leaving a significant amount of product in the mother liquor.[4] 2. The crystals were washed with solvent that was not cold enough.[4] 3. Premature crystallization during hot filtration. | 1. Use the minimum amount of hot solvent necessary to dissolve the crude product.[4] The mother liquor can be concentrated to recover more product, although it may be less pure. 2. Always wash the collected crystals with a minimal amount of ice-cold solvent.[3][4] 3. Ensure the filtration apparatus (funnel, filter paper, receiving flask) is pre-heated before filtering the hot solution.[17] |
| Colored impurities remain in the final product. | The colored impurities are soluble in the recrystallization solvent. | Add a small amount of activated charcoal to the hot solution before filtration. The charcoal will adsorb the colored impurities, which can then be removed by hot gravity filtration.[3] |
Column Chromatography
| Problem | Potential Cause | Solution |
| Poor separation of components (overlapping bands). | 1. Inappropriate solvent system (eluent). 2. Column was overloaded with the sample. 3. The initial sample band was too wide. | 1. Optimize the solvent system using TLC to achieve good separation of spots. 2. Use an appropriate amount of silica gel for the amount of sample being purified (typically a 30:1 to 100:1 ratio of silica to crude product by weight). 3. Dissolve the crude sample in a minimal amount of the eluting solvent before loading it onto the column. |
| The silica gel bed cracks or channels. | 1. The column was allowed to run dry. 2. The polarity of the eluent was changed too drastically. | 1. Always keep the top of the silica gel bed covered with solvent.[18] 2. When running a solvent gradient, increase the polarity gradually. |
| The flow rate is too slow or stops. | 1. The cotton or glass wool plug at the bottom of the column is too tight. 2. The silica gel is packed too tightly or is too fine. 3. The compound has crystallized on the column, blocking flow.[8] | 1. Ensure the plug is not overly compressed. 2. Use a silica gel of appropriate mesh size for flash chromatography. Apply gentle positive pressure (e.g., with a pump or inert gas) to increase the flow rate. 3. This is a challenging situation. It may be necessary to change the solvent system to one that has higher solubility for your compound. Pre-purification to remove excess product may be required.[8] |
| The desired compound does not elute from the column. | 1. The eluting solvent is not polar enough. 2. The compound has decomposed on the silica gel.[8] | 1. Gradually increase the polarity of the eluting solvent. 2. Before running a column, spot your crude product on a TLC plate and let it sit for a while before eluting to see if any decomposition occurs. If the compound is acid-sensitive, silica gel can be deactivated by pre-treating it with a base like triethylamine.[8] |
Experimental Protocols
Protocol 1: Purification by Recrystallization
This protocol outlines the steps for purifying crude this compound using a single-solvent recrystallization method.
Materials:
-
Crude this compound
-
Recrystallization solvent (e.g., isopropanol, ethanol, or acetone - to be determined by solubility tests)
-
Erlenmeyer flasks
-
Hot plate
-
Buchner funnel and filter flask
-
Filter paper
-
Glass stirring rod
-
Ice bath
Procedure:
-
Solvent Selection: In a small test tube, test the solubility of a small amount of your crude product in various solvents at room temperature and upon heating. A good solvent will dissolve the EGDP when hot but not when cold.[4]
-
Dissolution: Place the crude EGDP in an Erlenmeyer flask. Add a minimal amount of the chosen solvent, just enough to cover the solid. Heat the mixture on a hot plate to the boiling point of the solvent while stirring. Continue to add small portions of hot solvent until the EGDP is completely dissolved.[3][13]
-
Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration to remove them. This step should be done quickly to prevent premature crystallization.[3][17]
-
Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Do not disturb the flask during this process to allow for the formation of large, pure crystals.[3] Once the flask has reached room temperature, you can place it in an ice bath to maximize crystal formation.[3]
-
Crystal Collection: Collect the purified crystals by vacuum filtration using a Buchner funnel.[3]
-
Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any remaining impurities.[3][4]
-
Drying: Allow the crystals to dry completely on the filter paper or in a desiccator. The absence of solvent can be confirmed by weighing the sample to a constant weight.[4]
Protocol 2: Purification by Solvent Extraction
This protocol is for the removal of acidic catalysts and water-soluble impurities.
Materials:
-
Crude this compound
-
Organic solvent (e.g., diethyl ether or ethyl acetate)
-
Saturated sodium bicarbonate solution
-
Deionized water
-
Brine (saturated NaCl solution)
-
Separatory funnel
-
Beakers or Erlenmeyer flasks
-
Drying agent (e.g., anhydrous magnesium sulfate or sodium sulfate)
Procedure:
-
Dissolution: Dissolve the crude EGDP in a suitable organic solvent in a beaker.
-
Transfer to Separatory Funnel: Transfer the solution to a separatory funnel.
-
Washing with Base: Add an equal volume of saturated sodium bicarbonate solution to the separatory funnel. Stopper the funnel and shake vigorously, periodically venting to release any pressure buildup from CO₂ evolution. Allow the layers to separate and drain the lower aqueous layer. Repeat this wash.[11]
-
Washing with Water: Wash the organic layer with an equal volume of deionized water to remove any remaining bicarbonate. Drain the aqueous layer.
-
Washing with Brine: Wash the organic layer with an equal volume of brine. This helps to remove any residual water from the organic layer. Drain the aqueous layer.
-
Drying: Transfer the organic layer to a clean, dry Erlenmeyer flask. Add a small amount of a drying agent (e.g., anhydrous MgSO₄) and swirl the flask. The drying agent will clump as it absorbs water. Add more until some of the agent remains free-flowing.
-
Solvent Removal: Decant or filter the dried organic solution into a round-bottom flask and remove the solvent using a rotary evaporator to obtain the purified EGDP.
References
-
UTMB Research Experts. (1996, January 26). Purification of fatty acid ethyl esters by solid-phase extraction and high-performance liquid chromatography. UTMB. [Link]
-
University of Alberta. (n.d.). Recrystallization - Single Solvent. University of Alberta. [Link]
-
YouTube. (2012, April 11). Chemistry Practical Techniques: Solvent Extraction (e.g. to purify an ester or alkyl halide). YouTube. [Link]
-
University of York. (n.d.). Problems with Recrystallisations. University of York. [Link]
-
California State University, Long Beach. (n.d.). Recrystallization. CSULB. [Link]
- Google Patents. (1970, May 19). US3513078A - Process for purification of high boiling esters for removal of alcohols by plural stage distillation with steam or inert gas.
-
Sciencemadness Discussion Board. (2020, August 13). Distilling esters with very high boiling points? Sciencemadness. [Link]
- Google Patents. (n.d.). US3661972A - Purification of high boiling esters.
-
University of California, Irvine. (n.d.). recrystallization.pdf. UCI. [Link]
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Cyberlipid. (n.d.). FA purification. Cyberlipid. [Link]
-
Wired Chemist. (n.d.). Recrystallization. Wired Chemist. [Link]
-
Biocompare. (2020, March 9). Six Suggestions for Successful Column Chromatography. Biocompare. [Link]
-
Hawach. (2023, February 11). Several Problems of Flash Column Chromatography. Hawach. [Link]
-
University of Rochester. (n.d.). Troubleshooting Flash Column Chromatography. University of Rochester. [Link]
-
University of Rochester. (n.d.). Rookie Mistakes: Column Chromatography. University of Rochester. [Link]
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Science Ready. (n.d.). Fisher Esterification, Reflux, Isolation and Purification of Esters. Science Ready. [Link]
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Coach Benner. (n.d.). Synthesis, Isolation, and Purification of an Ester. Coach Benner. [Link]
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University of Massachusetts. (n.d.). Esters. An Introduction. UMass. [Link]
- Google Patents. (n.d.). US4082788A - Esterification and extraction process.
-
Agilent. (2005, August 30). Column Selection for the Analysis of Fatty Acid Methyl Esters Application. Agilent. [Link]
-
Organomation. (n.d.). Solvent Extraction Techniques. Organomation. [Link]
-
ResearchGate. (2023, August). Practical separation of alcohol–ester mixtures using Deep-Eutectic-Solvents. ResearchGate. [Link]
-
National Institutes of Health. (n.d.). Preparation of fatty acid methyl esters for gas-liquid chromatography. NIH. [Link]
-
YouTube. (2023, July 2). How Can You Determine Fatty Acid Composition Using Gas Chromatography? Chemistry For Everyone. [Link]
-
European Union. (2015, February 18). This compound. EFSA. [Link]
-
National Center for Biotechnology Information. (n.d.). ANALYTICAL METHODS - Toxicological Profile for Ethylene Glycol. NCBI. [Link]
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-
JEOL. (n.d.). Analysis of Impurities in Ethylene glycols with GC-TOFMS. JEOL. [Link]
-
PubChemLite. (n.d.). This compound (C34H66O4). PubChemLite. [Link]
-
National Center for Biotechnology Information. (n.d.). Table 7-2, Analytical Methods for Determining Ethylene Glycol inEnvironmental Samples. NCBI. [Link]
-
National Institutes of Health. (n.d.). This compound | C34H66O4 | CID 69347. PubChem. [Link]
-
The Good Scents Company. (n.d.). This compound, 624-03-3. The Good Scents Company. [Link]
-
ResearchGate. (2023, August). Effects of surfactants on crystallization of ethylene glycol distearate in oil-in-water emulsion. ResearchGate. [Link]
- Google Patents. (n.d.). WO2008040770A1 - Ethyleneglycol distearate crystals, method for making the same and uses thereof.
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Technical Support Center: Assessing the Skin and Eye Irritation Potential of Ethylene Glycol Dipalmitate (EGDP)
Prepared by: Senior Application Scientist, Advanced Materials Division
Welcome to the technical support guide for Ethylene Glycol Dipalmitate (EGDP). This document is designed for researchers, scientists, and drug development professionals who are evaluating the biocompatibility of EGDP in their formulations. As a waxy solid primarily used as an emulsifier, stabilizer, and processing aid, EGDP is generally considered to have a low hazard profile.[1][2][3] However, rigorous safety assessment is a cornerstone of regulatory approval and product efficacy. This guide provides a framework for designing, executing, and troubleshooting in vitro skin and eye irritation studies, ensuring your experimental choices are both scientifically sound and robust.
Section 1: Frequently Asked Questions (FAQs) - Hazard & Testing Rationale
This section addresses foundational questions regarding the known safety profile of EGDP and the rationale for further testing.
Q1: What is the current regulatory and scientific consensus on the skin and eye irritation potential of this compound (EGDP)?
Q2: If EGDP is considered low-risk, why is it necessary to conduct skin or eye irritation testing for my application?
A2: The necessity for testing arises from several critical factors:
-
Formulation-Specific Effects: The toxicological profile of a pure substance can be altered when it is part of a complex mixture. Other excipients in your formulation could interact with EGDP to modify its penetration profile or induce an irritant response.
-
Regulatory Due Diligence: For new medical devices, pharmaceuticals, or cosmetic products, regulatory bodies like the FDA and EMA require a complete safety dossier. Relying solely on existing data for a single ingredient is often insufficient; the final, marketed formulation must be proven safe. The primary standard for in vitro irritation testing of medical devices is ISO 10993-23:2021.[5]
-
Investigating Anomalous Results: If you observe unexpected cell behavior, patient complaints, or adverse events in preclinical models, targeted irritation testing is a crucial step in identifying the causative agent.
-
Confirmation of Safety: Proactive testing provides robust, internal data that validates the safety of your product, mitigating risk and building confidence before moving to more expensive clinical phases.
Q3: What is the underlying mechanism for chemical-induced skin or eye irritation?
A3: Chemical-induced irritation is a localized, reversible inflammatory response. The process is initiated when a substance penetrates the outer protective layers of the skin (stratum corneum) or eye (corneal epithelium).[6] Key initiating events include:
-
Disruption of the Lipid Barrier: Surfactants or lipid-soluble compounds can disorganize the intercellular lipid matrix of the stratum corneum, increasing its permeability.
-
Cell Damage and Cytotoxicity: The chemical directly damages keratinocytes (in the skin) or corneal epithelial cells, leading to cell death.[7] This damage is the primary endpoint measured in validated in vitro assays like the Reconstructed Human Epidermis (RhE) test.[7][8]
-
Release of Inflammatory Mediators: Damaged cells release pro-inflammatory cytokines (e.g., IL-1α) and other mediators, which trigger a cascade leading to the classic signs of inflammation: redness (vasodilation), swelling (edema), and pain.[7][9]
Section 2: Experimental Design and Protocols
A logical workflow is essential for an efficient and conclusive assessment. The following diagram outlines the recommended decision-making process for evaluating EGDP.
Caption: Experimental workflow for assessing EGDP irritation potential.
Protocol 2.1: In Vitro Skin Irritation - Reconstructed Human Epidermis (RhE) Test (OECD TG 439)
This test method is the gold standard for in vitro skin irritation assessment and is applicable to solids, liquids, semi-solids, and waxes.[10][11] It uses a three-dimensional RhE model that mimics the upper layers of human skin.[10][11] Chemical-induced irritation is predicted by measuring the extent of cell death via the MTT assay.[7][11]
Step-by-Step Methodology:
-
Preparation of Test Article:
-
Since EGDP is a waxy solid, it must be ground into a fine, homogenous powder to ensure uniform application. Use a mortar and pestle or a low-temperature mill.
-
Causality: A uniform particle size is critical for achieving consistent contact with the tissue surface across all replicates, minimizing variability in cytotoxicity.
-
-
Tissue Equilibration:
-
Upon receipt of the RhE tissue kits (e.g., EpiDerm™, EpiSkin™), place the tissue inserts into 6-well plates containing pre-warmed assay medium.
-
Incubate for at least 60 minutes at 37°C and 5% CO₂ to allow tissues to recover from shipping stress.
-
-
Application of EGDP:
-
Remove the medium from the 6-well plate and replace with fresh, pre-warmed medium.
-
Carefully apply 25 mg of powdered EGDP directly onto the surface of the RhE tissue. Moisten the powder with 25 µL of sterile Phosphate-Buffered Saline (PBS) to ensure good contact.
-
Causality: Direct topical application mimics real-world exposure. The small volume of PBS ensures the test article adheres to the tissue without acting as a vehicle that could dilute the effect or cause confounding results.
-
-
Controls:
-
Negative Control: Apply 25 µL of sterile PBS to designated tissues. This represents 100% viability.
-
Positive Control: Apply 25 µL of 5% Sodium Dodecyl Sulfate (SDS) solution. This should produce a robust decrease in viability, confirming the tissue model is responsive to a known irritant.
-
-
Exposure:
-
Incubate the treated tissues for 60 minutes at 37°C and 5% CO₂.
-
-
Rinsing and Post-Incubation:
-
Thoroughly rinse the tissue surface with PBS to remove all residual test article. This is a critical step for waxy solids. Use a gentle stream and repeat at least 15 times.
-
Blot the bottom of the tissue insert and transfer to a new 6-well plate containing fresh medium.
-
Incubate for 42 hours at 37°C and 5% CO₂.
-
Causality: The long post-incubation period allows for the full cytotoxic effect to manifest after the initial chemical insult.
-
-
MTT Viability Assay:
-
Transfer tissues to a 24-well plate containing 300 µL of MTT solution (1 mg/mL).
-
Incubate for 3 hours at 37°C and 5% CO₂. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT tetrazolium salt into a purple formazan precipitate.[12]
-
Extract the formazan by submerging the tissue insert in 2 mL of isopropanol and shaking for at least 2 hours.
-
-
Data Analysis:
-
Read the optical density (OD) of the isopropanol extract at 570 nm using a plate reader.
-
Calculate the percent viability for each tissue relative to the negative control: % Viability = (OD_test_article / OD_negative_control) x 100.
-
A substance is classified as a UN GHS Category 2 irritant if the mean percent viability of three replicate tissues is ≤ 50%.[8][13]
-
Section 3: Troubleshooting Guide
Even with robust protocols, unexpected results can occur. This section provides a logical framework for diagnosing and resolving common experimental issues.
Caption: Troubleshooting flowchart for common in vitro irritation assay issues.
Troubleshooting Q&A
Q: My cell viability results for EGDP-treated RhE tissues are highly variable (e.g., 85%, 60%, 95%). What is the likely cause?
A: High variability with a solid test article most often points to inconsistent application. If the powdered EGDP is clumped or unevenly spread, some tissues receive a higher effective dose than others, leading to divergent cytotoxic responses. Incomplete rinsing can also leave residual material, artificially lowering viability in some replicates.
-
Self-Validation Check: Examine the tissue surfaces under a dissecting microscope after application to ensure a uniform film. Your standard operating procedure (SOP) for rinsing should be highly detailed (e.g., number of rinses, volume, and stream angle) to ensure reproducibility.
Q: The mean viability for my test formulation is 52%, just above the 50% threshold for classification. How should I interpret this result?
A: A result this close to the classification boundary is ambiguous and should be treated with caution. The first step is to repeat the experiment to confirm the finding. If the result remains borderline, it indicates a very mild cytotoxic potential that may not be fully captured by the MTT endpoint alone.
-
Expert Insight: This is an ideal scenario to incorporate a secondary endpoint. Measuring the release of the pro-inflammatory cytokine Interleukin-1 alpha (IL-1α) from the tissue culture medium can provide mechanistic clarity.[9] A significant increase in IL-1α, even with viability >50%, would suggest the material is pro-inflammatory and should be considered a potential irritant under a weight-of-evidence approach.
Q: In my BCOP assay, the negative control (saline-treated) corneas show significant baseline opacity. What does this mean?
A: This invalidates the experiment. The negative control establishes the baseline health of the tissue; if it is already compromised, you cannot accurately measure the effect of your test article.
-
Causality: High background opacity can result from mechanical damage during excision of the cornea, thermal shock from improperly tempered solutions, or simply poor-quality tissue from the abattoir.[14][15] Review your dissection and handling techniques. Ensure all solutions are warmed to 32°C, and only accept corneas that are clear and free of defects for the experiment.
Section 4: Data Interpretation and Classification
The ultimate goal of these assays is to classify the hazard potential according to the UN Globally Harmonized System (GHS). The tables below summarize the interpretation criteria.
Table 1: Skin Irritation Classification based on OECD TG 439
| Mean Tissue Viability (% of Negative Control) | UN GHS Classification | Interpretation |
| > 50% | No Category | Not classified as an irritant |
| ≤ 50% | Category 2 | Classified as a skin irritant |
Data based on criteria from OECD Test Guideline 439.[8][13]
Table 2: Eye Irritation Classification based on OECD TG 437 (BCOP)
The BCOP assay calculates an In Vitro Irritancy Score (IVIS) based on opacity and permeability measurements.[14][16]
| In Vitro Irritancy Score (IVIS) | UN GHS Classification | Interpretation |
| ≤ 3 | No Category | Not classified as an irritant |
| > 3 and ≤ 55 | Category 2 | Classified as an eye irritant |
| > 55 | Category 1 | Classified as causing serious eye damage |
Data based on criteria from OECD Test Guideline 437.[16]
References
-
OECD (2013), Test No. 439: In Vitro Skin Irritation: Reconstructed Human Epidermis Test Method, OECD Guidelines for the Testing of Chemicals, Section 4, OECD Publishing, Paris. [Link]
-
Institute for In Vitro Sciences (IIVS), Inc. Skin Irritation Test (SIT, OECD 439). [Link]
-
RE-Place. In Vitro Skin Irritation: Reconstructed Human Epidermis Test Method. [Link]
-
Nucro-Technics. (2024). OECD 439: In Vitro Skin Irritation – Reconstructed Human Epidermis Test Method. [Link]
-
PETA Science Consortium International e.V. In Vitro Methods for Predicting Skin Irritation and Corrosion. [Link]
-
SenzaGen. Skin irritation: OECD TG 439. [Link]
-
Xenometrix. «In Vitro Skin Irritation: Reconstructed Human Epidermis Test Method». [Link]
-
OECD iLibrary. Test No. 439: In Vitro Skin Irritation: Reconstructed Human Epidermis Test Method. [Link]
-
Barile, F. A. (2010). Validating and troubleshooting ocular in vitro toxicology tests. Journal of pharmacological and toxicological methods, 61(2), 136–145. [Link]
-
PubMed. Validating and troubleshooting ocular in vitro toxicology tests. [Link]
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Bioalternatives. (2025). In Vitro Skin Irritation: Reconstructed Human Epidermis Test Method. [Link]
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Cosmetic Ingredient Review. Safety Assessment of PEG Diesters as Used in Cosmetics. [Link]
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European Chemicals Agency (ECHA). Substance Information: Ethane-1,2-diol. [Link]
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ResearchGate. (2018). (PDF) Methods for Testing Ocular Toxicity: Current Status. [Link]
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National Center for Biotechnology Information. PubChem Compound Summary for CID 69347, this compound. [Link]
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EFSA Panel on Food Contact Materials, Enzymes, Flavourings and Processing Aids (CEF). (2015). Scientific Opinion on the safety assessment of the substance this compound, CAS No 624-03-3, for use in food contact materials. EFSA Journal, 13(2), 4019. [Link]
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DeJarnett, A., et al. (2018). Assessment of test method variables for in vitro skin irritation testing of medical device extracts. Toxicology in Vitro, 50, 219-226. [Link]
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Charles River Laboratories. Ocular Irritation Testing. [Link]
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EWG Skin Deep®. What is GLYCOL PALMITATE. [Link]
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NAMSA. In Vitro Irritation Assay. [Link]
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U.S. Environmental Protection Agency. Eye Irritation Testing: an Assessment of Methods and Guidelines for Testing Materials for Eye Irritancy. [Link]
-
InVitro International. (2018). New and Alternative Strategies in Skin Irritation Testing. [Link]
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Taylor & Francis Group. Animal, Human, and in Vitro Test Methods for Predicting Skin Irritation. [Link]
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EAG Laboratories. In Vitro Skin Irritation Testing. [Link]
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European Chemicals Agency (ECHA). Fatty acids, C16-18, esters with ethylene glycol - Registration Dossier. [Link]
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Methods to reduce byproducts in ethylene glycol dipalmitate synthesis
Welcome to the technical support center for the synthesis of ethylene glycol dipalmitate. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during this esterification process. By understanding the underlying chemical principles, you can effectively minimize byproduct formation and optimize your synthesis for high purity and yield.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you may encounter during the synthesis of this compound, providing insights into their causes and actionable solutions.
Issue 1: High Levels of Ethylene Glycol Monopalmitate in the Final Product
Question: My final product shows a significant amount of ethylene glycol monopalmitate alongside the desired dipalmitate. How can I increase the yield of the diester?
Answer: The presence of a high concentration of the monoester is a common issue and typically points to an incomplete reaction. The esterification of ethylene glycol with palmitic acid is a stepwise process, and achieving a high conversion to the diester requires pushing the reaction equilibrium forward.
Root Causes and Solutions:
-
Suboptimal Molar Ratio: An insufficient amount of palmitic acid relative to ethylene glycol will favor the formation of the monoester.
-
Solution: To favor the formation of the diester, a molar ratio of palmitic acid to ethylene glycol of slightly over 2:1 is recommended. This ensures that there is enough fatty acid to react with both hydroxyl groups of the ethylene glycol. However, an excessively high ratio can lead to unreacted palmitic acid in the final product, complicating purification.
-
-
Inefficient Water Removal: The esterification reaction produces water as a byproduct. According to Le Chatelier's principle, the presence of water can shift the equilibrium back towards the reactants, hindering the formation of the diester.
-
Solution: Implement efficient water removal throughout the reaction. A common laboratory technique is azeotropic distillation using a Dean-Stark apparatus with a suitable solvent like toluene or xylene.[1] For larger scale or continuous processes, reactive distillation can be employed to continuously remove water and drive the reaction to completion.[2]
-
-
Insufficient Reaction Time or Temperature: The reaction may not have had enough time or energy to proceed to the diester.
-
Solution: Increase the reaction time or temperature, within optimal limits. Monitoring the reaction progress using techniques like Thin Layer Chromatography (TLC) or Gas Chromatography (GC) can help determine the optimal reaction time. Be cautious with increasing the temperature excessively, as this can lead to other side reactions.
-
Issue 2: Presence of Diethylene Glycol (DEG) and its Esters in the Product
Question: My product is contaminated with diethylene glycol (DEG) and its corresponding palmitate esters. What causes this, and how can I prevent it?
Answer: The formation of diethylene glycol is a significant side reaction that can occur at elevated temperatures during the esterification process. DEG is formed through the etherification of two ethylene glycol molecules. Once formed, DEG can also react with palmitic acid to produce diethylene glycol monopalmitate and dipalmitate, which are impurities that can be difficult to separate from the desired product.
Root Causes and Solutions:
-
High Reaction Temperature: The etherification of ethylene glycol to form DEG is favored at higher temperatures.
-
Solution: Maintain the reaction temperature within a controlled range. For acid-catalyzed reactions, a temperature range of 120°C to 180°C is generally recommended.[1] It is crucial to find a balance where the esterification proceeds at a reasonable rate without promoting significant DEG formation.
-
-
Catalyst Choice: The type of catalyst can influence the rate of DEG formation.
-
Solution: Consider using alternative catalysts that are less prone to promoting the etherification of ethylene glycol. Enzymatic catalysts, such as lipases, operate under much milder conditions and can significantly reduce the formation of DEG and other byproducts.[1] Heterogeneous acid catalysts, like certain ion-exchange resins, can also offer better selectivity compared to homogeneous strong acids.
-
Issue 3: Product Discoloration and Presence of Oxidative Byproducts
Question: The final product has a yellow or brownish tint, suggesting the presence of impurities. What could be the cause and how can I obtain a colorless product?
Answer: Discoloration in the final product is often an indication of oxidative side reactions or the presence of impurities in the starting materials.
Root Causes and Solutions:
-
Oxidation of Reactants or Products: At high temperatures and in the presence of oxygen, the fatty acids or the ester product can undergo oxidation, leading to colored byproducts.
-
Solution: Perform the reaction under an inert atmosphere, such as nitrogen or argon, to minimize oxidation. Purging the reaction vessel with an inert gas before heating and maintaining a gentle flow throughout the reaction is an effective strategy.
-
-
Impurities in Starting Materials: The commercial grades of palmitic acid or ethylene glycol may contain impurities that can cause discoloration at high temperatures.
-
Solution: Use high-purity starting materials. If necessary, purify the palmitic acid by recrystallization and the ethylene glycol by distillation before use.
-
Frequently Asked Questions (FAQs)
Q1: What is the optimal molar ratio of palmitic acid to ethylene glycol for synthesizing this compound?
To maximize the yield of the diester, a molar ratio of palmitic acid to ethylene glycol of approximately 2.1:1 is often a good starting point. This slight excess of the fatty acid helps to drive the reaction towards the formation of the dipalmitate. However, the optimal ratio can vary depending on the specific reaction conditions and catalyst used. It is advisable to perform small-scale optimization experiments to determine the best ratio for your specific setup.
Q2: What are the advantages of using an enzymatic catalyst over a traditional acid catalyst?
Enzymatic catalysts, such as lipases, offer several advantages over traditional acid catalysts like sulfuric acid or p-toluenesulfonic acid:
-
Milder Reaction Conditions: Enzymes operate at lower temperatures, which significantly reduces the risk of side reactions like the formation of diethylene glycol and oxidative degradation.[1]
-
Higher Selectivity: Enzymes are often highly selective, leading to a cleaner product with fewer byproducts.
-
Reduced Corrosion and Environmental Impact: Enzymatic reactions are typically carried out under neutral pH conditions, avoiding the corrosive nature of strong acids and reducing the environmental impact of the process.
Q3: How can I effectively remove water from the reaction mixture?
The most common method for water removal in a laboratory setting is azeotropic distillation using a Dean-Stark apparatus. The choice of solvent is crucial; it should form an azeotrope with water and be immiscible with water at room temperature to allow for separation in the Dean-Stark trap. Toluene and xylene are commonly used for this purpose.[1] For industrial-scale production, reactive distillation is a more efficient method where the reaction and separation of water occur in the same unit.
Q4: What are the recommended purification methods for this compound?
The primary methods for purifying this compound are recrystallization and distillation.
-
Recrystallization: This is a common and effective method for removing impurities. A suitable solvent is one in which the product is soluble at high temperatures but poorly soluble at low temperatures.
-
Distillation: Vacuum distillation can be used to purify the product, especially for removing lower boiling point impurities. However, care must be taken to avoid high temperatures that could lead to degradation.
Data and Protocols
Table 1: Comparison of Catalysts for this compound Synthesis
| Catalyst Type | Typical Reaction Temperature | Advantages | Disadvantages |
| Homogeneous Acid (e.g., H₂SO₄, p-TsOH) | 120 - 180 °C[1] | Low cost, high reaction rate | Promotes side reactions (e.g., DEG formation), corrosive, difficult to remove from product |
| Enzymatic (e.g., Lipase) | 40 - 60 °C[1] | High selectivity, mild conditions, environmentally friendly | Higher cost, slower reaction rate, potential for enzyme deactivation |
| Heterogeneous Acid (e.g., Ion-exchange resin) | 80 - 120 °C | Easily separable from product, reusable, less corrosive | Lower activity than homogeneous acids, potential for catalyst fouling |
Experimental Protocol: Acid-Catalyzed Synthesis of this compound
-
Reactant Charging: In a round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a Dean-Stark apparatus, add ethylene glycol (1.0 molar equivalent) and palmitic acid (2.1 molar equivalents).
-
Solvent and Catalyst Addition: Add toluene (sufficient to fill the Dean-Stark trap and allow for good mixing) and a catalytic amount of p-toluenesulfonic acid (e.g., 1-2 mol% based on ethylene glycol).
-
Reaction Setup: Assemble the apparatus and begin stirring.
-
Heating and Water Removal: Heat the mixture to reflux. The toluene-water azeotrope will distill into the Dean-Stark trap. The water will separate and collect at the bottom of the trap, while the toluene will overflow and return to the reaction flask.
-
Reaction Monitoring: Monitor the progress of the reaction by observing the amount of water collected in the Dean-Stark trap and by analyzing small aliquots of the reaction mixture using TLC or GC.
-
Work-up: Once the reaction is complete (no more water is being collected), cool the mixture to room temperature.
-
Purification: Wash the organic layer with a saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by washing with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure. The crude product can then be purified by recrystallization.
Visualizations
Diagram 1: Reaction Pathway for this compound Synthesis and Byproduct Formation
Caption: Main reaction and side reaction pathways.
Diagram 2: Troubleshooting Logic for High Monoester Content
Caption: Troubleshooting high monoester content.
References
-
Moya, C., et al. Kinetics of the fischer esterification of PaLM fatty acids with isoProPanoL and butyL-ceLLosoLVe. [Link]
-
European Food Safety Authority. Scientific Opinion on the safety assessment of the substance this compound, CAS No 624-03-3, for use in food contact materials. [Link]
-
Azhari, A., et al. Study of Enzymatic Synthesis of Glycol – Castor Oil Fatty Acid and Glycol – Palmitic Acid Esters as Emulsifier and Antimicrobial Compounds Using Candida rugosa Lipase EC. 3.1.1.3. [Link]
-
ResearchGate. Formation of diethylene glycol as a side reaction during production of polyethylene terephthalate. [Link]
- Google Patents.
Sources
Technical Support Center: Overcoming a_h_l_e_n_e Glycol Dipalmitate (EGDP) Migration from Plastics
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource is designed to provide in-depth guidance on identifying, troubleshooting, and mitigating issues related to the migration of ethylene glycol dipalmitate (EGDP) from plastic components used in your experiments and products.
Introduction: The Challenge of EGDP Migration
This compound (EGDP) is a fatty acid ester commonly used as a processing aid, lubricant, and stabilizer in the manufacturing of various plastics, including polyvinyl chloride (PVC), polycarbonate (PC), and polylactic acid (PLA).[1][2] While it enhances the physical properties and manufacturability of these polymers, EGDP is not chemically bound to the polymer matrix.[3] This creates the potential for it to migrate from the plastic into contacting substances, a phenomenon known as leaching.[4][5]
For professionals in pharmaceutical development and research, such migration can have significant consequences:
-
Product Contamination: Leachables like EGDP can contaminate drug formulations, potentially altering their efficacy, stability, and safety profile.[5][6]
-
Regulatory Scrutiny: Regulatory bodies like the FDA and EMA have stringent guidelines on extractables and leachables in pharmaceutical packaging and manufacturing components.[7][8][9]
This guide provides a comprehensive framework for understanding the root causes of EGDP migration, troubleshooting common issues, and implementing effective control strategies.
Frequently Asked Questions (FAQs)
This section addresses common questions regarding EGDP and its migration from plastics.
Q1: What is this compound (EGDP) and why is it used in plastics?
EGDP is a diester of ethylene glycol and palmitic acid.[10] It is a waxy solid at room temperature and is valued in plastics manufacturing for its ability to:
-
Act as an internal and external lubricant, improving resin flow during injection molding.[1][11]
-
Aid in the dispersion of other additives within the polymer melt.[11]
-
Enhance the flexibility and stability of the final plastic product.[1]
Q2: What are the primary factors that drive the migration of EGDP?
Several factors can influence the rate and extent of EGDP migration from a plastic material:[3]
-
Temperature: Higher temperatures increase the kinetic energy of molecules, accelerating the diffusion of EGDP through the polymer matrix.[12][13]
-
Contact Time: The longer a substance is in contact with the plastic, the greater the potential for migration.[3][12]
-
Nature of the Contacting Medium: EGDP is lipophilic, meaning it has a higher affinity for and will more readily migrate into fatty or non-polar solvents and formulations.[4][12]
-
Polymer Characteristics: The type of polymer, its crystallinity, and density can impact migration rates.[12] Flexible plastics often exhibit higher migration levels than rigid ones.[12]
-
Concentration of EGDP: Higher initial concentrations of EGDP in the plastic can lead to increased migration.[4]
Q3: What are the regulatory limits for EGDP migration?
Regulatory limits for plastic additives are often context-dependent, based on the application (e.g., food contact, pharmaceutical packaging) and the route of administration. The European Food Safety Authority (EFSA) has concluded that EGDP is not a safety concern for consumers when used in plastics for food contact, provided its precursors are from edible sources.[10][11] However, it is included in a group with a total specific migration limit (SML(T)) of 30 mg/kg of food, expressed as ethylene glycol.[11] For pharmaceuticals, extractables and leachables must be assessed for their toxicological risk to ensure patient safety.[5][7]
Q4: How can I determine if EGDP is migrating from my plastic components?
The most reliable way is through extractables and leachables studies.[6][14]
-
Extractables studies are designed to identify potential leachables by subjecting the plastic to aggressive conditions (e.g., harsh solvents, elevated temperatures) to extract a wide range of compounds.[5][14]
-
Leachables studies focus on identifying and quantifying substances that migrate into the actual product under normal or accelerated storage conditions.[5][14]
These studies typically employ advanced analytical techniques like Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS).[8]
Troubleshooting Guide: Identifying and Quantifying EGDP Migration
This section provides a structured approach to investigating and confirming EGDP migration.
Initial Assessment and Observation
Problem: You observe unexpected peaks in your analytical chromatograms, changes in your product's physical properties (e.g., cloudiness), or inconsistent experimental results.
Troubleshooting Steps:
-
Review all plastic components in your workflow: Identify every plastic item that comes into contact with your samples, reagents, or final product. This includes tubing, filters, storage bags, containers, and pipette tips.
-
Characterize the plastic materials: If possible, obtain material specifications from the manufacturer to identify the polymer type and any known additives.
-
Perform a blank run: Process your experimental solvent or vehicle without the active ingredient or sample through the entire workflow. Analyze the resulting blank to see if interfering compounds are present.
Experimental Protocols for Migration Analysis
If the initial assessment suggests a leachable issue, a more formal migration study is warranted.
Protocol 1: Accelerated Leachable (Migration) Study
Objective: To determine if EGDP migrates from a plastic component into a specific formulation under accelerated conditions.
Materials:
-
The plastic component (e.g., storage bag, tubing).
-
Your drug formulation or a simulant solvent that mimics its properties (e.g., ethanol/water mixture for hydroalcoholic solutions, hexane for lipid-based formulations).
-
Incubator or environmental chamber.
-
GC-MS or LC-MS system.
Methodology:
-
Fill the plastic container with the formulation or simulant solvent. If testing tubing, circulate the liquid through it.
-
Store the samples at an elevated temperature (e.g., 40°C) for a defined period (e.g., 30 days). This accelerates the migration process.
-
At specified time points (e.g., Day 0, 7, 15, 30), withdraw an aliquot of the liquid.
-
Prepare the sample for analysis. This may involve liquid-liquid extraction or solid-phase extraction to concentrate the analytes.
-
Analyze the sample using a validated GC-MS or LC-MS method to identify and quantify EGDP.
Protocol 2: Quantification of EGDP using GC-MS
Objective: To accurately measure the concentration of EGDP in a sample.
Methodology:
-
Sample Preparation:
-
Instrument Setup:
-
Gas Chromatograph (GC): Use a capillary column suitable for semi-volatile compounds (e.g., DB-5ms).
-
Mass Spectrometer (MS): Operate in scan mode to identify EGDP and then in selected ion monitoring (SIM) mode for accurate quantification.
-
-
Calibration: Prepare a series of calibration standards of known EGDP concentrations in the same solvent as the samples.
-
Analysis: Inject the prepared samples and calibration standards into the GC-MS.
-
Data Processing: Identify the EGDP peak based on its retention time and mass spectrum. Quantify the concentration by comparing the peak area to the calibration curve.
Data Presentation: Example Migration Study Results
| Time Point | Temperature | EGDP Concentration (µg/mL) |
| Day 0 | 40°C | < Limit of Detection |
| Day 7 | 40°C | 0.5 |
| Day 15 | 40°C | 1.2 |
| Day 30 | 40°C | 2.5 |
Visualization of the Troubleshooting Workflow
Caption: A summary of strategies to prevent or reduce EGDP migration.
Conclusion
The migration of additives like this compound from plastics is a critical consideration in scientific research and pharmaceutical development. A thorough understanding of the factors influencing migration, coupled with a systematic approach to troubleshooting and prevention, is essential for ensuring data integrity, product quality, and patient safety. By implementing the strategies outlined in this guide, researchers and developers can effectively manage and overcome the challenges posed by EGDP migration.
References
- Impact Solutions. (2025, September 3).
-
European Food Safety Authority (EFSA). (2015, February 18). Scientific Opinion on the safety assessment of the substance this compound, CAS No 624-03-3, for use in food contact materials. EFSA Journal. [Link]
- BioProcess International. (n.d.). Recommendations for Extractables and Leachables Testing.
- U.S. Environmental Protection Agency (EPA). (n.d.).
- Food Packaging Forum. (n.d.).
- Smolecule. (2023, August 16).
- Benchchem. (n.d.).
- PubMed Central. (2025, November 11). A Systematic Review: Migration of Chemical Compounds from Plastic Material Containers in Food and Pharmaceutical Fields.
- Single Use Support. (2022, April 12). Extractables and leachables: definitions, differences & facts.
- Catalent. (2020, May 27).
- FILAB. (n.d.). Analysis of extractables and leachables according to ich.
- MDPI. (n.d.).
- Eurofins. (2024, September 6). Extractables & Leachables Testing | Pharmaceutical Packaging.
- Cayman Chemical. (n.d.). 1,2-Dipalmitoyl Ethylene Glycol.
- National Center for Biotechnology Information. (n.d.).
- European Medicines Agency (EMA). (2005, May 19).
- Drug Development and Delivery. (n.d.). Is Your Plastic Material Suitable for Pharmaceutical Use?.
- ECA Academy. (2015, April 29).
- U.S. Pharmacopeia. (2016, January 28). USP Q&A: Standards for Plastic Packaging Systems for Drug Products.
- GMP Journal. (2016, October 3).
- ScienceDirect. (n.d.). An overview of chemical additives present in plastics: Migration, release, fate and environmental impact during their use, dispo.
- The Good Scents Company. (n.d.).
- National Center for Biotechnology Information. (n.d.). ANALYTICAL METHODS. In Toxicological Profile for Ethylene Glycol.
- SpringerLink. (2015, November 9).
- National Center for Biotechnology Information. (n.d.). Table 7-2, Analytical Methods for Determining Ethylene Glycol inEnvironmental Samples. In Toxicological Profile for Ethylene Glycol.
- PubMed. (1980, March). Migration of ethylene glycol from polyethylene terephthalate bottles into 3% acetic acid.
- Wageningen University & Research. (n.d.).
- PubMed. (2025, May 22). Validated GC-MS methods to detect ethylene, diethylene, and triethylene glycol in serum, plasma, and urine samples.
- MDPI. (2024, September 1).
-
PubMed. (1994, February). A rapid method for measurement of ethylene glycol. Clinical Biochemistry. [Link]
- ResearchGate. (2025, August 6).
- MDPI. (2024, September 12). Diverse Strategies to Develop Poly(ethylene glycol)
Sources
- 1. Buy this compound | 624-03-3 [smolecule.com]
- 2. This compound | C34H66O4 | CID 69347 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. A Systematic Review: Migration of Chemical Compounds from Plastic Material Containers in Food and Pharmaceutical Fields - PMC [pmc.ncbi.nlm.nih.gov]
- 4. nbinno.com [nbinno.com]
- 5. susupport.com [susupport.com]
- 6. pharmoutsourcing.com [pharmoutsourcing.com]
- 7. filab.fr [filab.fr]
- 8. Extractables & Leachables Testing | Pharmaceutical Packaging [eurofins.com]
- 9. Plastic primary packaging materials - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
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- 15. ANALYTICAL METHODS - Toxicological Profile for Ethylene Glycol - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. Validated GC-MS methods to detect ethylene, diethylene, and triethylene glycol in serum, plasma, and urine samples - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Enzymatic Synthesis of Ethylene Glycol Dipalmitate
Welcome to the technical support center for the enzymatic synthesis of ethylene glycol dipalmitate. This guide is designed for researchers, scientists, and drug development professionals to provide expert insights and practical solutions to common challenges encountered during this specific esterification reaction. The following question-and-answer-based sections will address critical aspects of the synthesis, from initial setup to advanced troubleshooting, ensuring you can achieve optimal yields and product purity.
Frequently Asked Questions (FAQs)
Q1: What is the best enzyme for synthesizing this compound?
For the synthesis of this compound, the most effective and widely cited biocatalyst is the immobilized lipase B from Candida antarctica (CALB), commercially known as Novozym 435.[1][2][3][4]
Causality:
-
High Stability: Novozym 435 is immobilized on a macroporous acrylic resin, which imparts exceptional thermal and operational stability, especially in solvent-free systems or organic solvents commonly used for esterification.[2][3][4] This stability allows for operations at higher temperatures (e.g., 60-70°C), which can increase reaction rates and improve the solubility of the fatty acid substrate.[5][6]
-
Broad Substrate Specificity: CALB exhibits high activity for a wide range of alcohols and fatty acids, making it highly suitable for the esterification of ethylene glycol with palmitic acid.
-
Reduced Water Sensitivity: While all lipases require a minimal amount of water to maintain their active conformation, CALB is known to function effectively in microaqueous environments, which is critical for driving the esterification equilibrium towards product formation.[1][7]
Other lipases, such as those from Rhizomucor miehei (Lipozyme RM IM) or Thermomyces lanuginosus (Lipozyme TL IM), can also catalyze this reaction but often show lower conversion rates or require different optimization strategies compared to Novozym 435.[8]
Q2: What are the recommended starting conditions for the reaction?
For researchers beginning this synthesis, establishing a robust baseline is crucial for subsequent optimization. The following parameters serve as a well-documented starting point for a solvent-free reaction system.
Causality: A solvent-free system is often preferred as it maximizes the concentration of reactants, simplifies downstream processing, and aligns with green chemistry principles.[5][8][9]
| Parameter | Recommended Starting Value | Scientific Rationale |
| Enzyme | Novozym 435 | High stability and activity for this esterification.[2][3] |
| Substrate Molar Ratio | 2.2:1 (Palmitic Acid : Ethylene Glycol) | A slight excess of the fatty acid is used to shift the equilibrium towards the formation of the diester over the monoester.[6][10] |
| Enzyme Loading | 1-5% (w/w of total substrates) | This range typically provides sufficient catalytic activity without excessive cost. Higher loading can increase the initial rate but may not significantly improve final conversion and can complicate mass transfer.[6][8] |
| Temperature | 60-70°C | This temperature range balances increased reaction kinetics and substrate solubility against potential enzyme denaturation. Novozym 435 is generally stable up to 80-90°C for limited periods.[5][6] |
| Agitation Speed | 200-300 rpm | Adequate mixing is essential to overcome mass transfer limitations between the immobilized enzyme and the molten substrates. |
| Reaction Time | 8-24 hours | This is a typical timeframe to reach high conversion. Samples should be taken periodically to monitor reaction progress. |
Troubleshooting Guide
This section addresses specific issues that can arise during the synthesis, providing a logical workflow for diagnosing and resolving the problem.
Q3: My conversion rate is low, and I have significant amounts of unreacted starting materials. What should I investigate?
Low conversion is a common issue that can often be resolved by systematically evaluating several key reaction parameters. The following workflow provides a step-by-step diagnostic approach.
Caption: Troubleshooting workflow for low conversion rates.
Detailed Explanation:
-
Enzyme Activity: Immobilized enzymes can lose activity over time due to improper storage or repeated use. If enzyme deactivation is suspected, test it with a known, reliable reaction or replace it with a fresh batch.
-
Water Content/Activity: Esterification produces water as a byproduct.[8] According to Le Chatelier's principle, this water will shift the reaction equilibrium back towards the reactants, limiting the final yield. Furthermore, the catalytic activity of lipases is highly dependent on a parameter known as water activity (a_w), which is the amount of "available" water in the system.[11][12]
-
Problem: Excess water in the reaction medium can promote the reverse reaction (hydrolysis).[13]
-
Solution: Implement a strategy for water removal. This can be achieved by applying a vacuum, which is highly effective for increasing the yield of diesters, or by adding molecular sieves to the reaction medium.[14][15] For precise control, equilibrate the enzyme and substrates at a low initial water activity (a_w < 0.2) before starting the reaction.[13]
-
-
Substrate Molar Ratio: The ratio of palmitic acid to ethylene glycol is critical.
-
Problem: An incorrect ratio can limit the formation of the diester. Ethylene glycol is also more volatile than palmitic acid and can evaporate at elevated temperatures in an open system, effectively changing the molar ratio over time.[9]
-
Solution: Ensure accurate weighing of substrates. If evaporation is a concern, consider a closed system with a condenser or a stepwise addition of the ethylene glycol to maintain the desired molar ratio throughout the reaction.[9]
-
-
Reaction Conditions:
-
Problem: Suboptimal temperature can lead to slow reaction rates, while insufficient agitation causes poor mixing and mass transfer limitations.
-
Solution: Perform an optimization study for both temperature and agitation speed to find the conditions that provide the highest yield for your specific reactor setup.
-
Q4: My main product is ethylene glycol monopalmitate. How can I increase the yield of the dipalmitate diester?
The formation of this compound is a sequential reaction. The monoester is formed first, followed by the esterification of the second hydroxyl group. Favoring diester formation requires pushing this second equilibrium forward.
Caption: Sequential enzymatic esterification of ethylene glycol.
Solutions to Increase Diester Yield:
-
Adjust Substrate Molar Ratio: This is the most critical factor. To favor the second esterification step, the concentration of the acyl donor (palmitic acid) must be sufficiently high.
-
Action: Increase the molar ratio of palmitic acid to ethylene glycol. Ratios from 2:1 to as high as 4:1 have been shown to significantly increase the proportion of diester.[10][16] Studies on similar diols have shown that using a stoichiometric excess of the acid is key to driving the reaction to completion.[10][17]
-
-
Effective Water Removal: As with low conversion in general, water removal is crucial for driving the second esterification step to completion.
-
Action: Apply a vacuum (e.g., 200 torr) during the reaction.[14] This is particularly effective at removing the water produced and shifting the equilibrium strongly towards the diester product.
-
-
Increase Reaction Time: The second esterification step is often slower than the first.
-
Action: Extend the total reaction time and monitor the product distribution via techniques like Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) to determine when the maximum diester concentration is reached.
-
Experimental Protocols
Protocol 1: General Procedure for Enzymatic Synthesis of this compound
This protocol describes a lab-scale synthesis in a solvent-free system.
-
Preparation: To a 100 mL three-neck round-bottom flask equipped with a mechanical stirrer and a temperature controller, add palmitic acid (e.g., 0.22 moles) and ethylene glycol (e.g., 0.1 moles) for a 2.2:1 molar ratio.
-
Melting: Heat the mixture to 70°C with stirring (250 rpm) until all the palmitic acid has melted and the mixture is homogeneous.
-
Enzyme Addition: Add Novozym 435 (e.g., 2-4% of the total substrate weight).
-
Reaction: Maintain the reaction at 70°C and 250 rpm. If desired, apply a vacuum to facilitate water removal.
-
Monitoring: At regular intervals (e.g., 2, 4, 8, 12, 24 hours), withdraw a small aliquot of the reaction mixture. Dissolve the sample in a suitable solvent (e.g., chloroform or hexane).
-
Analysis: Analyze the sample to determine the conversion of fatty acid and the relative amounts of monoester and diester. The primary method for measuring ethylene glycol and its esters is gas chromatography (GC) with a flame ionization detector (FID).[18][19][20]
-
Termination: Once the desired conversion is reached, stop the reaction by cooling the mixture and filtering to recover the immobilized enzyme. The enzyme can be washed with a solvent like hexane and dried for reuse.[5]
Protocol 2: Analysis of Reaction Products by Gas Chromatography (GC-FID)
Accurate quantification of reactants and products is essential for optimization.
-
Sample Preparation: Take a ~10 mg aliquot from the reaction mixture. Dissolve it in 1 mL of a solvent mixture (e.g., hexane/isopropanol). An internal standard (e.g., pentadecane) should be added for accurate quantification.[21]
-
Derivatization (Optional but Recommended): For better peak shape and resolution of the fatty acid and hydroxyl-containing compounds (glycol, monoester), derivatize the sample. A common method is silylation using an agent like N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA).[21]
-
GC Conditions:
-
Instrument: Gas chromatograph with Flame Ionization Detector (FID).
-
Column: A non-polar or medium-polarity capillary column suitable for fatty acid ester analysis (e.g., HP-5, DB-5ms).
-
Injector Temperature: 250-300°C.
-
Detector Temperature: 300°C.
-
Oven Program: Start at a lower temperature (e.g., 80°C), hold for 1-2 minutes, then ramp at 10-20°C/min to a final temperature of 300°C and hold. This program will separate the ethylene glycol, palmitic acid, monopalmitate, and dipalmitate based on their boiling points.
-
-
Quantification: Identify peaks based on retention times of pure standards. Calculate the concentration of each component using the internal standard method and response factors. The conversion and yield can then be determined from these concentrations.
References
- Effect of Water Activity on Rate of Esterification by Lipase in Organic Media. (2001). Journal of Chemical Engineering of Japan, 34(3), 423-426.
- Lajtai-Szabó, P., Nemestóthy, N., & Gubicza, L. (2020). The Role of Water Activity in Terms of Enzyme Activity and Enantioselectivity during Enzymatic Esterification in Non-conventional Media. Hungarian Journal of Industry and Chemistry.
- Influence of water activity and water content on sugar esters lipase-catalyzed synthesis in organic media. (2021).
- Chand, S., Adlercreutz, P., & Mattiasson, B. Lipase-catalyzed esterification of ethylene glycol to mono- and diesters. The effect of process parameters on reaction rate and product distribution.
- Adnani, A., Yunus, R., & Amid, A. (2011). Factors influencing the synthesis of monoester and diester from polyethylene glycol400 and oleic acid by lipase. PubMed.
- Effect of substrate molar ratio on the synthesis of adipate esters. (n.d.).
- Lipase-Mediated Mechanoenzymatic Synthesis of Sugar Esters in Dissolved Unconventional and Neat Reaction Systems. (2022).
- Zapp, A. M., et al. (2023). Green Production of a High-Value Branched-Chain Diester: Optimization Based on Operating Conditions and Economic and Sustainability Criteria. MDPI.
- Optimization, kinetic, and scaling‐up of solvent‐free lipase‐catalyzed synthesis of ethylene glycol ole
- Barbosa, O., et al. (2019). Novozym 435: the “perfect” lipase immobilized biocatalyst?
- Gayo, J., & Medina, A. R. (2022).
- Kim, J. (2020). Lipase-catalyzed Preparation of Neopentyl Glycol Diester As a Biolubricant. YouTube.
- ANALYTICAL METHODS - Toxicological Profile for Ethylene Glycol. (2010). NCBI Bookshelf.
- Table 7-2, Analytical Methods for Determining Ethylene Glycol inEnvironmental Samples. (2010). NCBI Bookshelf.
- Method for the determination of diethylene glycol, ethylene glycol and propylene glycol in workplace air using gas chrom
- Ilmi, M., & Abduh, M. Y. (2019). Enzymatic Biodiesel Synthesis by the Biphasic Esterification of Oleic Acid and 1-Butanol in Microreactors. Industrial & Engineering Chemistry Research.
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Technical Support Center: Ethylene Glycol Dipalmitate Emulsification
An in-depth guide to overcoming common challenges in formulating emulsions with Ethylene Glycol Dipalmitate (EGDP). Authored for formulation scientists and researchers, this technical support center provides expert insights and practical, step-by-step solutions to achieve stable and effective emulsions.
Welcome to the technical support center for this compound (EGDP). As a high-melting-point, waxy diester, EGDP is a powerful ingredient for structuring, thickening, and stabilizing emulsions.[1][2] However, its unique physicochemical properties can present challenges during formulation. This guide is designed in a question-and-answer format to directly address the specific issues you may encounter, providing not just solutions but the scientific reasoning behind them.
Part 1: Foundational Knowledge - Understanding EGDP
Before troubleshooting, it's crucial to understand the material you're working with.
Question: What is this compound (EGDP) and what are its key properties?
Answer: this compound (CAS 624-03-3) is the diester of ethylene glycol and palmitic acid.[2] It is a waxy, white to off-white solid at room temperature.[1] Its utility in emulsions stems from its ability to act as a thickener, stabilizer, and opacifier. However, its formulation behavior is dictated by several key properties summarized in the table below.
| Property | Value / Description | Significance in Emulsification | Source |
| Molecular Formula | C₃₄H₆₆O₄ | - | [3][4] |
| Molecular Weight | 538.9 g/mol | Influences molecular packing and rheology. | [3] |
| Melting Point | Approx. 69-72°C | Critical Parameter. Must be fully melted during the oil phase heating step to prevent crystallization and ensure proper dispersion. | [1][2] |
| Solubility | Insoluble in water; Soluble in organic solvents. | Dictates its use in the oil phase of an emulsion. Its insolubility in water drives its interfacial activity. | [2] |
| Function | Emulsifier, Stabilizer, Thickening Agent, Processing Aid. | While it has emulsifying properties, it is often considered a poor primary emulsifier and excels as a co-emulsifier or stabilizer, particularly for W/O emulsions.[1][5] | |
| HLB Value | Low (estimated ~2-3) | Its low HLB value makes it highly lipophilic (oil-loving), favoring the formation of water-in-oil (W/O) emulsions or acting as a stabilizer in oil-in-water (O/W) systems when paired with a high-HLB emulsifier.[6] |
Part 2: Troubleshooting Common Emulsification Problems
This section addresses the most frequent issues encountered when formulating with EGDP. The following decision tree can help guide your troubleshooting process.
Caption: A decision tree for troubleshooting common EGDP emulsion issues.
Issue 1: Grainy or Gritty Texture
Question: My final emulsion feels rough and contains small solid particles. What is causing this?
Answer: A grainy or gritty texture is the most common issue with EGDP and is almost always caused by premature or improper crystallization of the ester.[7] EGDP has a high melting point, and if it is not handled correctly, it will solidify into large, perceptible crystals instead of being finely dispersed.
Causality & Solution:
-
Inadequate Heating of the Oil Phase:
-
Why it happens: If the oil phase is not heated to a temperature sufficiently above EGDP's melting point (69-72°C), some crystalline structures may remain. These act as seeds for rapid and uncontrolled crystal growth upon cooling.
-
Troubleshooting Protocol:
-
Ensure your oil phase, containing EGDP, is heated to at least 75-80°C .
-
Hold the oil phase at this temperature with gentle mixing for 10-15 minutes to ensure all EGDP has fully melted and dissolved.
-
Visually confirm there are no remaining solid particles before proceeding to the emulsification step.
-
-
-
Temperature Shock During Emulsification:
-
Why it happens: Adding a significantly cooler water phase to the hot oil phase can cause a rapid temperature drop, shocking the EGDP out of solution and causing it to crash out as large crystals.
-
Troubleshooting Protocol:
-
Heat your water phase to a temperature matching the oil phase (75-80°C).
-
Combine the two phases while maintaining the temperature and begin homogenization immediately.
-
-
-
Improper Cooling Rate:
-
Why it happens: Rapid cooling after emulsification does not allow sufficient time for the emulsion structure to set with the EGDP finely integrated. This can lead to the growth of large crystals over time.[7]
-
Troubleshooting Protocol:
-
After homogenization, cool the emulsion slowly and with gentle, continuous stirring. A controlled cooling rate of 1-3°C per minute is a good starting point.[7]
-
Avoid placing the hot emulsion directly into a cold water bath or refrigerator.
-
-
Issue 2: Phase Separation (Breaking or Cracking)
Question: My emulsion is separating into distinct oil and water layers over time. How can I fix this?
Answer: Phase separation indicates fundamental instability. The interfacial film around the droplets is not robust enough to prevent them from merging (coalescence) or migrating (creaming/sedimentation).[8][9] With EGDP, this often relates to an improperly balanced emulsifier system.
Causality & Solution:
-
Incorrect Hydrophilic-Lipophilic Balance (HLB):
-
Why it happens: The HLB system helps predict whether an emulsifier will favor an oil-in-water (O/W) or water-in-oil (W/O) emulsion.[10] EGDP has a very low HLB, making it suitable for W/O systems. To create a stable O/W emulsion, it must be paired with a high-HLB co-emulsifier to achieve a final system HLB that matches the "required HLB" of the oil phase. A mismatch leads to a weak interfacial film.[7]
-
Troubleshooting Protocol:
-
Calculate the Required HLB: Determine the required HLB of your total oil phase. Each oil/ester has a specific required HLB value (available from suppliers or literature).
-
Select a Co-emulsifier: Choose a primary O/W emulsifier with a high HLB (e.g., Polysorbate 80, Glyceryl Stearate).
-
Adjust the Ratio: Blend your low-HLB EGDP with the high-HLB emulsifier in a ratio that achieves the target required HLB for the oil phase.
-
-
-
Insufficient Emulsifier Concentration:
-
Why it happens: There may not be enough emulsifier molecules to adequately cover the surface of all the oil droplets created during homogenization.[7][11] This leaves droplets unprotected and prone to coalescence.
-
Troubleshooting Protocol:
-
Systematically increase the total emulsifier concentration (EGDP + co-emulsifier) in increments of 0.5-1.0%.
-
Observe the impact on long-term stability. A higher concentration can lead to smaller droplet sizes and a more stable system.[12]
-
-
-
Inadequate Homogenization:
Issue 3: Low Viscosity
Question: My emulsion is thin and watery, but I was expecting EGDP to make it thicker. Why is this happening?
Answer: While EGDP is a thickener, its effect is highly dependent on the overall formulation structure. Low viscosity can result from formulation imbalances or improper processing that prevents the EGDP from forming its intended structuring network.
Causality & Solution:
-
High Water Content:
-
Why it happens: In O/W emulsions, a very high percentage of the external water phase can dilute the thickening effect of the internal oil phase.[7]
-
Troubleshooting Protocol:
-
Re-evaluate your oil-to-water ratio. Increasing the internal (oil) phase concentration can significantly boost viscosity. A ratio of 30:70 (oil:water) is a good starting point for richer lotions.[7]
-
-
-
Lack of an Aqueous Phase Thickener:
-
Why it happens: EGDP primarily thickens the oil phase and contributes to overall texture. The stability and viscosity of the continuous (water) phase are also critical. A low-viscosity continuous phase does little to impede droplet movement and can lead to instability and a thin feel.[9]
-
Troubleshooting Protocol:
-
Incorporate a hydrocolloid or polymer into the water phase.
-
Common options include Xanthan Gum (0.2-0.5%), Carbomer, or Hydroxyethyl Cellulose (HEC).[7] These agents build a network in the water phase that immobilizes the oil droplets, enhancing both viscosity and long-term stability.
-
-
Part 3: Proactive Measures & Best Practices
Question: What is the best general procedure for creating an emulsion with EGDP to avoid these problems?
Answer: A well-designed hot homogenization process is key. The following workflow diagram and protocol outline the critical steps for success.
Caption: Recommended workflow for hot process emulsification with EGDP.
Experimental Protocol: Hot Homogenization for an O/W Cream
-
Phase A (Oil Phase) Preparation: In a suitable vessel, combine EGDP, other oil-soluble components (e.g., mineral oil, fatty alcohols), and any low-HLB emulsifiers.
-
Phase B (Water Phase) Preparation: In a separate vessel, combine deionized water, any water-soluble components (e.g., glycerin), and high-HLB emulsifiers. If using a gum like Xanthan Gum, disperse it thoroughly to prevent clumping.
-
Heating: Heat both Phase A and Phase B separately to 75-80°C under gentle agitation. Hold at this temperature until Phase A is completely clear and homogenous, ensuring the EGDP is fully melted.
-
Emulsification: Slowly add Phase B to Phase A (or vice versa, depending on your formulation) while mixing with a high-shear homogenizer. Continue homogenization for 5-10 minutes to ensure a fine droplet dispersion.
-
Cooling: Switch from high-shear homogenization to gentle, low-shear mixing (e.g., with a propeller or anchor stirrer). Allow the emulsion to cool slowly.
-
Final Additions: Once the emulsion has cooled to below 40°C, add any temperature-sensitive ingredients such as preservatives, fragrances, or active ingredients.
-
Final Mixing: Continue gentle mixing until the emulsion is completely uniform.
Part 4: Advanced Emulsion Characterization
Question: How can I quantitatively assess the quality and stability of my EGDP emulsion?
Answer: Visual assessment is a start, but quantitative characterization is essential for robust formulation development. Several analytical techniques are available to provide objective data on your emulsion's properties.[15][16]
| Analytical Technique | Parameter Measured | Importance for EGDP Emulsions |
| Optical Microscopy | Droplet morphology, size distribution (qualitative), signs of aggregation. | A simple, direct way to visualize droplets and detect early signs of crystallization or flocculation.[13][14] |
| Dynamic Light Scattering (DLS) | Mean droplet size (hydrodynamic diameter) and Polydispersity Index (PDI). | Provides quantitative data on droplet size. Smaller, more uniform droplets (low PDI) generally indicate a more stable emulsion.[14] |
| Rheology (Viscometry) | Viscosity, shear-thinning behavior, yield stress. | Quantifies the "feel" and flow properties of the emulsion. Essential for tracking the thickening effect of EGDP and assessing long-term stability against creaming. |
| Accelerated Stability Testing | Physical stability under stress conditions (e.g., elevated temperature, centrifugation). | Predicts long-term shelf life by accelerating destabilization mechanisms like coalescence and creaming. Testing at 45°C for 4 weeks is a common industry practice.[7] |
References
- 1. Buy this compound | 624-03-3 [smolecule.com]
- 2. This compound|CAS 624-03-3 [benchchem.com]
- 3. This compound | C34H66O4 | CID 69347 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound | CymitQuimica [cymitquimica.com]
- 5. Ethylene Glycol Palmitostearate - CD Formulation [formulationbio.com]
- 6. What are the HLB values of commonly used emulsifiers and the best way to select them? - China Chemical Manufacturer [longchangextracts.com]
- 7. Troubleshooting Common Emulsification Issues | NIKOO Chemical [nikoochem.com]
- 8. atlas.org [atlas.org]
- 9. Advances in emulsion stability: A review on mechanisms, role of emulsifiers, and applications in food - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. rjptonline.org [rjptonline.org]
- 12. View of Emulsion types, stability mechanisms and rheology: A review | International Journal of Innovative Research and Scientific Studies [ijirss.com]
- 13. encyclopedia.pub [encyclopedia.pub]
- 14. mdpi.com [mdpi.com]
- 15. Critical review of techniques and methodologies for characterization of emulsion stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Critical Review of Techniques and Methodologies for Characterization of Emulsion Stability - ProQuest [proquest.com]
Validation & Comparative
A Senior Application Scientist's Guide to the Quantitative Analysis of Ethylene Glycol Dipalmitate
Welcome to a comprehensive guide on the analytical methods for the quantification of Ethylene Glycol Dipalmitate (EGDP). As a high molecular weight diester, EGDP is integral to various industries, serving as a lubricant in polymer manufacturing, an emulsifier in cosmetics, and a component in drug delivery systems.[1][2][3] Its accurate quantification is critical for quality control, formulation stability, and regulatory compliance.
However, the physicochemical properties of EGDP—specifically its lack of a UV-absorbing chromophore and its low volatility—present unique analytical challenges.[4][5] This guide provides an in-depth comparison of the primary analytical techniques suitable for EGDP quantification, moving beyond mere procedural lists to explain the underlying scientific principles and rationale behind methodological choices. We will explore Gas Chromatography (GC), High-Performance Liquid Chromatography (HPLC) with universal detectors, and Quantitative Nuclear Magnetic Resonance (qNMR), offering field-proven insights to help you select and implement the most effective strategy for your research.
Strategic Selection of an Analytical Method
Choosing the right analytical technique is the most critical step in developing a robust quantitative assay. The decision hinges on several factors: the nature of the sample matrix, the required sensitivity and selectivity, available instrumentation, and desired sample throughput. The following decision tree provides a logical workflow for selecting the optimal method for your specific application.
Caption: Method selection workflow for EGDP quantification.
Gas Chromatography (GC) with Flame Ionization Detection (FID)
Gas Chromatography is a cornerstone technique for the analysis of fatty acids and their esters.[6][7] For EGDP, which has a high boiling point, this method requires careful optimization of temperature parameters to ensure efficient volatilization and transport through the column without degradation.
Principle of Operation
In GC, the sample is vaporized in a heated inlet and swept by a carrier gas (e.g., helium or hydrogen) onto a chromatographic column. Separation occurs based on the compound's boiling point and its interactions with the column's stationary phase. As components elute from the column, they are detected by the Flame Ionization Detector (FID). The FID combusts the organic molecules in a hydrogen-air flame, producing ions that generate a current proportional to the mass of carbon atoms entering the detector. This makes FID a mass-sensitive detector that provides excellent linearity and sensitivity for hydrocarbons and esters like EGDP.
Causality Behind Experimental Choices
-
High-Temperature Inlet and Column: EGDP has a molecular weight of 538.9 g/mol , making it semi-volatile.[8] A high-temperature inlet (~300-350°C) is crucial for rapid and complete vaporization, preventing sample discrimination and carryover. The column oven must also be programmed to a high final temperature to ensure the compound elutes in a reasonable time.
-
Derivatization (Generally Unnecessary): Unlike the analysis of free fatty acids or ethylene glycol itself, which often requires derivatization to increase volatility and improve peak shape, the esterified nature of EGDP makes it sufficiently volatile for direct GC analysis, simplifying sample preparation.[9][10]
-
Internal Standard Selection: An internal standard (IS) is essential for accurate quantification, as it corrects for variations in injection volume and detector response. The ideal IS should be a compound not present in the sample, structurally similar to EGDP (e.g., another high molecular weight ester like glyceryl tristearate), and well-resolved from EGDP and other matrix components.
Experimental Workflow and Protocol
The following is a starting point protocol for the GC-FID analysis of EGDP. Validation for linearity, accuracy, and precision is required.
Caption: General workflow for EGDP quantification by GC-FID.
Step-by-Step Protocol:
-
Standard Preparation: Prepare a stock solution of EGDP reference standard (e.g., 1 mg/mL) in chloroform or another suitable solvent. Prepare a separate stock solution of the internal standard (e.g., glyceryl tristearate) at 1 mg/mL. Create a series of calibration standards by mixing varying volumes of the EGDP stock with a fixed volume of the IS stock and diluting to a final volume.
-
Sample Preparation: Accurately weigh the sample material and dissolve it in a known volume of solvent. Add the same fixed volume of IS stock solution as used for the calibration standards.
-
GC-FID Analysis: Inject 1 µL of the prepared sample into the GC system.
-
Data Processing: Integrate the peak areas for EGDP and the internal standard. Calculate the ratio of the EGDP peak area to the IS peak area. Construct a calibration curve by plotting this ratio against the known concentration of EGDP in the standards. Determine the concentration of EGDP in the sample from the calibration curve.
| Parameter | Recommended Setting | Rationale |
| Column | Low-bleed, high-temp capillary column (e.g., DB-5ht, 30m x 0.25mm x 0.25µm) | Stable at high temperatures required to elute EGDP. |
| Carrier Gas | Helium or Hydrogen | Provides efficient separation. |
| Inlet Temp. | 320 °C | Ensures rapid vaporization of the high molecular weight analyte. |
| Oven Program | 150 °C (hold 1 min), ramp to 340 °C at 15 °C/min, hold 10 min | Separates EGDP from lighter impurities and ensures it elutes from the column. |
| Detector | FID at 350 °C | Provides high sensitivity and a wide linear range for hydrocarbon-based molecules. |
High-Performance Liquid Chromatography (HPLC) with Evaporative Light Scattering Detection (ELSD)
HPLC is a powerful separation technique, but the absence of a chromophore in EGDP makes standard UV detection ineffective.[5] This limitation is overcome by using a universal detector like the Evaporative Light Scattering Detector (ELSD), which does not rely on the optical properties of the analyte.[4][11][12]
Principle of Operation
HPLC separates components in a liquid mobile phase based on their affinity for a solid stationary phase packed in a column. For a non-polar molecule like EGDP, reversed-phase HPLC is typically used. The ELSD works by a three-step process:
-
Nebulization: The column eluent is sprayed with an inert gas (e.g., nitrogen) to form fine droplets.
-
Evaporation: The droplets pass through a heated drift tube where the mobile phase evaporates, leaving behind non-volatile analyte particles.
-
Detection: The solid particles pass through a light beam (typically a laser). The scattered light is detected by a photodiode, generating a signal proportional to the mass of the analyte.
Causality Behind Experimental Choices
-
Reversed-Phase Chromatography: EGDP is a large, non-polar molecule. A C18 or C8 stationary phase with a non-aqueous mobile phase (e.g., acetonitrile and isopropanol) provides good retention and separation from more polar impurities.
-
Gradient Elution: Unlike Refractive Index (RI) detection, ELSD is compatible with gradient elution.[13][14] This is a significant advantage, allowing for the use of a solvent gradient to efficiently elute compounds with a wide range of polarities, which is crucial for analyzing EGDP in complex formulations.
-
ELSD Temperature Optimization: The nebulizer and evaporator temperatures are critical parameters. The temperature must be high enough to evaporate the mobile phase but low enough to avoid vaporizing the semi-volatile EGDP, ensuring maximum signal.
Experimental Workflow and Protocol
Caption: General workflow for EGDP quantification by HPLC-ELSD.
Step-by-Step Protocol:
-
Standard Preparation: Prepare a stock solution of EGDP (e.g., 1 mg/mL) in a solvent like Tetrahydrofuran (THF). Create a series of calibration standards by serial dilution.
-
Sample Preparation: Accurately weigh the sample and dissolve in a known volume of the same solvent. Filter the solution through a 0.45 µm PTFE syringe filter to remove particulates that could damage the HPLC system.
-
HPLC-ELSD Analysis: Inject 10-20 µL of the prepared sample into the HPLC system.
-
Data Processing: The ELSD response is often non-linear. A calibration curve is typically generated by plotting the logarithm of the peak area against the logarithm of the concentration. This transformation yields a linear relationship that can be used for quantification.
| Parameter | Recommended Setting | Rationale |
| Column | C18, 150 x 4.6 mm, 5 µm | Standard reversed-phase column for non-polar analytes. |
| Mobile Phase | A: Acetonitrile, B: Isopropanol | Provides good solubility and elution strength for lipids. |
| Gradient | 0-10 min, 10-90% B; 10-15 min, 90% B | A gradient ensures that EGDP is eluted with a good peak shape while separating it from other components. |
| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column. |
| ELSD Temp. | Nebulizer: 40 °C, Evaporator: 60 °C | Must be optimized; balances solvent evaporation with analyte detection. |
| Gas Flow | 1.5 SLM (Standard Liters per Minute) | Controls droplet size during nebulization. |
Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy
qNMR is a powerful primary analytical method that provides both structural confirmation and direct quantification without the need for chromatographic separation.[15][16] Its key advantage lies in the direct proportionality between the integral of an NMR signal and the number of nuclei responsible for it.[17]
Principle of Operation
qNMR relies on the principles of nuclear magnetic resonance. When placed in a strong magnetic field, atomic nuclei with non-zero spin (like ¹H, the proton) absorb and re-emit electromagnetic radiation at a specific frequency. The area under a signal peak in the resulting spectrum is directly proportional to the number of protons giving rise to that signal. By comparing the integral of a specific EGDP proton signal to the integral of a certified internal standard with a known concentration, the concentration of EGDP can be determined directly.
Causality Behind Experimental Choices
-
Signal Selection: For quantification, a unique, well-resolved signal from the EGDP molecule must be chosen. The singlet from the four ethylene protons (-O-CH₂-CH₂-O-) is an excellent candidate as it is sharp and located in a region of the spectrum often free from other signals.
-
Internal Standard: A certified internal standard (e.g., maleic acid, dimethyl sulfone) is required. It must be soluble in the same deuterated solvent as the sample, have a simple spectrum with at least one sharp signal that does not overlap with the analyte signals, be non-volatile, and chemically inert.
-
Relaxation Delay (d1): To ensure accurate integration, all protons must fully relax back to their equilibrium state between successive pulses. A long relaxation delay (typically 5 times the longest T₁ relaxation time of the protons being measured) is critical for accurate quantification.
Experimental Workflow and Protocol
Caption: General workflow for EGDP quantification by qNMR.
Step-by-Step Protocol:
-
Sample Preparation: Accurately weigh a specific amount of the sample containing EGDP and a precise amount of a certified internal standard into a vial. Record the weights.
-
Dissolution: Dissolve the mixture in a precise volume of a deuterated solvent (e.g., Chloroform-d, CDCl₃).
-
Data Acquisition: Transfer the solution to an NMR tube and acquire the ¹H NMR spectrum using appropriate parameters, especially a long relaxation delay (e.g., 30-60 seconds).
-
Data Processing: Carefully phase and baseline correct the spectrum.
-
Quantification: Integrate a well-resolved signal from EGDP (e.g., the ethylene protons at ~4.3 ppm) and a signal from the internal standard. Calculate the concentration of EGDP using the following formula:
CEGDP = (IEGDP / NEGDP) * (NIS / IIS) * (MWEGDP / MWIS) * (mIS / msample)
Where:
-
I = Integral value of the signal
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
| Proton Group | Approx. Chemical Shift (δ) ppm[18] | Multiplicity | Protons (N) |
| Terminal Methyl (-CH₃) | 0.88 | Triplet | 6 |
| Methylene Chain (-(CH₂)n-) | 1.25 | Multiplet | 48 |
| α-Methylene to Carbonyl (-CH₂-COOR) | 2.30 | Triplet | 4 |
| Ethylene Glycol (-O-CH₂-CH₂-O-) | 4.30 | Singlet | 4 |
Comparative Analysis of Methods
| Feature | GC-FID | HPLC-ELSD | qNMR |
| Principle | Volatility & Polarity | Polarity & Partitioning | Nuclear Spin Properties |
| Selectivity | High | High | Moderate to High (depends on spectral overlap) |
| Sensitivity | High (ng range) | Moderate (low µg range) | Low (mg range) |
| Linearity | Excellent | Non-linear (requires log-log transformation) | Excellent (primary method) |
| Sample Throughput | High | High | Low to Moderate |
| Matrix Effects | Susceptible to non-volatile matrix | Less susceptible to matrix than GC, but requires non-volatile buffers | Minimal, but solvent choice is key |
| Instrumentation Cost | Moderate | Moderate to High | Very High |
| Ease of Method Dev. | Moderate (temp program optimization) | Moderate (gradient and ELSD optimization) | Simple (requires T₁ measurement) |
| Key Advantage | High sensitivity and robustness. | Universal detection compatible with gradients for complex samples. | No specific reference standard needed; provides structural info. |
| Key Limitation | Requires analyte to be thermally stable and volatile. | Lower sensitivity than FID; requires non-volatile analytes. | Low sensitivity; requires high sample concentration. |
Conclusion and Recommendations
The optimal analytical method for quantifying this compound is highly dependent on the specific research or quality control context.
-
For routine quality control of raw materials or simple mixtures where high sensitivity is paramount, GC-FID is the method of choice. Its robustness, high throughput, and excellent linearity make it ideal for industrial settings.
-
For the analysis of EGDP in complex formulations, such as cosmetics or polymer extracts, HPLC-ELSD is superior. Its ability to handle non-volatile matrices and utilize gradient elution provides the necessary flexibility and selectivity to resolve EGDP from excipients and other additives.[13]
-
When an absolute, calibration-free quantification is required, or for the certification of reference materials, qNMR is the definitive technique. [19] While its sensitivity is lower, its status as a primary ratio method provides the highest level of accuracy and does not require an identical EGDP standard, relying instead on a certified internal standard of a different structure.
By understanding the fundamental principles and practical considerations of each technique, researchers, scientists, and drug development professionals can confidently select and develop a validated analytical method that ensures the accurate and reliable quantification of this compound.
References
-
Freitas, J. C. C., et al. (2022). Improved Quantification by Nuclear Magnetic Resonance Spectroscopy of the Fatty Acid Ester Composition of Extra Virgin Olive Oils. ACS Food Science & Technology. Retrieved from [Link]
-
D'Amelia, R. P., et al. (2015). Application of 1H-NMR for the Quantitative Analysis of Short Chain Fatty Acid Methyl Ester Mixtures. World Journal of Chemical Education, 3(2), 46-50. Retrieved from [Link]
-
D'Amelia, R. P., et al. (2018). Application of Quantitative Proton Nuclear Magnetic Resonance Spectroscopy for the Compositional Analysis of Short Chain Fatty Acid Benzyl Ester Mixtures. World Journal of Chemical Education, 6(5), 219-225. Retrieved from [Link]
-
Agency for Toxic Substances and Disease Registry (ATSDR). (2010). Toxicological Profile for Ethylene Glycol. Retrieved from [Link]
-
AOCS. (2019). Quantification by 1H-NMR. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database. Retrieved from [Link]
-
Singh, N., et al. (2023). Application of the Different Analytical Methods for Non-chromophoric Pharmaceutical Compounds. Current Pharmaceutical Analysis, 19(8), 629-651. Retrieved from [Link]
-
Singh, N., et al. (2023). Application of the Different Analytical Methods for Non-chromophoric Pharmaceutical Compounds. ResearchGate. Request PDF. Retrieved from [Link]
-
Singh, N., et al. (2023). Application of the Different Analytical Methods for Non-chromophoric Pharmaceutical Compounds. National University of Science and Technology Oman. Retrieved from [Link]
-
Singh, N., et al. (2023). Application of the Different Analytical Methods for Non-chromophoric Pharmaceutical Compounds. Bentham Science. Retrieved from [Link]
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Smith, M. D. (1980). Ethylene glycol analysis by gas chromatography. Journal of Analytical Toxicology, 4(2), 102-103. Retrieved from [Link]
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Stojanovska-Dimzoska, B., et al. (2016). GC determination of palmitoleic, palmitic, oleic, linoleic, stearic and α-linolenic acids in flaxeed food supplements. ResearchGate. Retrieved from [Link]
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JEOL. (n.d.). Analysis of Impurities in Ethylene glycols with JMS-T100GC AccuTOF GC with Exact-Mass Measurement. Retrieved from [Link]
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Feng, Y., et al. (2022). Computational Insights into the Esterification of Palmitic Acid with Methanol in Water. Journal of Oleo Science. Retrieved from [Link]
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NIST. (n.d.). Ethylene glycol, 2TMS derivative. NIST Chemistry WebBook. Retrieved from [Link]
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da Costa, C. F., et al. (2014). Comparative Analysis of Eight Esterification Methods in the Quantitative Determination of Vegetable Oil Fatty Acid Methyl Esters (FAME). Journal of the Brazilian Chemical Society. Retrieved from [Link]
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Agilent Technologies. (n.d.). Sensitive Analysis of Oligo/polyethylene Glycol by Reversed-phase HPLC with ELSD. Retrieved from [Link]
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Christensen, A. J., et al. (2022). Calibration-free reaction yield quantification by HPLC with a machine-learning model of extinction coefficients. DSpace@MIT. Retrieved from [Link]
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Pasut, G., & Veronese, F. M. (2009). Recent Advances on Patents in Poly(Ethylene Glycol)-Based Drug Delivery. Recent Patents on Drug Delivery & Formulation. Retrieved from [Link]
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A Senior Application Scientist's Guide to the Gas Chromatography (GC) Analysis of Ethylene Glycol Dipalmitate: A Comparative Analysis
Introduction
Ethylene glycol dipalmitate is a di-ester of ethylene glycol and palmitic acid, a high molecular weight compound often utilized in pharmaceuticals, cosmetics, and polymer formulations as a lubricant, plasticizer, or processing aid.[1] Its precise quantification and purity assessment are critical for ensuring product quality, stability, and performance. While several analytical techniques can be employed, Gas Chromatography (GC) remains a cornerstone method due to its high resolution and sensitivity.
This guide provides an in-depth, experience-driven exploration of the GC analysis of this compound. We will delve into the causality behind methodological choices, present a robust experimental protocol, and objectively compare GC with High-Performance Liquid Chromatography (HPLC), providing the necessary data to empower you in your analytical decisions.
The Primary Approach: High-Temperature Gas Chromatography (HT-GC)
Analyzing a large, relatively non-volatile molecule like this compound (molecular weight: 566.9 g/mol ) is challenging for standard GC methods. The key is to ensure the analyte is sufficiently volatile at achievable GC oven temperatures without undergoing thermal degradation.[2] This necessitates a specific approach often referred to as High-Temperature Gas Chromatography (HT-GC).
Causality of Methodological Choices in HT-GC
The success of the analysis hinges on a synergistic optimization of the column, inlet, and temperature program.
-
Column Selection: The Foundation of Separation The choice of capillary column is the most critical decision.[3][4][5] For a high-boiling point, non-polar analyte like this compound, a thermally stable, non-polar stationary phase is paramount.
-
Why a Non-Polar Phase? The separation principle "like dissolves like" dictates that a non-polar analyte will interact optimally with a non-polar stationary phase.[5] Phases such as 5% Phenyl Polysiloxane (e.g., DB-5, Rxi-5ms) are ideal. They offer excellent thermal stability (up to 325-350 °C), which is necessary to elute the analyte, while minimizing column bleed that can interfere with detection.
-
Film Thickness: A thinner film (e.g., 0.10 - 0.25 µm) is preferred.[3] This allows for sharper peaks and elution at lower temperatures, reducing the risk of analyte degradation and column bleed. The trade-off is a lower sample capacity, which must be managed at the sample preparation stage.[3]
-
-
Inlet Configuration: Ensuring Quantitative Transfer The goal is to vaporize the sample and transfer it to the column without discrimination or degradation.
-
Why a Hot, Split/Splitless Inlet? A high inlet temperature (e.g., 300-340 °C) is required to ensure the rapid and complete vaporization of this compound. A deactivated, low-volume glass liner is essential to prevent analyte adsorption or degradation. Splitless injection is typically used for trace analysis to ensure the entire sample volume reaches the column, maximizing sensitivity.[6]
-
The Importance of Inertness: The entire flow path, from the syringe to the detector, must be highly inert to prevent the loss of this high molecular weight analyte.
-
-
Detector Selection: Seeing Your Analyte
-
Flame Ionization Detector (FID): The FID is the workhorse detector for this type of analysis.[7][8][9] It is robust, cost-effective, and provides a nearly universal response to carbon-containing compounds, making it excellent for quantification. Its response is highly linear over a wide concentration range.
-
Mass Spectrometry (MS): When unequivocal identification is required, or when analyzing complex matrices, an MS detector is superior.[7][10] It provides structural information, allowing for positive identification and the ability to distinguish the analyte from co-eluting matrix components.
-
Workflow for GC Analysis
The following diagram illustrates the logical flow of the GC analysis process for this compound.
Caption: Workflow for the GC analysis of this compound.
Experimental Protocol: Quantification by GC-FID
This protocol provides a self-validating system for the quantitative analysis of this compound.
1. Materials and Reagents
-
This compound Reference Standard
-
Hexane (or Dichloromethane), HPLC Grade
-
Autosampler vials with inserts
2. Instrument Conditions
-
Gas Chromatograph: Agilent 8890 GC System or equivalent
-
Column: Agilent DB-5ht (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent
-
Inlet: Split/Splitless, 320 °C
-
Injection Mode: Splitless, 1 µL injection volume
-
Carrier Gas: Helium, constant flow at 1.2 mL/min
-
Oven Program:
-
Initial Temperature: 150 °C, hold for 1 minute
-
Ramp: 15 °C/min to 340 °C
-
Final Hold: Hold at 340 °C for 10 minutes
-
-
Detector: FID, 340 °C
3. Standard & Sample Preparation
-
Stock Standard (1000 µg/mL): Accurately weigh 25 mg of this compound reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with hexane.
-
Calibration Standards: Prepare a series of calibration standards (e.g., 10, 50, 100, 250, 500 µg/mL) by serially diluting the stock standard with hexane.
-
Sample Preparation: Accurately weigh a quantity of the sample expected to contain this compound and dissolve it in hexane to achieve a final concentration within the calibration range.[11] If the sample is not fully soluble, techniques like solid-phase extraction (SPE) may be necessary to isolate the analyte.[11][12]
4. System Suitability & Analysis Sequence
-
Trustworthiness Check: Before analyzing samples, perform five replicate injections of a mid-level calibration standard (e.g., 100 µg/mL). The system is deemed suitable if the relative standard deviation (%RSD) of the peak area is ≤ 2.0%.
-
Analysis Sequence:
-
Blank (Hexane)
-
System Suitability Injections (5x)
-
Calibration Standards (lowest to highest concentration)
-
Blank
-
Samples (bracketed by continuing calibration verification standards every 10-15 injections)
-
5. Data Analysis
-
Integrate the peak corresponding to this compound.
-
Generate a linear regression calibration curve by plotting peak area versus concentration. A correlation coefficient (R²) of ≥ 0.995 is required.
-
Calculate the concentration of this compound in the samples using the calibration curve.
Comparative Analysis: GC vs. HPLC
While GC is a powerful tool, it is not universally applicable. High-Performance Liquid Chromatography (HPLC) presents a viable alternative, particularly for samples that are thermally labile or non-volatile.[13]
-
Principle of HPLC Analysis: HPLC separates compounds based on their differential partitioning between a liquid mobile phase and a solid stationary phase. For this compound, a reversed-phase HPLC method would be used. Since the analyte lacks a strong UV chromophore, detection is typically achieved with a "universal" detector like an Evaporative Light Scattering Detector (ELSD) or a Refractive Index (RI) detector.[14][15]
The following table provides an objective comparison of the two techniques for this specific application.
| Feature | Gas Chromatography (GC-FID/MS) | High-Performance Liquid Chromatography (HPLC-ELSD/RI) |
| Volatility Requirement | Mandatory. Analyte must be volatile or semi-volatile. | Not required. Ideal for non-volatile and thermally labile compounds. |
| Typical Mobile Phase | Inert Gas (Helium, Hydrogen) | Liquid Solvents (e.g., Acetonitrile, Water) |
| Separation Principle | Partitioning between gas and liquid/solid phase based on boiling point/polarity. | Partitioning between liquid and solid phase based on polarity. |
| Sensitivity | High (FID: ng level; MS: pg-fg level). | Moderate (ELSD: ng level; RI: µg level).[14] |
| Sample Preparation | Often requires dissolution in a volatile organic solvent.[6] | More flexible solvent choices. May require filtration. |
| Analysis Time | Typically faster run times (15-30 min). | Can have longer run times depending on gradient. |
| Instrumentation Cost | Generally lower for GC-FID systems. | Can be higher, especially with advanced detectors like ELSD or MS. |
| Key Advantage | High chromatographic efficiency and resolution. | Broad applicability to a wider range of compounds. |
| Key Limitation | Limited to thermally stable and volatile compounds. | Lower resolution compared to capillary GC; mobile phase purity is critical. |
Decision-Making Framework
Choosing the right technology depends on the analytical problem at hand. The following decision tree provides a logical framework for method selection.
Caption: Decision tree for selecting an analytical method.
Note on FAMEs Analysis: For complex lipid samples, direct analysis can be difficult. A common strategy is to hydrolyze the esters and methylate the resulting fatty acids to form Fatty Acid Methyl Esters (FAMEs).[2][16] These smaller, more volatile compounds are easily analyzed on standard polar GC columns (like a DB-WAX or DB-23), which excel at separating FAMEs based on carbon chain length and degree of unsaturation.[17] This approach provides a detailed fatty acid profile of the sample rather than quantifying the intact di-ester.
Conclusion
For the direct quantification of this compound in well-defined matrices, High-Temperature Gas Chromatography with FID detection is a robust, sensitive, and reliable method. Its high resolving power and straightforward operation make it an ideal choice for quality control and research applications. However, when faced with thermally labile compounds or the need to analyze without volatility constraints, HPLC with universal detection serves as an excellent and powerful alternative. The choice of method should always be guided by the specific analytical question, the nature of the sample matrix, and the available instrumentation.
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Gas chromatographic quantification of fatty acid methyl esters: flame ionization detection vs. electron impact mass spectrometry. PubMed. [Online]. Available: [Link]
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Analysis of 37 Fatty Acid Methyl Esters on Agilent 8890 GC Using FID and LUMA Detectors. Agilent. [Online]. Available: [Link]
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A Senior Application Scientist's Guide to High-Performance Liquid Chromatography (HPLC) Methods for Ethylene Glycol Dipalmitate
For researchers, scientists, and professionals in drug development, the precise and accurate quantification of ethylene glycol dipalmitate is crucial for formulation development, quality control, and stability studies. As a non-volatile diester of palmitic acid and ethylene glycol, this compound presents unique analytical challenges due to its lack of a significant UV-absorbing chromophore. This guide provides an in-depth comparison of suitable High-Performance Liquid Chromatography (HPLC) methods, offering experimental insights and detailed protocols to empower you in selecting and implementing the most effective analytical strategy for your specific needs.
The Analytical Challenge: Understanding this compound
This compound (C₃₄H₆₆O₄, MW: 538.9 g/mol ) is a waxy solid with low solubility in polar solvents.[1][2][3] Its structure, lacking conjugated double bonds or aromatic rings, renders it practically invisible to conventional UV-Vis detectors, the workhorses of many HPLC laboratories. This necessitates the use of universal detection techniques that do not rely on the optical properties of the analyte. Furthermore, its hydrophobic nature dictates the choice of chromatographic mode, with reversed-phase and normal-phase chromatography being the primary candidates for achieving adequate separation from other matrix components.
Comparative Analysis of HPLC Methodologies
The selection of an appropriate HPLC method for this compound hinges on a careful consideration of the detector's capabilities and the desired chromatographic separation. This section compares the most viable approaches, presenting their principles, advantages, and limitations, supported by data derived from the analysis of structurally similar long-chain fatty acid esters.
| Methodology | Principle | Advantages | Disadvantages | Typical Applications |
| Reversed-Phase HPLC with Evaporative Light Scattering Detection (RP-HPLC/ELSD) | Separation based on hydrophobicity on a non-polar stationary phase. ELSD nebulizes the eluent, evaporates the solvent, and detects the light scattered by the non-volatile analyte particles.[4][5] | Gradient compatibility, universal detection for non-volatile compounds, good sensitivity for lipids.[5] | Destructive technique, non-linear response may require curve fitting for calibration. | Routine quality control, purity assessment, and quantification in formulations. |
| Reversed-Phase HPLC with Mass Spectrometry (RP-HPLC/MS) | Separation based on hydrophobicity coupled with highly sensitive and specific detection based on mass-to-charge ratio. | High sensitivity and selectivity, provides structural information for impurity identification, compatible with gradient elution. | Higher instrument cost and complexity, potential for ion suppression from matrix components. | Trace level quantification, impurity profiling, metabolite identification. |
| Normal-Phase HPLC with Evaporative Light Scattering Detection (NP-HPLC/ELSD) | Separation based on polarity on a polar stationary phase (e.g., silica).[6][7][8][9] | Excellent for separating isomers and lipid classes, complementary selectivity to reversed-phase.[6][7][8][9] | Sensitive to water content in the mobile phase, often requires non-polar, flammable solvents. | Separation of mono- and di-esters, analysis of complex lipid mixtures. |
| Hydrophilic Interaction Liquid Chromatography (HILIC) with ELSD/MS | Separation based on partitioning between a hydrophilic stationary phase and a mobile phase with a high organic solvent content. | Suitable for separating polar lipids, offers different selectivity compared to RP and NP modes.[10][11] | Less suitable for highly non-polar lipids like this compound which may have limited retention.[11] | Analysis of formulations containing a wide range of lipid polarities. |
In-Depth Experimental Protocols
The following protocols are designed to provide a robust starting point for the analysis of this compound. Optimization may be required based on the specific sample matrix and instrumentation.
Protocol 1: RP-HPLC/ELSD for Quantification of this compound
This method is ideal for the routine quantification of this compound in various formulations.
Chromatographic Conditions:
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size
-
Mobile Phase A: Acetonitrile
-
Mobile Phase B: Isopropanol/Hexane (50/40, v/v)[4]
-
Gradient:
-
0-5 min: 100% A
-
5-20 min: Linear gradient to 70% B
-
20-25 min: Hold at 70% B
-
25.1-30 min: Return to 100% A and equilibrate
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 40 °C
-
Injection Volume: 20 µL
ELSD Conditions:
-
Drift Tube Temperature: 50 °C
-
Nebulizer Gas (Nitrogen) Pressure: 3.5 bar[12]
-
Gain: To be optimized for signal intensity
Sample Preparation:
-
Accurately weigh a sample containing this compound.
-
Dissolve the sample in a suitable organic solvent such as a mixture of isopropanol and hexane.
-
Filter the solution through a 0.45 µm PTFE syringe filter prior to injection.
Rationale: The C18 stationary phase provides excellent retention for the hydrophobic this compound. The gradient elution with a strong organic mobile phase ensures that the analyte is eluted with a good peak shape within a reasonable analysis time.[13] The ELSD parameters are chosen to ensure efficient nebulization and solvent evaporation while minimizing the loss of the semi-volatile analyte.[4]
Protocol 2: RP-HPLC/MS for High-Sensitivity Analysis and Impurity Profiling
This method is recommended for applications requiring high sensitivity, such as trace analysis or the identification of related impurities.
Chromatographic Conditions:
-
Column: C30, 150 mm x 2.1 mm, 3 µm particle size
-
Mobile Phase A: Methanol with 5 mM Ammonium Formate
-
Mobile Phase B: Chloroform with 5 mM Ammonium Formate
-
Gradient:
-
0-2 min: 5% B
-
2-25 min: Linear gradient to 90% B
-
25-30 min: Hold at 90% B
-
30.1-35 min: Return to 5% B and equilibrate
-
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 50 °C
-
Injection Volume: 5 µL
MS Conditions (APCI):
-
Ionization Mode: Positive Atmospheric Pressure Chemical Ionization (APCI)
-
Corona Discharge Current: 5 µA
-
Vaporizer Temperature: 400 °C
-
Capillary Temperature: 250 °C
-
Sheath and Aux Gas: Nitrogen
-
Scan Range: m/z 150-1000
Rationale: A C30 column offers enhanced separation for long-chain hydrophobic molecules like wax esters and triglycerides, providing better resolution of isomers and structurally similar compounds.[14][15] The use of ammonium formate in the mobile phase facilitates the formation of molecular ions in the APCI source, which is well-suited for the analysis of non-polar compounds.[16] This method allows for the confident identification of this compound and its potential impurities based on their mass-to-charge ratios.
Visualizing the Workflow
A systematic approach to method selection is crucial for achieving optimal analytical results. The following diagram illustrates a decision-making workflow for the HPLC analysis of this compound.
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Introduction: The Role of Phase Change Materials in Advanced Thermal Management
An In-Depth Comparative Guide to the Efficacy of Ethylene Glycol Dipalmitate Versus Alternative Phase Change Materials
In the landscape of thermal energy storage and management, Phase Change Materials (PCMs) represent a critical technology. Unlike materials that store only sensible heat (energy stored by changing temperature), PCMs absorb and release vast quantities of energy at a nearly constant temperature during their phase transition.[1] This latent heat storage mechanism provides a high energy density with smaller temperature fluctuations, making PCMs indispensable for applications ranging from passive thermal regulation in buildings and electronics to sophisticated, temperature-responsive smart drug delivery systems.[1][2][3][4]
PCMs are broadly categorized based on their chemical composition into organic, inorganic, and eutectic mixtures.[1][4] Organic PCMs, such as paraffin waxes and fatty acids, are lauded for their congruent melting, chemical stability, and lack of supercooling.[5][6] Inorganic PCMs, primarily salt hydrates, offer high volumetric energy density and thermal conductivity but are often plagued by issues like supercooling and phase segregation.[7][8] The selection of an appropriate PCM is a multi-parameter decision, hinging on the specific thermal requirements of the application. This guide provides a detailed comparative analysis of this compound (EGDP), a fatty acid ester, against other prevalent classes of PCMs, supported by experimental frameworks for empirical validation.
A Technical Profile of this compound (EGDP)
This compound (CAS 624-03-3) is a diester formed from the esterification of ethylene glycol with two molecules of palmitic acid.[9][10] As a member of the organic, non-paraffin family of PCMs, its molecular structure imparts distinct thermophysical properties.
The relatively high melting point of EGDP positions it for medium-temperature thermal energy storage applications. Its synthesis is typically achieved through direct acid-catalyzed esterification or transesterification, allowing for scalable production.[9][11] As a fatty acid ester, it is expected to exhibit many of the favorable characteristics of its class, including high latent heat of fusion, good thermal and chemical stability, and minimal supercooling.[6][14]
Alternative Phase Change Materials: A Comparative Overview
The efficacy of EGDP can only be understood in the context of its alternatives. The primary competing classes are paraffin waxes, other fatty acids, and inorganic salt hydrates.
Organic PCMs: Paraffins and Fatty Acids
Organic PCMs are a diverse group characterized by their carbon-based chemistry.
-
Paraffin Waxes: These are mixtures of straight-chain hydrocarbons (CnH2n+2). They are among the most common commercial PCMs due to their reliability, high latent heat of fusion, and chemical inertness.[15] However, their primary drawbacks are low thermal conductivity, which impedes heat transfer rates, and the need for encapsulation to prevent leakage in the liquid phase.[16][17]
-
Fatty Acids and Esters: This category includes materials like palmitic acid, stearic acid, and their esters, such as EGDP. They are praised for their high heat storage capacity, congruent melting, non-toxicity, and derivation from renewable sources.[5][6][14] Like paraffins, they suffer from low thermal conductivity, but their sharp phase transition and predictable behavior make them excellent candidates for precision applications.[18]
Inorganic PCMs: Salt Hydrates
Salt hydrates are crystalline salts that incorporate a specific number of water molecules into their structure (M·xH₂O).[19] Their main advantages are a high volumetric latent heat storage density, high thermal conductivity compared to organics, non-flammability, and low cost.[7][8] However, their widespread adoption is hindered by significant material challenges:
-
Incongruent Melting: Upon cycling, the salt can separate from the water, leading to an irreversible loss of latent heat capacity.[19][20]
-
Supercooling: The material may cool significantly below its freezing point before crystallization begins, disrupting the thermal cycle.[7]
-
Corrosion: Many salt hydrates are corrosive to metals, complicating containment and system design.[20]
Quantitative Performance Comparison
To objectively assess the efficacy of EGDP, its properties must be compared against representative examples from other PCM classes. The following table summarizes key thermophysical data.
| Property | This compound (EGDP) | Paraffin Wax (C₂₅H₅₂) | Palmitic Acid (Fatty Acid) | Calcium Chloride Hexahydrate (Salt Hydrate) |
| Chemical Formula | C₃₄H₆₆O₄ | C₂₅H₅₂ | C₁₆H₃₂O₂ | CaCl₂·6H₂O |
| Melting Temp (°C) | ~71[10][11] | ~54[21] | ~63 | ~30[19] |
| Latent Heat (kJ/kg) | Typically 180-220 (Est.) | ~200 | ~205[6][14] | ~190 |
| Thermal Cond. (W/m·K) | ~0.2 (Low) | ~0.2 (Low)[16] | ~0.2 (Low) | ~1.1 (High) |
| Density (g/cm³) | ~0.86 (liquid) | ~0.78 (liquid) | ~0.85 (liquid) | ~1.71 (solid)[19] |
| Supercooling | Low/Negligible[6] | Low/Negligible[15] | Low/Negligible[6] | High (Problematic)[7][19] |
| Stability | High | High[15] | High[6][14] | Low (Phase Segregation)[19][20] |
| Corrosiveness | Non-Corrosive[6] | Non-Corrosive[15] | Mildly Corrosive[6] | Corrosive[20] |
Note: The latent heat and thermal conductivity for EGDP are estimated based on typical values for similar long-chain fatty acid esters. Precise values require experimental determination as described in the protocols below.
Visualizing the PCM Landscape
The classification of these materials can be visualized to better understand their relationships.
Experimental Protocols for Thermophysical Characterization
To ensure scientific integrity, the properties listed above must be verified through rigorous experimental analysis. The following protocols outline the standard methodologies for characterizing PCMs.
Protocol 1: Determination of Phase Change Temperature and Latent Heat via Differential Scanning Calorimetry (DSC)
Causality: DSC is the most widely used technique for measuring the thermal properties of PCMs because it directly quantifies the heat flow into or out of a sample as a function of temperature.[22] By precisely controlling the heating and cooling rate, one can accurately determine the onset of melting, the peak melting temperature, and the total energy absorbed (latent heat of fusion) by integrating the area under the phase change peak.[23]
Methodology:
-
Calibration: Calibrate the DSC instrument using a standard reference material with a known melting point and enthalpy of fusion (e.g., Indium).[23]
-
Sample Preparation: Accurately weigh 5-10 mg of the PCM sample into a hermetically sealed aluminum crucible. An empty, sealed crucible is used as a reference.
-
Thermal Program:
-
Equilibrate the sample at a temperature well below its expected melting point (e.g., 25°C for EGDP).
-
Ramp the temperature up at a controlled rate (e.g., 10 K/min) to a temperature well above the melting point (e.g., 100°C for EGDP).[23]
-
Hold the sample isothermally for 5 minutes to ensure complete melting.
-
Cool the sample back down to the starting temperature at the same controlled rate.
-
Repeat the heating/cooling cycle at least three times to ensure reproducibility and assess thermal stability.[23]
-
-
Data Analysis:
-
Melting Point (Tₘ): Determined as the onset or peak temperature of the endothermic melting peak on the heating curve.
-
Latent Heat of Fusion (ΔHₘ): Calculated by integrating the area of the melting peak in the heat flow vs. temperature curve.
-
Crystallization Temperature (T꜀) & Supercooling: The crystallization temperature is determined from the exothermic peak on the cooling curve. The degree of supercooling is the difference between the onset melting temperature and the onset crystallization temperature (Tₘ,onset - T꜀,onset).[23]
-
Protocol 2: Thermal Cycling Stability Assessment using the T-History Method
Causality: While DSC is precise, it uses very small samples that may not be representative of the bulk material's behavior. The T-History method uses a larger sample size and subjects it to repeated melt/freeze cycles to assess long-term stability—a critical parameter, especially for inorganic PCMs that can degrade over time.[22][24][25]
Methodology:
-
Setup: Place two identical test tubes in a controlled temperature bath or chamber. Fill one with the PCM sample and the other with a reference material of known specific heat (e.g., water). Insert a thermocouple into the center of each sample.[22]
-
Heating Cycle: Raise the ambient temperature of the chamber to a point significantly above the PCM's melting point and record the temperature of both the PCM and the reference over time until the PCM has fully melted and reached thermal equilibrium.
-
Cooling Cycle: Lower the ambient temperature to a point well below the PCM's freezing point and again record the temperature of both samples over time until the PCM is fully solidified.
-
Cycling: Repeat this heating and cooling process for a large number of cycles (e.g., 100-1000 cycles) to simulate long-term use.[26]
-
Data Analysis: By comparing the temperature-time curves of the PCM and the reference material, the thermophysical properties can be calculated.[25] Changes in the shape of the phase change plateau or the degree of supercooling over many cycles indicate a lack of thermal stability.
Conclusion and Application-Specific Recommendations
The choice of a PCM is fundamentally tied to the target application. This comparative guide demonstrates that while no single material is universally superior, each class possesses a distinct profile of advantages and disadvantages.
-
This compound (EGDP) , with its melting point around 71°C, is an excellent candidate for medium-temperature applications such as waste heat recovery, solar thermal systems, and certain industrial processes. Its expected high stability and low supercooling make it a reliable organic option where precision and longevity are paramount.
-
Paraffin Waxes are suitable for similar applications but may offer a wider range of melting points. Their primary challenge remains low thermal conductivity, which often requires the integration of heat transfer enhancement structures.[17]
-
Fatty Acids like palmitic acid are ideal for applications requiring bio-compatibility and renewability, such as in building materials for thermal comfort.[5][27]
-
Salt Hydrates remain the material of choice when high volumetric energy density and high thermal conductivity are the most critical factors, and cost is a major driver. However, their use necessitates careful engineering to mitigate the inherent risks of supercooling, phase segregation, and corrosion.[7][8]
For researchers and drug development professionals, the stability, non-toxicity, and sharp phase transition of fatty acid esters like EGDP make them particularly attractive for developing thermo-responsive systems where precise temperature control is essential for performance.[2][3] Final material selection must always be validated by rigorous experimental characterization as outlined in the provided protocols.
References
- MDPI. (n.d.). Fatty Acids as Phase Change Materials for Building Applications: Drawbacks and Future Developments.
- Fatty Acids used as Phase Change Materials (PCMs)
- Taylor & Francis Online. (n.d.). Full article: Fatty Acids as Phase Change Materials (PCMs) for Thermal Energy Storage: A Review.
- NIH. (2021, August 20).
- paraffin wax to be used as phase change m
- MDPI. (n.d.).
- ResearchGate. (2025, October 12). Fatty Acids as Phase Change Materials for Building Applications: Drawbacks and Future Developments.
- Digital Repository. (n.d.). Article - Study of the Performance of Paraffin Wax as a Phase Change Material in Packed Bed Thermal Energy Storage System.
- ResearchGate. (2023, May 19). What is the effectiveness of using paraffin wax as phase change material in heat transfer applications, especially in the winter season?.
- Energy → Sustainability Directory. (n.d.).
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- Phase Change Materials for Energy Storage Applications In Human Health Management. (n.d.).
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- Experimental Characterization of Phase Change Materials for Refriger
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- PMC. (n.d.).
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- ethylene glycol dipalmit
- NIH. (n.d.).
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- CymitQuimica. (n.d.).
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A Comparative Guide to the Synthesis of Ethylene Glycol Dipalmitate: Acid-Catalyzed vs. Enzymatic Routes
For Researchers, Scientists, and Drug Development Professionals
The synthesis of ethylene glycol dipalmitate, a valuable diester with applications ranging from cosmetics and pharmaceuticals to phase-change materials, can be approached through two primary methodologies: traditional acid-catalyzed esterification and modern enzymatic synthesis. The choice between these routes carries significant implications for reaction efficiency, product purity, environmental impact, and overall process scalability. This guide provides an in-depth, objective comparison of these two synthetic strategies, supported by experimental data and detailed protocols, to empower researchers in selecting the optimal method for their specific applications.
At a Glance: Key Differences Between Synthesis Methods
| Parameter | Acid-Catalyzed Synthesis (Fischer Esterification) | Enzymatic Synthesis (Lipase-Catalyzed) |
| Catalyst | Strong mineral acids (e.g., H₂SO₄, p-TsOH) | Lipases (e.g., Candida antarctica lipase B) |
| Typical Yield | High, often >90% with efficient water removal | High, can exceed 99% under optimized conditions[1] |
| Reaction Temperature | High (typically 120-190°C)[2] | Mild (typically 37-70°C)[1][3] |
| Reaction Time | Several hours (e.g., 2-10 hours) | Can range from hours to over 24 hours (e.g., 18-32 hours)[1][3] |
| Substrate Specificity | Low | High (regio-, chemo-, and stereospecificity) |
| Byproducts | Water, potential for side products from high heat | Water |
| Solvent | Often requires a solvent for azeotropic water removal (e.g., toluene) or use of excess reactant | Can be performed in organic solvents or solvent-free systems[1] |
| Catalyst Reusability | Generally not reusable (homogeneous catalysts) | High, especially with immobilized enzymes[1] |
| Environmental Impact | Use of corrosive acids and high energy consumption | "Green" and sustainable, biodegradable catalyst, lower energy consumption |
| Product Purity & Purification | Can require extensive purification to remove catalyst and byproducts | Often results in a cleaner product, simplifying purification |
Section 1: The Classical Approach - Acid-Catalyzed Synthesis
Acid-catalyzed esterification, often referred to as Fischer esterification, is a cornerstone of organic synthesis for its simplicity and cost-effectiveness. The reaction involves the direct esterification of a carboxylic acid (palmitic acid) with an alcohol (ethylene glycol) in the presence of a strong acid catalyst.
The Mechanism of Action
The reaction proceeds via a nucleophilic acyl substitution. The acid catalyst protonates the carbonyl oxygen of the carboxylic acid, enhancing its electrophilicity. The alcohol then acts as a nucleophile, attacking the carbonyl carbon. A series of proton transfers and the elimination of a water molecule lead to the formation of the ester. To drive the equilibrium towards the product, the water formed during the reaction must be continuously removed, typically through azeotropic distillation.
Figure 1: Simplified workflow of acid-catalyzed esterification.
Experimental Protocol: Acid-Catalyzed Synthesis
The following protocol is a representative example for the synthesis of this compound via acid catalysis.
Materials:
-
Ethylene glycol
-
Palmitic acid
-
p-Toluenesulfonic acid (p-TsOH) or methanesulfonic acid[2]
-
Toluene
-
Sodium bicarbonate solution (saturated)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate or sodium sulfate
Equipment:
-
Round-bottom flask
-
Dean-Stark apparatus
-
Reflux condenser
-
Heating mantle with magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a round-bottom flask equipped with a Dean-Stark trap and reflux condenser, add ethylene glycol, palmitic acid (in a 1:2 molar ratio), and a catalytic amount of p-toluenesulfonic acid (approximately 0.5-1% by weight of the reactants).
-
Add toluene to the flask to facilitate azeotropic removal of water.
-
Heat the reaction mixture to reflux (typically 120-190°C) with vigorous stirring.[2]
-
Monitor the reaction progress by observing the amount of water collected in the Dean-Stark trap. The reaction is typically complete within several hours.
-
Once the theoretical amount of water has been collected, cool the reaction mixture to room temperature.
-
Transfer the mixture to a separatory funnel and wash sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst), and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to yield the crude product.
-
The crude this compound can be further purified by recrystallization from a suitable solvent (e.g., ethanol/acetone mixture) or distillation under high vacuum to achieve high purity.
Causality and Considerations
The high reaction temperatures are necessary to overcome the activation energy of the reaction. The use of a strong acid catalyst is crucial for the protonation of the carboxylic acid, making it more susceptible to nucleophilic attack by the alcohol. The removal of water is a critical step, as Fischer esterification is a reversible reaction; failing to remove water will result in lower yields.[4]
However, the harsh reaction conditions can lead to several drawbacks. The high temperatures may cause degradation of the reactants or products, leading to the formation of colored impurities and other side products. The strong acid catalyst is corrosive and must be completely removed from the final product, which can complicate the purification process.
Section 2: The "Green" Alternative - Enzymatic Synthesis
Enzymatic synthesis, particularly using lipases, has emerged as a highly attractive alternative to traditional chemical methods. This approach aligns with the principles of green chemistry by utilizing biodegradable catalysts under mild reaction conditions.
The Mechanism of Action: A Ping-Pong Bi-Bi Approach
Lipase-catalyzed esterification in a non-aqueous medium typically follows a Ping-Pong Bi-Bi mechanism. The reaction proceeds in two main steps:
-
Acylation: The fatty acid (first substrate) binds to the active site of the lipase, forming an acyl-enzyme intermediate and releasing a molecule of water.
-
Nucleophilic Attack: The alcohol (second substrate) then enters the active site and attacks the acyl-enzyme intermediate, leading to the formation of the ester and regeneration of the free enzyme.
Figure 2: The Ping-Pong Bi-Bi mechanism of lipase-catalyzed esterification.
Experimental Protocol: Enzymatic Synthesis
The following protocol is a representative example for the synthesis of this compound using an immobilized lipase.
Materials:
-
Ethylene glycol
-
Palmitic acid
-
Immobilized lipase (e.g., Novozym® 435, which is Candida antarctica lipase B immobilized on acrylic resin)
-
n-hexane or solvent-free system
-
Molecular sieves (optional, for water removal)
Equipment:
-
Temperature-controlled shaker or stirred-tank reactor
-
Filtration apparatus
-
Rotary evaporator (if a solvent is used)
Procedure:
-
In a temperature-controlled vessel, combine ethylene glycol and palmitic acid, typically in a molar ratio of 1:2.
-
If a solvent is used, add n-hexane. For a solvent-free system, the reactants are used neat.
-
Add the immobilized lipase (e.g., 1-5% by weight of the total reactants).
-
If desired, add molecular sieves to remove the water produced during the reaction, which can help to shift the equilibrium towards the product.
-
Incubate the mixture at a mild temperature (e.g., 70°C) with constant agitation for a specified period (e.g., 32 hours).[1]
-
Monitor the reaction progress by analyzing aliquots for the consumption of fatty acid (e.g., by titration) or the formation of the ester (e.g., by chromatography).
-
Upon completion, separate the immobilized lipase from the reaction mixture by simple filtration. The lipase can be washed with a solvent and reused for subsequent batches.[1]
-
If a solvent was used, remove it under reduced pressure. The resulting product is often of high purity and may not require extensive further purification. If necessary, residual unreacted starting materials can be removed by vacuum distillation or recrystallization.
Causality and Considerations
The high selectivity of lipases is a key advantage, leading to the formation of the desired product with minimal side reactions.[5] This often results in a purer product that requires less downstream processing. The mild reaction conditions (lower temperature and neutral pH) reduce energy consumption and prevent the degradation of heat-sensitive compounds. Furthermore, the use of immobilized enzymes allows for easy separation and reuse of the catalyst, making the process more cost-effective and sustainable in the long run.[1]
However, the initial cost of commercial lipases can be higher than that of simple acid catalysts. The reaction times for enzymatic synthesis can also be longer compared to the acid-catalyzed method. Enzyme activity can be inhibited by certain substrates or products, and the presence of water can, in some cases, promote the reverse reaction of hydrolysis.
Section 3: Data-Driven Comparison and Concluding Remarks
The choice between acid-catalyzed and enzymatic synthesis of this compound is a trade-off between the established, low-cost, but harsh conditions of the former, and the milder, more selective, and sustainable, yet potentially slower and initially more expensive, nature of the latter.
For applications where high purity, minimal byproducts, and a "green" manufacturing process are paramount, such as in the pharmaceutical and cosmetic industries, enzymatic synthesis is a compelling choice. The higher initial cost of the enzyme can be offset by its reusability and the reduced need for extensive purification.
For large-scale industrial production where cost is the primary driver and the infrastructure for handling corrosive materials and high temperatures is already in place, acid-catalyzed synthesis remains a viable option. However, with the increasing emphasis on sustainable manufacturing, the advantages of enzymatic processes are likely to drive their wider adoption in the future.
References
-
Cordeiro, E. D. S., Henriques, R. O., Deucher, E. M., de Oliveira, D., Lerin, L. A., & Furigo, A. (2021). Optimization, kinetic, and scaling-up of solvent-free lipase-catalyzed synthesis of ethylene glycol oleate emollient ester. Biotechnology and Applied Biochemistry, 68(6), 1469-1478. [Link]
-
Ben Mabrouk, A., et al. (2015). Fatty Acid Esterification with Polyols over Acidic Montmorillonite. Journal of the Japan Petroleum Institute, 58(5), 309-315. [Link]
-
Kim, C. S., Lee, S. K., & Keum, Y. S. (2016). Comparative studies of immobilized lipase- and acid-catalyzed fatty acid methyl ester synthesis for seed lipid analysis. Journal of the Korean Society for Applied Biological Chemistry, 59(4), 579-583. [Link]
- Gotor, V., Alfonso, I., & García-Urdiales, E. (Eds.). (2008). Asymmetric organic synthesis with enzymes. John Wiley & Sons.
- Fischer, E., & Speier, A. (1895). Darstellung der Ester. Berichte der deutschen chemischen Gesellschaft, 28(3), 3252-3258.
- Sharma, R., Chisti, Y., & Banerjee, U. C. (2001). Production, purification, characterization, and applications of lipases. Biotechnology advances, 19(8), 627-662.
-
Azkia, A., Hudiyono, S., & Handayani, S. (2018). Study of Enzymatic Synthesis of Glycol – Castor Oil Fatty Acid and Glycol – Palmitic Acid Esters as Emulsifier and Antimicrobial Compounds Using Candida rugosa Lipase EC. 3.1.1.3. In Proceedings of the BROMO Conference (pp. 1-6). SCITEPRESS. [Link]
-
Jasińska, L., & Janik, M. (2018). Selected Fatty Acids Esters as Potential PHB-V Bioplasticizers: Effect on Mechanical Properties of the Polymer. Journal of Polymers and the Environment, 26(8), 3247-3257. [Link]
- Otera, J. (1993). Transesterification. Chemical reviews, 93(4), 1449-1470.
- Jaeger, K. E., & Reetz, M. T. (1998). Microbial lipases form versatile tools for biotechnology. Trends in biotechnology, 16(9), 396-403.
- Gandhi, N. N. (1997). Applications of lipase. Journal of the American Oil Chemists' Society, 74(6), 621-634.
-
Girelli, A. M., & Scuto, F. R. (2014). Lipases A and B from the psychrophilic basidiomyceteous yeast Pseudozyma antarctica (formerly known as Candida antarctica) belong to the most important industrial biocatalysts with numerous applications in the oleochemical, polymer, textile, biodiesel, and detergent industry. JSM Chem, 2(1), 1009. [Link]
-
MIT OpenCourseWare. (2019). 5.310 (F19) Fischer Esterification Lab Manual. [Link]
-
Organic Chemistry Portal. (n.d.). Fischer Esterification. [Link]
- Krishna, S. H., Sattur, A. P., & Karanth, N. G. (2001). Lipase-catalyzed synthesis of isoamyl isobutyrate—optimization using a central composite rotatable design. Process Biochemistry, 37(1), 9-16.
- Yadav, G. D., & Lathi, P. S. (2003). Kinetics and mechanism of synthesis of butyl isobutyrate over immobilized lipases. Biochemical Engineering Journal, 16(3), 245-252.
- Hasan, F., Shah, A. A., & Hameed, A. (2009). Methods for detection and characterization of lipases: a comprehensive review. Biotechnology advances, 27(6), 782-798.
- Carey, F. A., & Sundberg, R. J. (2007). Advanced organic chemistry: part A: structure and mechanisms. Springer Science & Business Media.
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- 5. Kinetics of Esterification of Palmitic acid with Ethanol- Optimization Using Statistical Design of Experiments [ijcea.org]
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A Senior Application Scientist's Guide to the Purity Validation of Ethylene Glycol Dipalmitate
For researchers, scientists, and drug development professionals, the purity of excipients is not merely a matter of quality control; it is a cornerstone of reproducible and reliable research. Ethylene glycol dipalmitate (EGDP), a diester of ethylene glycol and palmitic acid, is a valuable lipid excipient in various pharmaceutical formulations, including solid lipid nanoparticles (SLNs) and as a lubricant in tablet manufacturing.[1][2] Its physical properties, such as its high melting point, contribute to the stability and controlled-release profiles of drug delivery systems. However, the presence of impurities can significantly alter these properties, impacting drug efficacy and safety. This guide provides an in-depth comparison of standardized tests for validating the purity of EGDP, offering insights into the causality behind experimental choices and presenting supporting data for robust analysis.
The synthesis of EGDP, typically through direct esterification or transesterification, can result in several potential impurities.[3] These include unreacted starting materials like ethylene glycol and palmitic acid, as well as byproducts such as ethylene glycol monopalmitate. The presence of these impurities can lower the melting point, broaden the melting range, and affect the crystalline structure of the final product, thereby compromising its performance in a formulation. Therefore, a multi-faceted analytical approach is essential to ensure the purity and batch-to-batch consistency of EGDP.
Comparative Analysis of Purity Validation Methods
A comprehensive assessment of EGDP purity involves a combination of chromatographic and thermal analysis techniques. The following sections detail the principles and methodologies of the most critical standardized tests.
Gas Chromatography (GC-FID): Quantifying Impurities and Fatty Acid Composition
Gas chromatography with a flame ionization detector (GC-FID) is a cornerstone technique for the purity assessment of lipid excipients. It excels at separating and quantifying volatile and semi-volatile compounds, making it ideal for detecting residual starting materials and analyzing the fatty acid composition of EGDP.
Causality of Experimental Choices: The choice of a high-polarity capillary column is crucial for separating the fatty acid methyl esters (FAMEs) derived from the saponification of EGDP. The flame ionization detector is selected for its high sensitivity to hydrocarbons, providing a linear response over a wide concentration range, which is essential for accurate quantification of both the palmitic acid content and any potential fatty acid impurities. For the analysis of free ethylene glycol, a polar "WAX" type column is often employed to ensure good peak shape and resolution from other components.[4][5]
Experimental Protocol: Fatty Acid Composition by GC-FID (Adapted from ASTM D1983-90) [6]
-
Saponification and Esterification:
-
Accurately weigh approximately 100 mg of the EGDP sample into a flask.
-
Add 5 mL of 0.5 N methanolic sodium hydroxide.
-
Reflux for 10 minutes until the sample is fully saponified (a clear solution is formed).
-
Add 6 mL of Boron Trifluoride-Methanol solution (14% w/v) and reflux for another 2 minutes to methylate the fatty acids.
-
Add 5 mL of heptane and reflux for 1 minute to extract the FAMEs.
-
-
Extraction:
-
Add saturated sodium chloride solution and shake.
-
Allow the layers to separate and collect the upper heptane layer containing the FAMEs.
-
Wash the heptane layer with water and dry over anhydrous sodium sulfate.
-
-
GC-FID Analysis:
-
Column: High-polarity capillary column (e.g., DB-23, SP-2560).
-
Injector Temperature: 250 °C.
-
Detector Temperature: 260 °C.
-
Oven Temperature Program: Initial temperature of 140 °C, hold for 5 minutes, then ramp to 240 °C at 4 °C/minute, and hold for 20 minutes.
-
Carrier Gas: Helium at a constant flow rate.
-
Injection Volume: 1 µL.
-
-
Data Analysis:
-
Identify the FAME peaks by comparing their retention times with those of a certified FAME standard mixture.
-
Calculate the percentage of each fatty acid by area normalization.
-
Experimental Protocol: Limit of Free Ethylene Glycol by GC-FID (Adapted from USP monographs for related excipients) [5][7]
-
Sample Preparation:
-
Accurately weigh about 1 g of EGDP into a vial.
-
Add a suitable solvent (e.g., chloroform or a mixture of water and an organic solvent) and an internal standard (e.g., 1,3-butanediol).
-
Vortex to dissolve the sample.
-
-
GC-FID Analysis:
-
Column: Polar capillary column (e.g., DB-WAX, 30 m x 0.25 mm x 0.25 µm).[4]
-
Injector Temperature: 220 °C.
-
Detector Temperature: 250 °C.
-
Oven Temperature Program: Isothermal at 140 °C for 10 minutes, then ramp to 240 °C at 10 °C/minute and hold for 10 minutes.
-
Carrier Gas: Helium.
-
Injection Volume: 1 µL.
-
-
Data Analysis:
-
Quantify the amount of free ethylene glycol by comparing the peak area ratio of ethylene glycol to the internal standard in the sample with that of a standard solution of known ethylene glycol concentration.
-
Data Presentation: Expected Results for High-Purity EGDP and Alternatives
| Parameter | High-Purity EGDP | Glyceryl Behenate (Compritol® 888 ATO) [8] | Cetyl Palmitate [9][10] | Potential Impurities in EGDP |
| Palmitic Acid Content (C16:0) | > 98% | Behenic Acid (C22:0) is the major component | > 95% | Lower than expected |
| Other Fatty Acids | < 2% | Stearic Acid (C18:0) and other fatty acids present | Other fatty acids present in small amounts | Presence of other fatty acids from starting materials |
| Free Ethylene Glycol | < 0.1% | Not applicable (Free Glycerol is tested) | Not applicable | > 0.1% |
| Free Glycerol | Not applicable | < 1.0% | Not applicable | Not applicable |
Visualization: GC-FID Analysis Workflow
Caption: Workflow for EGDP purity analysis by GC-FID.
Fourier-Transform Infrared Spectroscopy (FTIR): Identity Confirmation
FTIR spectroscopy is a rapid and reliable method for confirming the identity of EGDP. By measuring the absorption of infrared radiation by the sample, a unique molecular fingerprint is generated.
Causality of Experimental Choices: The presence of a strong ester carbonyl (C=O) stretching band is a key diagnostic feature for EGDP. The absence of a broad O-H stretching band, which would be prominent in the starting material ethylene glycol and any monoester impurity, is a critical indicator of high purity.[11] Attenuated Total Reflectance (ATR) is often the preferred sampling technique as it requires minimal sample preparation.
Experimental Protocol: Identification by FTIR-ATR
-
Sample Preparation:
-
Place a small amount of the EGDP powder directly onto the ATR crystal.
-
-
Data Acquisition:
-
Collect the spectrum over a range of 4000-400 cm⁻¹.
-
Typically, 16 or 32 scans are co-added to improve the signal-to-noise ratio.
-
-
Data Analysis:
-
Compare the obtained spectrum with a reference spectrum of high-purity EGDP.
-
Key characteristic peaks to verify:
-
Ester C=O stretch: ~1740-1720 cm⁻¹
-
C-H stretching (alkyl): ~2920 and 2850 cm⁻¹
-
C-O stretching: ~1250-1150 cm⁻¹
-
-
Confirm the absence or significant reduction of a broad O-H stretching band around 3300 cm⁻¹.
-
Data Presentation: Key FTIR Absorption Bands
| Functional Group | Expected Wavenumber (cm⁻¹) for EGDP | Significance |
| C=O (Ester) | ~1735 | Confirms the presence of the diester functionality. |
| C-H (Alkyl) | ~2920, 2850 | Indicates the long palmitate chains. |
| C-O (Ester) | ~1240, 1170 | Further confirms the ester linkages. |
| O-H (Alcohol/Acid) | Absent or very weak | Absence indicates low levels of free ethylene glycol, monoesters, or free palmitic acid. |
Visualization: FTIR Identification Logic
Caption: Logic for EGDP identification using FTIR.
Differential Scanning Calorimetry (DSC): Thermal Properties and Purity Assessment
DSC is a powerful thermal analysis technique that measures the heat flow into or out of a sample as it is heated or cooled. For EGDP, DSC is used to determine the melting point and melting range, which are sensitive indicators of purity.
Causality of Experimental Choices: Pure crystalline compounds have a sharp melting point. The presence of impurities disrupts the crystal lattice, typically resulting in a lower and broader melting range.[12] DSC provides a precise measurement of the onset and peak of the melting endotherm, allowing for a quantitative assessment of this phenomenon. A slow heating rate (e.g., 1-2 °C/min) is often used to ensure thermal equilibrium and obtain high-resolution melting profiles.
Experimental Protocol: Melting Point Determination by DSC
-
Sample Preparation:
-
Accurately weigh 2-5 mg of the EGDP sample into an aluminum DSC pan.
-
Hermetically seal the pan.
-
-
DSC Analysis:
-
Equilibrate the sample at a temperature well below the expected melting point (e.g., 25 °C).
-
Heat the sample at a constant rate (e.g., 2 °C/min) to a temperature above the melting point (e.g., 100 °C) under a nitrogen atmosphere.
-
-
Data Analysis:
-
Determine the onset and peak temperatures of the melting endotherm from the resulting thermogram.
-
A sharp endotherm with a narrow melting range is indicative of high purity.
-
Data Presentation: Comparative Thermal Properties
| Parameter | High-Purity EGDP | Glyceryl Palmitostearate (Precirol® ATO 5) [2][13] | Cetyl Palmitate [9] | Effect of Impurities |
| Melting Point (Peak) | ~69-74 °C | ~52-58 °C | ~46-53 °C | Lowered melting point |
| Melting Range (Onset to End) | Narrow (< 2 °C) | Broader due to mixture of glycerides | Narrow | Broadened melting range |
Visualization: DSC Purity Analysis Workflow
Caption: Workflow for purity assessment of EGDP by DSC.
Conclusion: A Triad of Techniques for Unwavering Confidence
The validation of this compound purity is not reliant on a single analytical technique but rather on a synergistic triad of methods. Gas chromatography provides quantitative data on impurities and fatty acid composition, FTIR offers rapid and unambiguous identity confirmation, and DSC delivers a sensitive measure of thermal purity. By employing these standardized tests in concert, researchers and drug development professionals can ensure the quality, consistency, and reliability of this critical lipid excipient. This rigorous analytical approach is fundamental to the development of safe and effective pharmaceutical products. The principles and protocols outlined in this guide for EGDP can also be adapted for the purity validation of alternative lipid excipients such as glyceryl behenate and cetyl palmitate, ensuring a consistent standard of quality across different formulations.
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A Senior Application Scientist's Guide to Evaluating Ethylene Glycol Dipalmitate (EGDP) from Different Suppliers for Pharmaceutical Applications
Abstract: Ethylene glycol dipalmitate (EGDP) is a pivotal excipient in pharmaceutical formulations, serving as a lubricant, binder, and coating agent. However, variability in the physicochemical properties of EGDP sourced from different suppliers can significantly impact drug product performance, stability, and manufacturability.[1][2][3][4] This guide presents a comprehensive framework for the comparative evaluation of EGDP from various suppliers. We detail a suite of analytical methodologies, including thermal analysis, X-ray diffraction, chromatographic purity, and particle size analysis, to empower researchers and drug development professionals in making informed decisions for excipient selection. The causality behind each experimental choice is explained, and all protocols are designed to be self-validating systems, ensuring scientific integrity and reproducibility.
Introduction: The Critical Role of Excipient Consistency in Drug Development
In the landscape of pharmaceutical development, active pharmaceutical ingredients (APIs) often take center stage. However, the excipients, though frequently deemed "inactive," are the true enablers of a stable, effective, and manufacturable drug product.[4] this compound (EGDP), a diester of ethylene glycol and palmitic acid, is valued for its waxy nature and thermal properties.[5] It finds application in oral solid dosage forms, topical formulations, and as a component in lipid-based drug delivery systems.
The challenge for formulators arises from the fact that excipients from different suppliers, despite meeting compendial specifications, can exhibit subtle but critical variations in their physical and chemical properties.[1][2][3] These variations can stem from differences in manufacturing processes, raw material sourcing, and purification methods.[6] Such variability can manifest as altered drug release profiles, compromised stability, and unforeseen challenges during manufacturing scale-up. This guide provides a systematic approach to de-risk the selection of an EGDP supplier by establishing a robust analytical and data-driven evaluation process.
The Evaluation Workflow: A Multi-Faceted Approach to Supplier Qualification
A comprehensive evaluation of EGDP from different suppliers should not rely on a single analytical technique. Instead, a battery of tests is required to build a complete profile of the material's critical quality attributes (CQAs). Our evaluation workflow is designed to probe the thermal behavior, solid-state properties, chemical purity, and particle characteristics of the excipient.
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Safety Operating Guide
A Comprehensive Guide to the Proper Disposal of Ethylene Glycol Dipalmitate
For researchers and scientists in the dynamic fields of pharmaceutical development and laboratory research, adherence to rigorous safety and disposal protocols is not merely a matter of compliance, but a cornerstone of scientific integrity and corporate responsibility. This guide provides a detailed, step-by-step framework for the proper disposal of ethylene glycol dipalmitate (CAS No. 624-03-3), ensuring the safety of laboratory personnel and the protection of our environment. While this compound is characterized by a low hazard profile, a systematic approach to its disposal is essential.
Understanding this compound: A Safety Profile
This compound is a diester of ethylene glycol and palmitic acid.[1][2] According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, it is not classified as a hazardous substance.[3][4] Safety Data Sheets (SDS) indicate that it presents no significant immediate hazards to health or the environment under normal handling conditions.[3] However, it is crucial to recognize that one of its hydrolysis products is ethylene glycol, a substance with known toxicity.[2][5] Therefore, while the parent compound is of low concern, its potential degradation products and the general principle of responsible chemical stewardship necessitate a formal disposal procedure.
Key Safety Characteristics:
| Property | Value | Source |
| GHS Hazard Classification | Not Classified | [3][4] |
| NFPA Ratings (Health, Fire, Reactivity) | 0, 0, 0 | [3] |
| Acute Toxicity | Low | [6][7] |
| Environmental Hazard | Slightly hazardous for water (Water Hazard Class 1) | [3] |
The Disposal Decision Workflow: A Visual Guide
The following diagram outlines the decision-making process for the proper disposal of this compound in a laboratory setting. This workflow is designed to ensure that all disposal actions are commensurate with the quantity and purity of the waste material.
Caption: Decision workflow for this compound disposal.
Step-by-Step Disposal Procedures
The appropriate disposal method for this compound is contingent on the quantity of the waste and whether it has been contaminated with other hazardous substances.
For Small, Uncontaminated Quantities (<50g)
For minor spills or residual amounts of pure this compound, the low hazard profile allows for a simplified disposal approach. A Safety Data Sheet suggests that smaller quantities can be disposed of with household waste.[3]
Procedure:
-
Personal Protective Equipment (PPE): While specific PPE is not mandated, it is best practice to wear standard laboratory attire, including safety glasses and gloves.[3]
-
Containment: For solid this compound, carefully sweep the material onto a piece of paper or into a dustpan.[8]
-
Disposal: Place the collected solid waste into a designated solid waste container for regular trash disposal.[8]
-
Cleaning: Decontaminate the area where the chemical was present with soap and water.
For Large Quantities and Contaminated Waste
Any amount of this compound that has been mixed with a hazardous substance must be treated as hazardous waste.[9] Similarly, large quantities of the pure substance should not be disposed of in regular trash to avoid environmental release.[3]
Procedure:
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, chemical-resistant gloves (nitrile is a suitable option), and a lab coat.[5][10]
-
Waste Segregation: Do not mix this compound waste with other incompatible waste streams.[10][11]
-
Containerization:
-
Place the waste in a chemically resistant, sealable container. High-density polyethylene (HDPE) or glass containers are appropriate choices.[10][12]
-
Clearly label the container with "Hazardous Waste" and the chemical name, "this compound."[10] If mixed with other chemicals, list all components.
-
Ensure the container is securely closed to prevent leaks.[12]
-
-
Storage: Store the sealed waste container in a designated hazardous waste accumulation area that is well-ventilated and away from heat sources.[10][12]
-
Professional Disposal: Contact your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor to arrange for pickup.[9][10]
Spill Management Protocols
In the event of a spill, prompt and appropriate action is necessary to prevent exposure and environmental contamination.
For Small Spills:
-
Ventilation: Ensure the area is well-ventilated.[13]
-
Absorption: For liquid spills, absorb the material using an inert absorbent such as vermiculite, sand, or cat litter.[8][14]
-
Collection: Carefully scoop the absorbed material and place it in a labeled container for disposal as chemical waste.[8][14]
-
Decontamination: Clean the spill area thoroughly with soap and water.[14]
For Large Spills:
-
Evacuation and Isolation: Evacuate the immediate area and restrict access.[9]
-
Reporting: Immediately notify your laboratory supervisor and the institutional EHS department.[9]
-
Professional Cleanup: Do not attempt to clean up a large spill without proper training and equipment. Await the arrival of trained emergency response personnel.[9]
Regulatory Considerations
While this compound itself is not a listed hazardous waste under the Resource Conservation and Recovery Act (RCRA), state and local regulations may have more stringent requirements.[15] It is imperative to consult your local and institutional regulations to ensure full compliance. The Environmental Protection Agency (EPA) has regulations concerning ethylene glycol, a potential hydrolysis product, which underscores the importance of preventing its release into the environment.[16][17]
By adhering to these procedures, you contribute to a culture of safety and environmental responsibility within your laboratory. This proactive approach to chemical waste management not only ensures regulatory compliance but also builds a foundation of trust and expertise that is invaluable in the scientific community.
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A Senior Application Scientist's Guide to Personal Protective Equipment for Ethylene Glycol Dipalmitate
As researchers and drug development professionals, our primary commitment is to scientific advancement, a pursuit that must be built on an unwavering foundation of safety. While Ethylene Glycol Dipalmitate is a widely used excipient and processing aid, a thorough understanding of its handling requirements is paramount. This guide moves beyond a simple checklist, offering a procedural and causal framework for the safe use of this compound, ensuring both personal safety and the integrity of your research.
Hazard Assessment: Understanding the Profile of this compound
This compound, a di-ester of ethylene glycol and palmitic acid, is not classified as a hazardous substance according to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals.[1][2] The U.S. Environmental Protection Agency (EPA) has even verified the chemical as being of low concern based on experimental and modeled data.[2]
However, the cornerstone of modern laboratory safety, as mandated by the Occupational Safety and Health Administration (OSHA), is the principle of minimizing all chemical exposures, regardless of their known hazard level.[3] Therefore, we do not treat a "non-hazardous" classification as a license for complacency. Instead, we adopt a risk-mitigation strategy that accounts for the physical nature of the substance and the procedures in which it is used. The usual precautionary measures for handling chemicals should always be followed.[1]
The Chemical Hygiene Plan: Your Laboratory's Safety Mandate
Every laboratory using hazardous chemicals is required by OSHA to have a written Chemical Hygiene Plan (CHP).[4] This plan is the definitive guide for protecting laboratory personnel. It outlines specific work practices, standard operating procedures, and the personal protective equipment required for the tasks you perform. Before handling this compound, you must be familiar with your institution's CHP and its specific protocols.[5]
Core Personal Protective Equipment (PPE) Protocol
The selection of PPE is dictated by a task-specific risk assessment. While this compound is a solid at room temperature, it may be handled in various forms (e.g., powder, molten liquid) that present different exposure risks.
Eye and Face Protection: The Non-Negotiable First Line of Defense
Any laboratory procedure involving chemicals, regardless of hazard classification, poses a risk of splashes or airborne particles. The OSHA Eye and Face Protection Standard (29 CFR 1910.133) mandates the use of appropriate protection to prevent such exposures.
-
Routine Handling (Weighing, Transferring Solids): At a minimum, ANSI Z87.1-compliant safety glasses with side shields are required.
-
Handling Liquids or Heating: When handling the molten substance or any solutions, chemical splash goggles are mandatory to provide a seal around the eyes. If there is a significant splash risk, a face shield should be worn in addition to safety goggles.[6]
Hand Protection: Preventing Dermal Contact
Though this compound is generally not found to be a skin irritant, the OSHA Hand Protection Standard (29 CFR 1910.138) requires hand protection when dealing with hazardous chemicals.[1] The principle of minimizing exposure dictates that gloves should always be worn.
-
Glove Selection: Chemically resistant gloves are essential. Nitrile gloves are a standard and effective choice for incidental contact. It is crucial to check the manufacturer's compatibility data for the specific glove and chemical being used.
-
Proper Use: Always inspect gloves for tears or punctures before use. Remove gloves using the proper technique to avoid contaminating your skin and wash your hands thoroughly after completing your work.[7]
Body Protection: Shielding Against Incidental Contact
A standard flame-resistant lab coat should be worn at all times in the laboratory. It should be fully buttoned to provide maximum coverage. This protects your skin and personal clothing from minor spills and contamination.
Respiratory Protection: A Case-Specific Requirement
Respiratory protection is generally not required when handling this compound in a well-ventilated area, as it is a solid with low vapor pressure.[1] However, if your process generates fine dust or aerosols (e.g., during milling or spray drying), you must assess the airborne concentration. If exposure levels might exceed established limits or cause irritation, respiratory protection under a written Respiratory Protection Program is necessary.[4] In such cases, a NIOSH-approved respirator, such as an N95 dust mask or a cartridge respirator for organic vapors, may be required.[6]
PPE Summary Table
| Task/Scenario | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing/Transferring Solid | Safety glasses with side shields | Nitrile gloves | Lab coat | Not typically required |
| Handling Molten Liquid/Solutions | Chemical splash goggles | Nitrile gloves | Lab coat | Not typically required |
| High Splash Potential | Face shield over chemical splash goggles | Nitrile gloves | Lab coat | Not typically required |
| Generating Dust/Aerosols | Chemical splash goggles | Nitrile gloves | Lab coat | Required (e.g., N95 or higher) |
| Large Spill Cleanup | Chemical splash goggles and/or face shield | Heavy-duty nitrile or butyl rubber gloves | Chemical-resistant apron over lab coat | May be required based on spill size |
Operational Workflow: A Step-by-Step Safety Process
Adherence to a structured workflow is critical for ensuring safety from the moment you enter the lab until your work is complete.
Step 1: Preparation and Pre-Handling
-
Verify Ventilation: Ensure your workspace, whether a benchtop or a chemical fume hood, has adequate ventilation.[3][8]
-
Inspect PPE: Check all PPE for defects (cracks in goggles, holes in gloves).
-
Don PPE: Put on your lab coat, followed by eye protection and then gloves.
Step 2: Active Handling
-
Minimize Exposure: Handle the chemical with care to avoid creating dust or splashes.
-
Maintain Awareness: Be conscious of your surroundings and the location of safety equipment like eyewash stations and safety showers.
Step 3: Post-Handling and Decontamination
-
Clean Workspace: Decontaminate all surfaces where the chemical was handled.
-
Doff PPE Correctly: Remove PPE in the correct order to prevent self-contamination:
-
First, remove gloves.
-
Then, remove your lab coat.
-
Finally, remove your eye protection.
-
-
Hand Hygiene: Wash your hands thoroughly with soap and water.
Step 4: Spill Management and Disposal
-
Spills: In the event of a small spill, absorb the material with an inert absorbent like sand or vermiculite.[9] Collect the material into a suitable, labeled container for disposal.
-
Disposal: Unused this compound and contaminated materials must be disposed of in accordance with all federal, state, and local regulations.[10][11] Do not pour it down the drain or discard it in the regular trash.[12] The material should be placed in a clearly labeled, sealed container for hazardous waste pickup.[13][14]
This compound Handling Workflow
Caption: Workflow for safe handling of this compound.
Emergency First Aid Procedures
In the event of an accidental exposure, immediate and correct action is crucial.
-
Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[1]
-
Skin Contact: While not considered a skin irritant, it is prudent to immediately wash the affected area with soap and water. Remove any contaminated clothing.[1]
-
Inhalation: Move the affected person to fresh air. If they are not breathing, provide artificial respiration. Seek medical attention if any symptoms arise.[1]
-
Ingestion: Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.[10]
By integrating these principles of hazard assessment, procedural diligence, and consistent use of correct PPE, you establish a robust safety culture that protects you, your colleagues, and the integrity of your scientific work.
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
